molecular formula C13H10O3 B1581904 p-Hydroxyphenyl benzoate CAS No. 2444-19-1

p-Hydroxyphenyl benzoate

Cat. No.: B1581904
CAS No.: 2444-19-1
M. Wt: 214.22 g/mol
InChI Key: JFAXJRJMFOACBO-UHFFFAOYSA-N
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Description

P-Hydroxyphenyl benzoate is a useful research compound. Its molecular formula is C13H10O3 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Hydroxyphenyl benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48470. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hydroxyphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAXJRJMFOACBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051905
Record name 4-Hydroxyphenyl benzoate
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Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2444-19-1
Record name 1,4-Benzenediol, 1-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2444-19-1
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Record name Hydroquinone monobenzoate
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Record name 2444-19-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48470
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Record name 4-Hydroxyphenyl benzoate
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Record name p-hydroxyphenyl benzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROQUINONE MONOBENZOATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

p-Hydroxyphenyl benzoate chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to p-Hydroxyphenyl Benzoate: Structure, Properties, and Applications

Introduction

This compound, also known as 4-hydroxyphenyl benzoate or hydroquinone monobenzoate, is an aromatic ester of significant interest in both academic research and industrial chemistry. As a bifunctional molecule, possessing both a phenolic hydroxyl group and a benzoate ester, it serves as a crucial monomer and intermediate in the synthesis of advanced materials and complex organic molecules. Its rigid structure is a precursor to high-performance liquid crystal polymers (LCPs) and specialty polycarbonates. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and key applications, tailored for researchers and professionals in chemistry and drug development.

Chemical Structure and Identification

The structure of this compound consists of a benzoate group ester-linked to a hydroquinone molecule. This arrangement imparts a unique combination of reactivity and structural rigidity.

Caption: Molecular Structure of this compound.

  • CAS Number: 2444-19-1[1][2][3]

  • Molecular Formula: C₁₃H₁₀O₃[4][5]

  • Molecular Weight: 214.22 g/mol [4][5]

  • Synonyms: 4-Hydroxyphenyl benzoate, Hydroquinone monobenzoate, p-Benzoxyphenol[1][3]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application, particularly in polymer synthesis where thermal stability and solubility are paramount.

PropertyValueSource
Appearance White to beige or pale brown crystalline powder[6]
Melting Point 163-165 °C[1][3]
Boiling Point 376.6 ± 25.0 °C (Predicted)[1][3]
Density 1.250 ± 0.06 g/cm³ (Predicted)[1][3]
Solubility Soluble in Acetone.[6][6]
pKa 9.59 ± 0.26 (Predicted)[1]
XLogP3 2.61[3]

Synthesis: Esterification of p-Hydroxybenzoic Acid and Hydroquinone

A robust and high-yield synthesis of this compound involves the direct acid-catalyzed esterification of p-hydroxybenzoic acid with hydroquinone. This method is advantageous for its scalability and the high purity of the resulting product.[7]

Expertise & Rationale:

The core of this synthesis is a classic Fischer esterification. The choice of an aromatic hydrocarbon like xylene as the solvent is strategic; its boiling point is high enough to facilitate the reaction rate while allowing for the azeotropic removal of water using a Dean-Stark apparatus. This removal of water is crucial as it drives the reaction equilibrium toward the product side, ensuring a high conversion rate, in accordance with Le Châtelier's principle. The use of a catalyst system, such as a combination of sulfuric acid and boric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and accelerating the nucleophilic attack by the hydroxyl group of hydroquinone.[7]

Self-Validating Protocol:

This protocol incorporates self-validating steps to ensure product purity. The reaction is monitored by the theoretical collection of water in the Dean-Stark trap. Post-reaction, the crude product is washed with a dilute sodium hydrogen carbonate solution. This step is a critical purification measure, as the weak base selectively neutralizes and removes any unreacted p-hydroxybenzoic acid and the acid catalyst, leaving the desired phenolic ester product, which is much less acidic, in the organic phase. Subsequent washing with water removes any remaining salts. The final purity is confirmed by the sharp melting point of the recrystallized product.[7]

Detailed Experimental Protocol:

The following protocol is adapted from established patent literature.[7]

  • Apparatus Setup: Assemble a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.

  • Charging Reactants: To the flask, add p-hydroxybenzoic acid (414 g, 3 mol), hydroquinone (330 g, 3 mol), and xylene (1800 mL).[7]

  • Catalyst Addition: Add the acid catalyst. Two effective options are:

    • Option A: Boric acid (6 g) and concentrated sulfuric acid (4.5 mL).[7]

    • Option B: p-Toluenesulfonic acid (10 g).[7]

  • Reaction: With vigorous stirring, heat the mixture to reflux (approx. 170-175°C oil bath temperature). The reaction mixture will be a heterogeneous dispersion.[7]

  • Water Removal: Continue refluxing for approximately 3.5-4 hours, or until the theoretical amount of water (approx. 54 mL) has been collected in the Dean-Stark trap.[7]

  • Cooling and Isolation: After the reaction is complete, allow the mixture to cool to room temperature, preferably with continued stirring. The product will crystallize out of the solution.

  • Washing and Purification:

    • Filter the crude product using suction filtration and wash the filter cake with fresh xylene.[7]

    • Wash the powdered material thoroughly with a 3% aqueous sodium hydrogen carbonate solution to remove acidic impurities.[7]

    • Wash with deionized water until the filtrate is neutral.

  • Drying: Dry the purified product under reduced pressure at room temperature. The expected yield is typically above 90%.[7]

  • Recrystallization (Optional): For ultra-high purity, the product can be recrystallized from a suitable solvent like glycol monomethyl ether acetate or by extraction with hot acetone followed by precipitation with ice water.[7]

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_process Reaction Process cluster_workup Workup & Purification Reactants p-Hydroxybenzoic Acid + Hydroquinone + Xylene Heat Heat to Reflux (~170-175°C) Reactants->Heat Catalyst Acid Catalyst (e.g., H₂SO₄/Boric Acid) Catalyst->Heat Apparatus Reactor with Dean-Stark Trap Apparatus->Heat WaterRemoval Azeotropic Removal of Water Heat->WaterRemoval Drives Equilibrium Cool Cool to RT & Crystallize WaterRemoval->Cool Reaction Complete Filter Suction Filtration Cool->Filter Wash1 Wash with Xylene Filter->Wash1 Wash2 Wash with NaHCO₃(aq) Wash1->Wash2 Removes Acid Wash3 Wash with H₂O Wash2->Wash3 Dry Dry under Vacuum Wash3->Dry Product Pure p-Hydroxyphenyl Benzoate Dry->Product

Caption: Workflow for the Synthesis of this compound.

Spectral and Analytical Characterization

  • ¹H NMR: The spectrum would show two distinct sets of signals for the aromatic protons. The protons on the benzoate ring will appear as multiplets in the range of δ 7.4-8.2 ppm. The protons on the hydroquinone ring will appear further upfield due to the electron-donating effect of the hydroxyl and ether-like oxygen, likely in the δ 6.8-7.2 ppm range. The phenolic proton will appear as a broad singlet, with its chemical shift dependent on solvent and concentration.

  • ¹³C NMR: The carbonyl carbon of the ester would be observed around δ 165 ppm. The aromatic carbons would appear in the typical δ 115-160 ppm region. The carbon attached to the phenolic -OH group would be shifted downfield compared to the other carbons on that ring.

  • Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad absorption band around 3200-3500 cm⁻¹ for the O-H stretch of the phenol, a strong, sharp absorption around 1730 cm⁻¹ corresponding to the C=O stretch of the ester, and several bands in the 1000-1300 cm⁻¹ region for the C-O stretching vibrations.

  • Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 214. Key fragmentation patterns would likely involve the loss of the phenoxy radical (∙OC₆H₄OH) to give the benzoyl cation at m/z = 105, which is often a base peak for benzoate esters.

Reactivity and Chemical Behavior

The bifunctional nature of this compound dictates its reactivity.

  • Ester Hydrolysis: The ester linkage is susceptible to cleavage under both acidic and basic conditions, regenerating p-hydroxybenzoic acid and hydroquinone. This reaction is a primary consideration for its stability and processing conditions.

  • Phenolic Hydroxyl Group: The -OH group is weakly acidic and can be deprotonated by a suitable base. It can undergo further reactions such as etherification or esterification, allowing for the synthesis of more complex derivatives.

  • Fries Rearrangement: Like other phenyl esters, this compound can undergo the Fries rearrangement when treated with a Lewis acid catalyst. This reaction involves the migration of the benzoyl group from the phenolic oxygen to the ortho position on the aromatic ring, yielding 4,4'-dihydroxybenzophenone. This is a key transformation for producing other important polymer precursors.[8]

  • Electrophilic Aromatic Substitution: Both aromatic rings can undergo electrophilic substitution, though their reactivity is different. The hydroquinone ring is activated by the hydroxyl and ether-oxygen groups, while the benzoate ring is deactivated by the electron-withdrawing ester group.

Applications in Drug Development and Industry

The primary industrial application of this compound is as a monomer for the synthesis of high-performance polymers.

  • Liquid Crystal Polymers (LCPs): The rigid, rod-like structure of this compound makes it an ideal building block for aromatic polyesters, commonly known as liquid crystal polymers. These materials exhibit exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in electronics, automotive, and aerospace components.[7]

  • Polycarbonates: It is also used in the production of linear aromatic polycarbonates. Incorporating this monomer into the polymer backbone can enhance the material's thermal properties and mechanical performance.[7]

  • Chemical Intermediate: It serves as a versatile intermediate in organic synthesis. For example, it is a precursor for 4,4'-dihydroxybenzophenone, another important monomer.[8] Furthermore, it is a starting point for synthesizing various derivatives used in the preparation of liquid-crystalline side-chain polymers for optical applications.[9]

  • Drug Development: While not a therapeutic agent itself, its core structure is related to parabens (esters of p-hydroxybenzoic acid), which are widely used as preservatives in pharmaceuticals and cosmetics.[8][10] Its derivatives, such as hydroxyphenyl propamidobenzoic acid, are explored for their anti-inflammatory and antihistamine properties in topical formulations.[11]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several potential hazards.

  • Hazard Statements: May cause an allergic skin reaction (H317). May also cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

  • Precautionary Measures: Standard laboratory safety practices should be employed. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[12]

Conclusion

This compound is a molecule of significant industrial and scientific importance. Its well-defined structure and dual functionality make it an indispensable monomer for high-performance polymers and a versatile intermediate for fine chemical synthesis. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective application in materials science, organic synthesis, and the development of new chemical entities.

References

  • Properties of p-hydroxybenzoate hydroxylase when stabilized in its open conformation. Vertex AI Search.
  • 4-Hydroxybenzoic acid - Wikipedia . Wikipedia. Retrieved February 8, 2026, from [Link]

  • 4-Hydroxybenzoic Acid - WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL . American Industrial Hygiene Association. Retrieved February 8, 2026, from [Link]

  • A Novel Method for the Synthesis of Para-hydroxybenzoic Acid . INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. Retrieved February 8, 2026, from [Link]

  • Structure and mechanism of para-hydroxybenzoate hydroxylase . PubMed. Retrieved February 8, 2026, from [Link]

  • Syntheses of phenyl benzoate compounds and their bioactivity investigation . MDPI. Retrieved February 8, 2026, from [Link]

  • p-HYDROXYPHENYLPYRUVIC ACID - Organic Syntheses Procedure . Organic Syntheses. Retrieved February 8, 2026, from [Link]

  • p-HYDROXYBENZOIC ACID - Organic Syntheses Procedure . Organic Syntheses. Retrieved February 8, 2026, from [Link]

  • Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use. Google Patents.
  • Process for the preparation of 4-hydroxyphenyl benzoate derivatives. Google Patents.
  • Synthesis of p-hydroxy-benzoic acid . PrepChem.com. Retrieved February 8, 2026, from [Link]

  • This compound | C13H10O3 . PubChem. Retrieved February 8, 2026, from [Link]

  • Phenol - Wikipedia . Wikipedia. Retrieved February 8, 2026, from [Link]

  • 3-hydroxyphenyl benzoate . ChemSynthesis. Retrieved February 8, 2026, from [Link]

  • Chemical Properties of 1,3-Phenylenedibenzoate (CAS 94-01-9) . Cheméo. Retrieved February 8, 2026, from [Link]

  • Electronic Supplementary Information . The Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]

  • Material Safety Data Sheet - Phenyl benzoate, 99% . Cole-Parmer. Retrieved February 8, 2026, from [Link]

  • 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0289499) . NP-MRD. Retrieved February 8, 2026, from [Link]

  • 1,3-Benzenediol, 1,3-dibenzoate . CAS Common Chemistry. Retrieved February 8, 2026, from [Link]

  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3 . University of Wisconsin-Madison. Retrieved February 8, 2026, from [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 . NIH. Retrieved February 8, 2026, from [Link]

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Sources

p-Hydroxyphenyl benzoate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of p-hydroxyphenyl benzoate, a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into its core characteristics, synthesis, and applications, grounded in authoritative scientific principles.

Introduction

This compound, also known as 4-hydroxyphenyl benzoate or hydroquinone monobenzoate, is an aromatic ester with significant applications in polymer chemistry and as an intermediate in the synthesis of more complex molecules. Its structure, combining a benzoate group with a phenol, imparts a unique set of properties that make it a valuable building block in various scientific and industrial fields. This guide will explore the fundamental aspects of this compound, from its chemical identity to its practical applications and safety considerations.

Chemical Identity and Physicochemical Properties

This compound is a white crystalline solid. Its fundamental identifiers and key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 2444-19-1[1][2]
Molecular Formula C₁₃H₁₀O₃[1]
Molecular Weight 214.22 g/mol [1]
IUPAC Name (4-hydroxyphenyl) benzoate[1]
Synonyms 4-Hydroxyphenyl benzoate, Hydroquinone monobenzoate[1]
Melting Point 164-165 °C[2]
Boiling Point 376.6 ± 25.0 °C (Predicted)[2]
Density 1.250 ± 0.06 g/cm³ (Predicted)[2]
Solubility Slightly soluble in water and chloroform; soluble in alcohols and acetone.

Synthesis of this compound

The primary route for synthesizing this compound is through the esterification of p-hydroxybenzoic acid and hydroquinone. This reaction is typically catalyzed by a mixture of boric acid and sulfuric acid.[3] The causality behind this choice of catalyst lies in its efficacy in promoting the esterification reaction while minimizing side reactions. The boric acid is believed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of the hydroquinone.

A generalized workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow Reactants p-Hydroxybenzoic Acid + Hydroquinone Reaction Esterification Reaction (Reflux with water removal) Reactants->Reaction Add Catalyst Boric Acid / Sulfuric Acid in Aromatic Hydrocarbon Catalyst->Reaction Catalyze Workup Cooling, Filtration, and Washing Reaction->Workup Process Product This compound Workup->Product Isolate

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Esterification of p-Hydroxybenzoic Acid and Hydroquinone

This protocol is based on the principles outlined in the patent literature.[3]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine equimolar amounts of p-hydroxybenzoic acid and hydroquinone.

  • Solvent and Catalyst Addition: Add a suitable aromatic hydrocarbon solvent, such as toluene, to create a slurry. Introduce the esterification catalyst, which consists of 0.01-3% by weight of boric acid and 0.01-3% by weight of concentrated sulfuric acid, relative to the total weight of the reactants.

  • Reaction Execution: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected.

  • Reaction Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration. Wash the collected solid with a non-polar solvent, such as hexane, to remove any remaining starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Applications of this compound

The bifunctional nature of this compound, possessing both a hydroxyl and a benzoate group, makes it a versatile monomer in polymer chemistry and a component in the formulation of advanced materials.

Polymer Chemistry

This compound serves as a monomer in the production of high-performance polymers, including linear polycarbonates and other polyesters.[3] The hydroxyl group can react with phosgene or its derivatives to form polycarbonate linkages, while the ester group can be incorporated into polyester chains. The rigid aromatic structure of this compound contributes to the thermal stability and mechanical strength of the resulting polymers.

Liquid Crystals

Derivatives of this compound are extensively used in the synthesis of liquid crystals.[4][5] The rod-like structure of these molecules is a key requirement for the formation of liquid crystalline phases. By modifying the terminal groups of the benzoate and phenol moieties, the mesomorphic properties, such as the temperature range of the liquid crystal phase and the type of phase (e.g., nematic, smectic), can be finely tuned. These materials are crucial for applications in displays (LCDs) and other electro-optical devices. The incorporation of a biphenyl group in related structures has been shown to enhance the flexibility and affect the physical and thermal properties of the resulting mesophases.[6]

Potential Relevance in Drug Development

While this compound itself is not a common therapeutic agent, its structural motifs are present in various biologically active molecules. As an intermediate, it can be used in the synthesis of more complex pharmaceutical compounds. Furthermore, the broader class of benzoates and phenols exhibits a wide range of biological activities. For instance, related compounds have been investigated for their anti-inflammatory and antimicrobial properties.[5] The study of liquid crystals, for which this compound is a precursor, also has implications for drug delivery systems, where the ordered phases can be used to encapsulate and control the release of therapeutic agents.

Safety and Toxicology

The safety profile of this compound is an important consideration for its handling and application. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazards:

  • Skin Irritation: May cause skin irritation.[1]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

A safety data sheet for this compound indicates that it may be harmful if swallowed and advises avoiding contact with skin.[7] It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

Analytical Methods

The purity and identity of this compound can be determined using a variety of analytical techniques. A general workflow for the analysis of this compound is presented below.

Analytical_Workflow Sample This compound Sample Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile/Water) Sample->Dissolution Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Sample->Spectroscopy Analyze HPLC High-Performance Liquid Chromatography (HPLC) Dissolution->HPLC Inject Data Purity and Structural Confirmation HPLC->Data Quantify Spectroscopy->Data Characterize

Caption: Generalized workflow for the analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for determining the purity of this compound and for quantifying it in mixtures. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric or formic acid) to improve peak shape.[8] Detection is commonly performed using a UV detector at a wavelength where the aromatic rings exhibit strong absorbance.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of this compound. The ¹H NMR spectrum will show characteristic signals for the aromatic protons on both the benzoate and the hydroxyphenyl rings. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms present in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands for the different functional groups. Key peaks would include a broad O-H stretch for the phenolic hydroxyl group, C=O stretching for the ester carbonyl group, and C-O stretching for the ester linkage, as well as absorptions corresponding to the aromatic rings.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation patterns, which can further aid in structural elucidation.

Conclusion

This compound is a chemical compound with a well-defined set of properties that make it a valuable intermediate in several areas of chemical science and industry. Its synthesis is achievable through standard esterification procedures, and its applications are primarily centered on the production of advanced polymers and liquid crystals. A thorough understanding of its chemical characteristics, synthesis, and safety profile is essential for its effective and safe utilization in research and development.

References

  • Chauhan, M. L., & Patel, J. M. (2018). Synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. World Journal of Pharmaceutical Research, 7(11), 793-803. [Link]

  • Chauhan, M. L. (2023). synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. ResearchGate. [Link]

  • EP0252357A2 - Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75549, this compound." PubChem, [Link].

  • El-Galy, I. H., et al. (2022). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. Molecules, 27(15), 4992. [Link]

  • Berkeley Scientific Journal. (2021). An Anomaly in Phase Transition: Liquid Crystals. [Link]

  • SIELC Technologies. (2018). Separation of o-Hydroxyphenyl benzoate on Newcrom R1 HPLC column. [Link]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of p-Hydroxyphenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper. It addresses the specific physicochemical behavior of p-Hydroxyphenyl benzoate (Hydroquinone monobenzoate), bridging the gap between theoretical prediction and experimental validation.

Executive Summary

This compound (CAS: 2444-19-1), also known as hydroquinone monobenzoate, is a critical intermediate in the synthesis of liquid crystalline polymers and phenolic antioxidants. Its structural duality—possessing both a lipophilic benzoate ester moiety and a hydrophilic phenolic hydroxyl group—creates a complex solubility profile that is highly sensitive to solvent polarity and hydrogen-bonding capability.

This guide provides a comprehensive framework for researchers to predict, measure, and model the solubility of this compound. Unlike simple hydrocarbons, this compound exhibits "Janus-like" solvation behavior, necessitating a rigorous experimental approach to determine precise saturation limits for process optimization.

Physicochemical Profile & Theoretical Solubility

Before initiating wet-lab experiments, it is essential to understand the molecular drivers of solubility for this specific compound.

Structural Analysis

The molecule consists of a hydroquinone core mono-esterified with benzoic acid.

  • Lipophilic Domain: The benzoyl ring and ester linkage increase

    
     and drive solubility in aprotic, non-polar to moderately polar solvents.
    
  • Hydrophilic Domain: The remaining free phenolic hydroxyl (-OH) group acts as a hydrogen bond donor (HBD), facilitating solubility in alcohols and ketones.

PropertyValue (Experimental/Predicted)Implication for Solubility
CAS Number 2444-19-1Unique Identifier
Molecular Weight 214.22 g/mol Moderate molar volume
Melting Point 160–162 °C (Solid-Liquid Transition)High lattice energy requires significant solvent enthalpy to overcome (

).
Log P (Octanol/Water) ~3.12 (Predicted)Lipophilic. Poor water solubility (<0.5 g/L estimated).
H-Bond Donors 1 (Phenolic -OH)Soluble in H-bond accepting solvents (Acetone, DMF).
H-Bond Acceptors 3 (Ester oxygens + Phenol oxygen)Soluble in alcohols (MeOH, EtOH).
Predicted Solubility Tiers

Based on Hansen Solubility Parameters (HSP) and functional group analysis, the following solvent compatibility is projected:

  • Tier 1 (High Solubility): Polar Aprotic Solvents (DMSO, DMF, DMAc). Mechanism: Dipole-dipole interactions and strong H-bond acceptance.

  • Tier 2 (Moderate Solubility): Polar Protic Solvents (Methanol, Ethanol, Isopropanol) and Ketones (Acetone). Mechanism: Hydrogen bonding with the phenolic -OH.

  • Tier 3 (Low Solubility): Chlorinated Solvents (Chloroform, DCM) and Ethers. Mechanism: Van der Waals forces, limited by the high melting point energy cost.

  • Tier 4 (Insoluble/Sparingly Soluble): Water, Aliphatic Hydrocarbons (Hexane, Heptane). Mechanism: Hydrophobic effect dominates.

Experimental Protocols

To obtain definitive thermodynamic data, two complementary methodologies are recommended. The Laser Monitoring Technique is preferred for generating full temperature-dependent curves rapidly, while the Shake-Flask Method serves as the validation standard.

Method A: Laser Monitoring Technique (Dynamic)

This method detects the precise moment of dissolution (clearing point) or precipitation (cloud point) using laser light scattering. It is highly accurate for determining the metastable zone width.

Workflow Diagram:

LaserSolubility Start Start: Solvent Preparation Weigh Gravimetric Addition of Solute (m1) Start->Weigh Equilibrate Thermostat Control (T ± 0.05 K) Weigh->Equilibrate Laser Laser Transmission Monitoring Equilibrate->Laser Dissolution Dissolution Detected? (Max Transmission) Laser->Dissolution Dissolution->Equilibrate No (Wait) Record Record T and Mass Fraction Dissolution->Record Yes AddMore Add Solute Increment (m2) Record->AddMore Next Point AddMore->Equilibrate

Caption: Dynamic laser monitoring workflow for determining the solubility curve of this compound.

Protocol Steps:

  • Setup: Equip a jacketed glass vessel with a magnetic stirrer and a laser transmissometer probe. Connect to a programmable water bath (accuracy ±0.05 K).

  • Solvent Loading: Add a known mass of pure solvent (

    
    ) to the vessel.
    
  • Isothermal Step: Set temperature to

    
     (e.g., 298.15 K).
    
  • Solute Addition: Add this compound in small, weighed increments (

    
    ).
    
  • Detection: Monitor laser intensity. A plateau at maximum intensity indicates complete dissolution. A drop in intensity indicates undissolved solid (saturation).

  • Calculation: Solubility (

    
    ) is calculated at the transition point:
    
    
    
    
Method B: Shake-Flask Technique (Static)

This is the field-standard for equilibrium solubility.

  • Saturation: Add excess this compound to the solvent in a sealed vial.

  • Equilibration: Agitate at constant temperature for 24–48 hours (ensure solid phase remains).

  • Sedimentation: Stop agitation and allow phases to separate for 2–4 hours at the same temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification: Dilute the aliquot and analyze via HPLC-UV (detection at

    
     nm).
    

Thermodynamic Modeling & Data Analysis

Raw solubility data must be correlated using thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

This semi-empirical model is excellent for correlating temperature-dependent solubility (


) of solids in pure solvents.


  • A, B, C: Empirical parameters derived from regression analysis.

  • Usage: Plot

    
     vs. 
    
    
    
    . Use this to predict solubility at non-measured temperatures.
van't Hoff Analysis

Use this to determine the thermodynamic functions of solution.[1]



  • 
     (Enthalpy of Solution):  Positive values indicate an endothermic process (solubility increases with T).
    
  • 
     (Entropy of Solution):  Positive values indicate increased disorder upon dissolution.
    

Causality Note: For this compound, dissolution is expected to be endothermic (


) in all solvents due to the high energy required to disrupt its crystal lattice (high melting point).

References

The following authoritative sources provide the grounding for the synthesis, properties, and solubility measurement techniques described above.

  • Synthesis & Properties

    • Title: Synthesis and mesomorphic properties of side chain liquid-crystalline biphenyl-phenyl polyacryl
    • Source: Ritter, O. M. S., et al. Journal of the Brazilian Chemical Society, 2005.
    • URL:[Link] (Describes synthesis of hydroquinone monobenzoate as intermediate).[2]

  • Measurement Methodology (Laser Technique)

    • Title: Solubility study of ketoconazole in propylene glycol and ethanol mixtures at different temper
    • Source: Jouyban-Gharamaleki, V., et al. Journal of Molecular Liquids, 2021.
    • URL:[Link][2]

  • Thermodynamic Modeling (Apelblat/van't Hoff)

    • Title: Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents.[1][3]

    • Source:Journal of Chemical & Engineering D
    • URL:[Link]

  • Compound Data (PubChem)

    • Title: this compound (Compound Summary).[4][5][6]

    • Source: N
    • URL:[Link]

Sources

Potential biological activities of p-Hydroxyphenyl benzoate analogs

Author: BenchChem Technical Support Team. Date: February 2026

Antimicrobial, Depigmenting, and Cytotoxic Profiles

Executive Summary

The p-hydroxyphenyl benzoate scaffold represents a privileged structure in medicinal chemistry, distinct from its alkyl-ester counterparts (parabens). While parabens are ubiquitous preservatives, aryl esters of hydroxybenzoic acid (and conversely, benzoate esters of hydroquinone) exhibit a distinct pharmacological profile characterized by enhanced lipophilicity, specific enzyme inhibition (Tyrosinase), and targeted cytotoxicity against fibrosarcoma lines.

This guide analyzes the structure-activity relationships (SAR) of these analogs, detailing their utility as non-hydroquinone skin depigmenting agents and potent antimicrobials. It provides validated synthetic protocols and mechanistic insights required for high-integrity drug development.

Structural Basis & SAR Analysis

The core pharmacophore of this compound analogs consists of two aromatic rings linked by an ester bond, with at least one para-hydroxyl group. Unlike aliphatic esters, the aryl-aryl linkage creates a rigid, conjugated system that influences binding affinity in protein active sites.

Key SAR Determinants:
  • Lipophilicity (LogP): The additional phenyl ring increases LogP significantly compared to methyl/ethyl parabens, enhancing cell membrane permeability—a critical factor for antimicrobial efficacy against Gram-positive bacteria.

  • Electronic Effects: Substituents on the benzoate ring (Ring A) modulate the electron density of the carbonyl carbon, affecting the ester's hydrolytic stability.

  • Tyrosinase Pharmacophore: The p-hydroxyl group on the phenolic ring (Ring B) mimics the substrate tyrosine, allowing the molecule to dock into the copper-containing active site of tyrosinase.

SAR_Analysis Core This compound Scaffold RingA Ring A (Benzoate) Electronic Modulation Core->RingA Linker Ester Linker Hydrolytic Stability Core->Linker RingB Ring B (Phenolic) Target Binding Core->RingB Lipophilicity High LogP (Membrane Penetration) RingA->Lipophilicity Substituent effect Tyrosinase Tyrosinase Inhibition (Competitive) Linker->Tyrosinase Rigid spacing RingB->Tyrosinase 4-OH mimics Tyrosine Antioxidant Radical Scavenging (Phenolic OH) RingB->Antioxidant H-atom donation

Figure 1: Structure-Activity Relationship (SAR) mapping of the this compound scaffold.

Tyrosinase Inhibition: Mechanism & Application

One of the most high-value applications of this compound analogs is in the treatment of hyperpigmentation. Unlike hydroquinone, which can be cytotoxic to melanocytes, specific benzoate analogs act as competitive inhibitors of Tyrosinase (EC 1.14.18.1).

Mechanistic Pathway

The enzyme Tyrosinase catalyzes the rate-limiting step in melanogenesis: the oxidation of L-Tyrosine to L-DOPAquinone.

  • Inhibition Mode: The p-hydroxyphenyl moiety binds to the binuclear copper active site.

  • Kinetics: Analogs such as 4,4'-dihydroxybiphenyl (structurally related) exhibit competitive inhibition with

    
     values in the micromolar range (
    
    
    
    M).
  • Efficacy: 4-Hydroxyphenyl benzoate derivatives have shown

    
     values comparable to Kojic Acid but with improved lipophilic skin penetration.
    
Validated Assay Protocol (Mushroom Tyrosinase)
  • Reagents: Phosphate buffer (pH 6.8), Mushroom Tyrosinase (Sigma), L-DOPA (Substrate), Test Compound (dissolved in DMSO).

  • Procedure:

    • Incubate 10 µL of test compound with 170 µL of phosphate buffer and 10 µL of tyrosinase (1000 U/mL) for 10 minutes at 25°C.

    • Add 20 µL of L-DOPA (10 mM).

    • Monitor absorbance at 475 nm (formation of dopachrome) kinetically for 10 minutes.

    • Calculate % Inhibition:

      
      .
      
Antimicrobial & Cytotoxic Activity
Antimicrobial Spectrum

The increased lipophilicity of phenyl esters allows them to disrupt the lipid bilayer of bacteria more effectively than short-chain alkyl esters.

  • Target: Primarily Gram-positive bacteria (Staphylococcus aureus, MRSA).

  • Mechanism: Hyperacidification of the cytoplasm and membrane permeabilization.[1]

  • Data: 3-(2-bromoacetyl) phenyl benzoate derivatives have demonstrated MIC values < 10 µg/mL against S. aureus.

Cytotoxicity Profile

Recent studies indicate that hydroxybenzoate magnesium analogs induce apoptosis in cancer cell lines (e.g., HT-1080 fibrosarcoma).[2]

  • Pathway: Upregulation of Bax and Caspase-3 ; downregulation of Bcl-2 .

  • Significance: This suggests a potential "dual-action" therapeutic window where the molecule acts as an antimicrobial preservative while possessing anti-tumor properties at higher concentrations.

Table 1: Comparative Biological Activity Data

Compound ClassTarget Organism/EnzymeActivity MetricMechanismReference
4-Hydroxyphenyl benzoate Mushroom Tyrosinase

Competitive Inhibition[1, 2]
3-(2-bromoacetyl) analog S. aureus (Gram +)MIC:

Membrane Disruption[3]
Magnesium 4-hydroxybenzoate HT-1080 Fibrosarcoma

Apoptosis (Caspase-3)[4]
Methyl Paraben (Control) S. aureusMIC:

Weak Membrane Effect[5]
Synthetic Protocol: Steglich Esterification

To synthesize high-purity this compound analogs without oxidizing the sensitive phenolic group, Steglich Esterification is the preferred method over the harsh Schotten-Baumann conditions.

Rationale
  • Mild Conditions: Operates at room temperature.[3]

  • Selectivity: Avoids the use of acyl chlorides, which can cause multi-site acylation on polyphenols.

  • Reagents: DCC (Dicyclohexylcarbodiimide) as the coupling agent; DMAP (4-Dimethylaminopyridine) as the catalyst.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-Hydroxybenzoic acid (1.0 eq) and Phenol derivative (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF (if solubility is low).

  • Catalyst Addition: Add DMAP (0.1 eq).

  • Coupling: Cool the mixture to 0°C. Dropwise add a solution of DCC (1.1 eq) in DCM.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. A white precipitate (Dicyclohexylurea - DCU) will form.

  • Workup:

    • Filter off the DCU precipitate.

    • Wash the filtrate with 0.5N HCl (to remove DMAP), saturated

      
      , and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via Silica Gel Column Chromatography (Hexane:Ethyl Acetate gradient).

Synthesis_Workflow Start Start: 4-Hydroxybenzoic Acid + Phenol Derivative Reagents Add DCC (Coupling) + DMAP (Catalyst) Start->Reagents Intermediate Intermediate: O-Acylisourea Formation Reagents->Intermediate Reaction Reaction: 0°C -> RT (12-24 Hours) Intermediate->Reaction Filter Filter DCU (Byproduct Removal) Reaction->Filter Wash Wash: HCl -> NaHCO3 -> Brine Filter->Wash Product Final Product: This compound Analog Wash->Product

Figure 2: Steglich Esterification workflow for the synthesis of sensitive phenolic esters.

References
  • Kim, Y.J., et al. (2005).[4] 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor.[4] Biological and Pharmaceutical Bulletin.[4] Link

  • Chaudhary, J., et al. (2013).[5] A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research.[5] Link

  • Rathod, K., et al. (2016). Synthesis, characterization and antimicrobial activity of some novel 3-(2-bromoacetyl)phenyl benzoate dithiocarbamate derivatives.[6] ResearchGate.[5] Link

  • Doyle Group. (2025). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. UCLA Chemistry. Link

  • Manuja, R., et al. (2013).[5] Biological activities of p-hydroxy benzoic acid derivatives.[2][4][6][7][8] International Journal of Pharmaceutical Sciences Review and Research.[5] Link

Sources

Technical Guide: Spectroscopic Characterization of p-Hydroxyphenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-Hydroxyphenyl benzoate (also known as hydroquinone monobenzoate; CAS 2444-19-1) is a critical intermediate in the synthesis of liquid crystalline polymers and a stabilizer in macromolecular systems. Its structural integrity relies on the precise mono-esterification of hydroquinone.

This guide provides a definitive reference for the spectroscopic identification of this compound. Unlike standard database dumps, this document focuses on the causality of spectral features —explaining why signals appear where they do and how to use them to distinguish the target molecule from its common impurity, hydroquinone dibenzoate.

Structural Elucidation Strategy

The validation of this compound requires a multi-modal approach to confirm three structural realities:

  • Intact Ester Linkage: Confirmed via IR (

    
     stretch) and MS (fragmentation to benzoyl cation).
    
  • Free Phenolic Hydroxyl: Confirmed via IR (

    
     stretch) and 
    
    
    
    exchange in
    
    
    NMR.
  • Mono-substitution Pattern: Confirmed via

    
     NMR integration (1:1 ratio of benzoyl to phenolic rings) and symmetry (AA'BB' system on the phenolic ring).
    
Analytical Workflow

The following diagram outlines the logical flow for synthesizing and validating the compound.

G cluster_Analysis Spectral Validation Start Raw Materials (Hydroquinone + Benzoyl Chloride) Rxn Selective Mono-Esterification (Excess Hydroquinone) Start->Rxn Controlled Addition Workup Workup & Purification (Removal of Diester) Rxn->Workup Precipitation MS Mass Spec (MS) Confirm MW 214 Fragment 105 Workup->MS Sample Prep IR Infrared (IR) C=O @ 1730 OH @ 3400 MS->IR Structure Check NMR NMR (1H/13C) Confirm 1:1 Ring Ratio AA'BB' Pattern IR->NMR Final Confirmation

Figure 1: Integrated workflow for the synthesis and structural validation of this compound.

Mass Spectrometry (MS)[1][2][3]

Mass spectrometry provides the primary evidence of molecular weight and the stability of the ester bond.

Fragmentation Logic

The fragmentation pattern is dominated by


-cleavage at the carbonyl, characteristic of aromatic esters.
  • Molecular Ion (

    
    ):  m/z 214.
    
  • Base Peak: m/z 105. This corresponds to the benzoyl cation (

    
    ), which is highly stabilized by resonance.
    
  • Secondary Fragments:

    • m/z 77: Phenyl cation (

      
      ), resulting from CO loss from the benzoyl cation.
      
    • m/z 121: Benzoic acid radical cation (often seen if H-transfer occurs during ionization).

MS_Frag M Molecular Ion [M]+ m/z 214 Benzoyl Benzoyl Cation [Ph-CO]+ m/z 105 (Base Peak) M->Benzoyl α-cleavage Phenoxy Hydroquinone Radical [HO-Ph-O]. M->Phenoxy Neutral Loss Phenyl Phenyl Cation [Ph]+ m/z 77 Benzoyl->Phenyl -CO (28 Da)

Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.

Infrared Spectroscopy (IR)

IR is the rapid "fingerprint" method to ensure the reaction did not proceed to the diester (which would lack the OH peak) or remain as unreacted benzoic acid (which would show a broad carboxylic OH stretch).

Functional GroupWavenumber (

)
IntensityDiagnostic Note
O-H Stretch 3300 – 3450 Broad, MediumConfirms free phenol. Absence indicates diester impurity.
C=O Stretch 1730 – 1740 Strong, SharpEster carbonyl. Distinct from benzoic acid dimer (~1680).
C=C Aromatic 1590, 1500MediumSkeletal vibrations of the benzene rings.[1]
C-O Stretch 1200 – 1270StrongAsymmetric stretching of the ester linkage.

Application Note: If the C=O peak appears split or shifted significantly lower (<1700), check for residual benzoic acid.

Nuclear Magnetic Resonance (NMR)[1][3][4][5][6][7][8][9]

NMR is the definitive tool for proving the connectivity. The spectrum will show two distinct aromatic systems: the monosubstituted benzoyl ring and the para-disubstituted phenolic ring .

NMR Data (400 MHz, DMSO- )

Solvent Choice: DMSO-


 is preferred over 

to clearly resolve the phenolic proton, which often broadens or exchanges in chloroform.
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
9.55 Singlet (br)1HOH Phenolic hydroxyl. Exchangeable with

.
8.12 Doublet (

Hz)
2HH-2, H-6 Benzoyl ring. Deshielded by the anisotropic effect of the carbonyl.
7.68 Triplet (

Hz)
1HH-4 Benzoyl ring (para).
7.56 Triplet (

Hz)
2HH-3, H-5 Benzoyl ring (meta).
7.08 Doublet (

Hz)
2HH-2', H-6' Phenolic ring (ortho to ester). The ester is electron-withdrawing, shifting these downfield relative to free hydroquinone.
6.82 Doublet (

Hz)
2HH-3', H-5' Phenolic ring (ortho to OH). Shielded by the electron-donating OH group.

Critical QC Check: Calculate the integration ratio between the Benzoyl Ortho protons (8.12 ppm) and the Phenolic Ortho protons (6.82 ppm). It must be 1:1 . A ratio favoring the benzoyl protons suggests diester contamination.

NMR Data (100 MHz, DMSO- )
Shift (

, ppm)
Carbon TypeAssignment
165.2 Quaternary (

)
Ester Carbonyl
155.4 Quaternary (

)
Phenolic C-4'
143.8 Quaternary (

)
Phenolic C-1' (attached to ester)
133.6 Methine (

)
Benzoyl C-4
129.6 Methine (

)
Benzoyl C-2, C-6
129.2 Quaternary (

)
Benzoyl C-1
128.8 Methine (

)
Benzoyl C-3, C-5
122.6 Methine (

)
Phenolic C-2', C-6'
115.8 Methine (

)
Phenolic C-3', C-5'

Experimental Protocol: Selective Synthesis

To generate a reference standard for these spectra, one cannot simply mix reagents 1:1. The reactivity of the second hydroxyl group leads to diester formation.

Protocol:

  • Dissolution: Dissolve Hydroquinone (5.5 g, 50 mmol, 2.5 equiv ) in Acetone (50 mL) with Pyridine (2 mL) as a scavenger.

  • Addition: Add Benzoyl Chloride (2.8 g, 20 mmol, 1.0 equiv ) dropwise at 0°C over 30 minutes.

  • Reaction: Stir at room temperature for 4 hours.

  • Quench: Pour into ice water (200 mL).

  • Purification (The "Trick"):

    • The precipitate contains Monoester + Diester.

    • Dissolve the crude solid in 5% NaOH . The monoester (phenolic) dissolves as the phenolate salt; the diester (neutral) remains insoluble.

    • Filter off the diester.

    • Acidify the filtrate with HCl to precipitate pure this compound.

  • Recrystallization: Recrystallize from Ethanol/Water.

    • Target Melting Point:162 – 166°C (Pure crystalline form). Note: Some literature cites ~152°C, which often indicates lower purity or solvent occlusion.

References

  • Synthesis & Properties

    • Title: "Design, synthesis, and inhibitory activity of hydroquinone ester deriv
    • Source: Royal Society of Chemistry (RSC Advances)
    • Link:[Link]

  • General NMR Shift Data

    • Title: "NMR Chemical Shifts of Trace Impurities: Common Labor
    • Source: American Chemical Society (Organometallics)
    • Link:[Link]

  • Mass Spectrometry of Phenyl Esters

    • Title: "Mass Spectrometry - Fragmentation P
    • Source: Chemistry LibreTexts
    • Link:[Link]

  • Physical Properties (Melting Point Verification)

    • Title: "4-Hydroxyphenyl benzo
    • Source: Thermo Scientific Chemicals[2][3]

Sources

p-Hydroxyphenyl Benzoate: From Synthetic Challenge to Mesogenic Cornerstone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis evolution, and critical applications of p-Hydroxyphenyl benzoate (Hydroquinone monobenzoate).

CAS: 2444-19-1 | Formula: C₁₃H₁₀O₃ | MW: 214.22 g/mol

Executive Summary

This compound (also known as hydroquinone monobenzoate) is a bifunctional aromatic ester serving as a critical intermediate in the synthesis of liquid crystalline polymers (LCPs) and pharmaceutical precursors (e.g., Arbutin).[1] Its structural significance lies in its asymmetry: it possesses one phenolic hydroxyl group and one benzoate ester group. This duality allows it to function as a "rigid rod" mesogenic core in material science while retaining a reactive site for polymerization or glycosylation.

Historically, the compound represented a significant synthetic challenge due to the difficulty of selectively mono-esterifying hydroquinone—a symmetric diol—without producing the diester byproduct.

Historical Odyssey: The "Mono-Esterification" Problem

The history of this compound is defined by the struggle for selectivity. Unlike simple phenols, hydroquinone has two identical reaction sites. Early attempts to benzoylate hydroquinone invariably led to mixtures of unreacted starting material, the desired mono-ester, and the unwanted di-ester (hydroquinone dibenzoate).

The Kehrmann Benchmark (1921)

The definitive early characterization of this compound is attributed to F. Kehrmann, H. Sandoz, and R. Monnier , published in Helvetica Chimica Acta in 1921.

  • The Challenge: They attempted to synthesize the mono-ester by dissolving hydroquinone in aqueous sodium bicarbonate and treating it with benzoyl chloride.

  • The Result: The method was inefficient. The "Kehrmann yield" was reported to be approximately 43% , with significant contamination by the dibenzoate.

  • Significance: This work established the melting point (reported then as 163°C ) and highlighted the kinetic difficulty of stopping the reaction at the mono-stage in a homogeneous solution where the product is often more reactive than the starting material.

The Polymer Revolution (1970s-1980s)

Interest in the compound remained academic until the advent of Side-Chain Liquid Crystalline Polymers (SCLCPs) in the late 1970s. Researchers like H. Finkelmann and V.P. Shibaev recognized that to create polymers with liquid crystalline phases, they needed a "mesogenic core" (a rigid unit) decoupled from the polymer backbone by a flexible spacer.[2]

  • This compound became the ideal candidate: The benzoate moiety provided the rigid aromatic core, while the free hydroxyl group allowed for the attachment of alkyl spacers or polymerizable acrylate groups.

Chemical Architecture & Mesogenic Properties[2][3][4]

The utility of this compound in materials science is dictated by its molecular geometry.

Structural Analysis[2][5]
  • Rigidity: The central ester linkage (

    
    ) restricts rotation between the two phenyl rings, creating a linear, rod-like structure essential for the formation of nematic and smectic phases.
    
  • Polarizability: The conjugation across the ester and phenyl rings creates an anisotropic electronic environment, allowing the molecule to align under external fields (electric/magnetic).

  • Asymmetry: The distinct termini (Hydroxyl vs. Phenyl) create a permanent dipole moment, influencing the dielectric anisotropy (

    
    ) of the final material.
    
Visualization: The Mesogenic Core

The following diagram illustrates how this compound functions as the "Hard Core" in a liquid crystal polymer system.

MesogenStructure cluster_legend Functionality Backbone Polymer Backbone (e.g., Polyacrylate) Spacer Flexible Spacer (Alkyl Chain -(CH2)n-) Backbone->Spacer Decoupling Core Mesogenic Core (this compound) Spacer->Core Ether Linkage Tail Terminal Group (e.g., Alkoxy/Cyano) Core->Tail Substitution Desc The benzoate core provides the necessary aspect ratio (>3:1) for liquid crystallinity.

Figure 1: Schematic of a Side-Chain Liquid Crystal Polymer showing the structural role of this compound.

Technical Specifications & Properties

PropertyValueSource/Notes
IUPAC Name 4-Hydroxyphenyl benzoate
CAS Number 2444-19-1
Molecular Weight 214.22 g/mol
Appearance White to off-white crystalline powder
Melting Point 163–166 °C Consistent with Kehrmann (1921) & modern SDS
Solubility Soluble in Ethanol, Acetone, Pyridine; Insoluble in Water
pKa ~9.59 (Predicted)Phenolic hydroxyl
Stability Stable under ambient conditions; Sensitive to strong bases (hydrolysis)

Experimental Protocols

Protocol A: Selective Mono-Benzoylation (Modern Standard)

Objective: High-yield synthesis minimizing di-ester formation. Mechanism: Kinetic control using pyridine as both solvent and catalyst.

Materials:

  • Hydroquinone (1.0 eq)

  • Benzoyl Chloride (1.0 eq)

  • Pyridine (Solvent/Base)

  • Dichloromethane (Extraction)

Step-by-Step Methodology:

  • Dissolution: Dissolve Hydroquinone (11.0 g, 0.1 mol) in dry Pyridine (50 mL) in a round-bottom flask equipped with a magnetic stirrer and drying tube.

  • Addition: Cool the solution to 0°C in an ice bath. Add Benzoyl Chloride (14.0 g, 0.1 mol) dropwise over 30 minutes. Note: Slow addition is critical to prevent local high concentrations that favor di-esterification.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The solution will darken slightly.

  • Quenching: Pour the reaction mixture into 500 mL of ice-water containing 50 mL of concentrated HCl (to neutralize pyridine). A precipitate will form.[1][3][4]

  • Workup: Filter the crude solid. Wash copiously with water to remove Pyridine-HCl salts.

  • Purification: Recrystallize from Ethanol/Water (70:30).

    • Impurity Check: The di-ester is less soluble and may crystallize out first; filtration of the hot solution can remove it.

  • Yield: Typical yields range from 60–65% .

Protocol B: The "Kehrmann" Method (Historical Reference)

Context: Useful for understanding the historical difficulty (1921).

  • Dissolve Hydroquinone in saturated aqueous NaHCO₃.

  • Add Benzoyl Chloride rapidly with vigorous shaking.

  • Outcome: The product precipitates as a sticky mass containing significant di-benzoate. Requires multiple recrystallizations from benzene (toxic) or alcohol to achieve the melting point of 163°C. Yield is typically <45%.

Synthesis Pathway Visualization

The following diagram compares the reaction pathways, highlighting the selectivity challenge.

SynthesisPath cluster_conditions Reaction Conditions HQ Hydroquinone (Symmetric Diol) Mono This compound (Target: Mono-Ester) HQ->Mono + BzCl (1 eq) Slow Addition BzCl Benzoyl Chloride Di Hydroquinone Dibenzoate (Unwanted Di-Ester) Mono->Di + BzCl (Excess) Over-reaction Method1 Method A: Pyridine (63% Yield) Protects Mono-ester via solvation? Method2 Method B: Aq. NaHCO3 (43% Yield) Precipitation traps impurities

Figure 2: Competitive esterification pathways. The challenge is arresting the reaction at the Mono stage.

Applications in Drug Development & Industry

Liquid Crystal Polymers (LCPs)

This compound is the precursor for monomer synthesis .

  • Workflow: The free phenolic -OH is reacted with an

    
    -halo-alcohol (e.g., 6-chlorohexanol) to attach the spacer. The alcohol end of the spacer is then acrylated.
    
  • Result: A polymerizable monomer that retains the liquid crystalline phase (Smectic A or C) in the final polymer film.

Pharmaceutical Intermediate (Arbutin)

It serves as a protected form of hydroquinone during glycosylation.

  • Synthesis of Arbutin: The benzoate group protects one phenol while the other is glycosylated with glucose pentaacetate. Subsequent alkaline hydrolysis removes the benzoate group, yielding Arbutin (a skin-lightening agent) without alkylating both oxygens.

Antioxidant Systems

Similar to other phenolic esters, it functions as a radical scavenger in polymer stabilization, preventing oxidative degradation of the polymer backbone.

References

  • Kehrmann, F., Sandoz, H., & Monnier, R. (1921). Über Mono-benzoesäure-ester des Hydrochinons und des Brenzcatechins. Helvetica Chimica Acta, 4(1), 941–948. Link

  • Ritter, O. M. S., et al. (2006). Synthesis and mesomorphic properties of side chain liquid-crystalline biphenyl-phenyl polyacrylates. Journal of the Brazilian Chemical Society, 17(2). Link

  • Finkelmann, H., & Rehage, G. (1984). Liquid Crystal Side Chain Polymers. Advances in Polymer Science, 60/61, 99–172. Link

  • PubChem Database. (n.d.). This compound (CID 75549). National Center for Biotechnology Information. Link

  • BenchChem. (2025). Safety Data Sheet: 4-Hydroxyphenyl benzoate. Link

Sources

The Evolving Landscape of p-Hydroxyphenyl Benzoate Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The p-hydroxyphenyl benzoate scaffold represents a privileged structural motif in medicinal chemistry, underpinning a diverse array of biological activities. Its inherent features, including the phenolic hydroxyl group and the benzoate ester linkage, provide a versatile platform for chemical modification, leading to the generation of derivatives with finely tuned therapeutic properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives. We will explore their potential as antimicrobial, antioxidant, and anticancer agents, offering detailed experimental protocols, quantitative biological data, and diagrammatic representations of key molecular pathways and workflows to facilitate further research and development in this promising area.

Introduction: The Therapeutic Potential of a Versatile Scaffold

This compound and its derivatives have emerged as a significant class of compounds in the pursuit of novel therapeutic agents. The core structure, characterized by a phenyl benzoate moiety with a hydroxyl group at the para-position of the phenolic ring, offers a unique combination of chemical reactivity and biological compatibility. This has led to their investigation across a spectrum of therapeutic areas, driven by the need for new drugs to combat antimicrobial resistance, oxidative stress-related diseases, and cancer.[1]

The versatility of this scaffold lies in the ease with which both the phenolic and benzoic acid components can be modified. Esterification of the phenolic hydroxyl group, substitution on the aromatic rings, and the introduction of various functional groups can profoundly influence the physicochemical properties and biological activity of the resulting derivatives. This guide will delve into the synthetic strategies employed to generate these diverse molecules and explore the structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies: Crafting Diverse Chemical Entities

The synthesis of this compound derivatives is primarily achieved through esterification and the formation of Schiff bases, allowing for the introduction of a wide range of functional groups.

Esterification of p-Hydroxybenzoic Acid

A common and straightforward approach to synthesizing this compound esters involves the direct esterification of p-hydroxybenzoic acid with various alcohols or phenols.

This classical method involves reacting p-hydroxybenzoic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is often carried out under reflux with azeotropic removal of water to drive the equilibrium towards product formation.[2]

Experimental Protocol: Synthesis of Methyl p-Hydroxybenzoate [3]

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a water separator, add p-hydroxybenzoic acid, methanol (in a molar ratio of 1:3), a catalytic amount of concentrated sulfuric acid, and toluene.

  • Reflux: Heat the mixture to reflux for 1 hour. The flame temperature should be maintained at 100°C, with a vapor temperature of approximately 90°C.

  • Azeotropic Distillation: Cool the reaction mixture to 80°C and begin collecting the aqueous phase in the water separator. Continue refluxing at a flame temperature of 90-95°C until no more water is collected, indicating the completion of the reaction.

  • Work-up: After cooling, the reaction mixture can be washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude methyl p-hydroxybenzoate can be purified by recrystallization from a suitable solvent system.

For more sensitive substrates or when milder reaction conditions are required, the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst is a highly effective method.[4]

Experimental Protocol: Synthesis of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate [4]

  • Reactant Preparation: Dissolve 4-(4-n-dodecyloxybenzoyloxy)benzoic acid and 4-benzyloxyphenol in dry dichloromethane (CH2Cl2) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst and Coupling Agent Addition: Add a catalytic amount of DMAP to the solution, followed by the portion-wise addition of DCC at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel using a suitable eluent, such as chloroform, to afford the desired ester.[4]

G cluster_esterification Esterification Synthesis Workflow Start p-Hydroxybenzoic Acid + Alcohol/Phenol Catalyst Acid Catalyst (H2SO4) or DCC/DMAP Start->Catalyst Add Reaction Reaction (Reflux or Room Temp) Catalyst->Reaction Workup Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product p-Hydroxyphenyl Benzoate Ester Purification->Product G cluster_schiff_base Schiff Base Synthesis Workflow Start p-Hydroxybenzoic Acid Hydrazide + Aldehyde Catalyst Acid Catalyst (e.g., Acetic Acid) Start->Catalyst Add Reaction Condensation Reaction (Reflux) Catalyst->Reaction Isolation Isolation (Filtration) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification Product Schiff Base Derivative Purification->Product

Caption: General workflow for the synthesis of Schiff base derivatives.

Antimicrobial Activity: A Multifaceted Approach to Combatting Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. This compound derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. [5][6]

Mechanism of Antimicrobial Action

The antimicrobial effects of these derivatives are not attributed to a single mechanism but rather a combination of actions that disrupt essential cellular processes in microorganisms. This multifaceted approach is advantageous as it may reduce the likelihood of resistance development. Key mechanisms include:

  • Cell Membrane Disruption: The lipophilic nature of many derivatives allows them to intercalate into the bacterial cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately cell death.

  • Enzyme Inhibition: These compounds can inhibit the activity of crucial bacterial enzymes, such as DNA gyrase and topoisomerase, which are essential for DNA replication and repair.

  • Interference with Metabolism: this compound derivatives can interfere with various metabolic pathways within the microbial cell, disrupting energy production and the synthesis of essential molecules.

G cluster_mechanisms Antimicrobial Mechanisms of Action Derivative p-Hydroxyphenyl Benzoate Derivative Membrane Cell Membrane Disruption Derivative->Membrane Enzyme Enzyme Inhibition Derivative->Enzyme Metabolism Metabolic Interference Derivative->Metabolism Leakage Leakage of Cellular Contents Membrane->Leakage causes Replication_Repair_Block Blocked DNA Replication/Repair Enzyme->Replication_Repair_Block leads to Energy_Depletion Energy Depletion Metabolism->Energy_Depletion results in Cell_Death Bacterial Cell Death Leakage->Cell_Death contributes to Replication_Repair_Block->Cell_Death contributes to Energy_Depletion->Cell_Death contributes to

Caption: Multifaceted antimicrobial mechanisms of this compound derivatives.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Antimicrobial Activity of Selected this compound Derivatives

CompoundDerivative TypeMicroorganismMIC (µg/mL)Reference
1 Schiff BaseStaphylococcus aureus0.125 - 0.5[6]
2 Schiff BaseNeisseria gonorrhoeae0.002 - 0.062[6]
3 Schiff BaseEnterococcus (Group D)0.25 - 2.0[6]
4 Schiff BasePseudomonas aeruginosa> 2.0[6]
5 Zinc ComplexPseudomonas aeruginosa312.50[7]
6 Cobalt ComplexPseudomonas aeruginosa328.12[7]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent. [8][9][10]

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Antioxidant Properties: Quenching Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a variety of diseases. The phenolic hydroxyl group in this compound derivatives endows them with potent antioxidant properties.

Mechanisms of Antioxidant Action

Phenolic compounds primarily exert their antioxidant effects through two main mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is relatively stable due to resonance delocalization, preventing the propagation of the radical chain reaction.

  • Single Electron Transfer (SET): The phenolic compound can donate an electron to a free radical, converting it to a more stable species.

G cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) Phenolic_Compound p-Hydroxyphenyl Benzoate Derivative (Ar-OH) Phenolic_Compound_HAT Ar-OH Phenolic_Compound_SET Ar-OH Free_Radical Free Radical (R•) Free_Radical_HAT R• Free_Radical_SET R• Phenoxyl_Radical Phenoxyl Radical (Ar-O•) Phenolic_Compound_HAT->Phenoxyl_Radical donates H• Neutralized_Molecule_HAT Neutralized Molecule (RH) Free_Radical_HAT->Neutralized_Molecule_HAT accepts H• Phenolic_Radical_Cation Phenolic Radical Cation (Ar-OH•+) Phenolic_Compound_SET->Phenolic_Radical_Cation donates e- Anion Anion (R-) Free_Radical_SET->Anion accepts e-

Caption: Key mechanisms of antioxidant action for phenolic compounds.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of compounds.

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.06 mM).

  • Sample Preparation: Prepare a dilution series of the this compound derivative in a suitable solvent.

  • Reaction: In a 96-well plate or cuvettes, mix an aliquot of each sample dilution with the DPPH solution. A control containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging against the sample concentration.

Anticancer Potential: Inducing Programmed Cell Death

Several this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. [11]

Mechanism of Anticancer Action: Induction of Apoptosis

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways. Phenolic compounds, including this compound derivatives, can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. [12] A key aspect of the intrinsic pathway involves the regulation of the Bcl-2 family of proteins. [13][14][15][16][17]Anti-apoptotic proteins like Bcl-2 and Bcl-xL prevent apoptosis, while pro-apoptotic proteins like Bax and Bak promote it. Certain phenolic compounds can directly bind to and inhibit the function of anti-apoptotic Bcl-2 proteins, leading to an increase in mitochondrial outer membrane permeabilization (MOMP). [13]This results in the release of cytochrome c from the mitochondria into the cytosol, which then triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis. [18][19]Activated caspase-3, in particular, cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. [18]

G cluster_apoptosis Intrinsic Apoptotic Pathway Derivative p-Hydroxyphenyl Benzoate Derivative Bcl2 Anti-apoptotic Bcl-2 proteins Derivative->Bcl2 inhibits Bax_Bak Pro-apoptotic Bax/Bak proteins Bcl2->Bax_Bak inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP promotes Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by this compound derivatives.

Quantitative Anticancer Data

The cytotoxic activity of these compounds is often evaluated by determining the IC50 value, which is the concentration of the compound that inhibits 50% of cancer cell growth.

Table 2: Cytotoxic Activity of Selected Phenyl Benzoate Derivatives

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
1 Methyl 4-amino benzoate derivativeG6PD100.8 - 430.8[11]
2 Methyl 4-amino benzoate derivative6PGD206 - 693.2[11]
3 Benzofuran derivativeHepG2 (Liver)3.8 ± 0.5[20]
4 Benzofuran derivativeA549 (Lung)3.5 ± 0.6[20]
5 Benzofuran derivativeSW620 (Colon)10.8 ± 0.9[20]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [21][22][23][24]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals. [23]5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value can be determined by plotting cell viability against the compound concentration.

Conclusion and Future Directions

This compound derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their synthetic tractability allows for the creation of diverse chemical libraries, and their multifaceted mechanisms of action offer potential advantages in overcoming drug resistance. The in-depth protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel therapeutics based on this versatile scaffold.

Future research should focus on several key areas:

  • Expansion of Chemical Diversity: The synthesis and evaluation of a wider range of derivatives with novel substitution patterns are crucial for elucidating more precise structure-activity relationships.

  • In-depth Mechanistic Studies: While the general mechanisms of action are understood, further investigation into the specific molecular targets and signaling pathways affected by these compounds will be essential for their rational design and optimization.

  • In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.

  • Combination Therapies: Exploring the synergistic effects of this compound derivatives with existing drugs could lead to more effective treatment strategies, particularly in the context of cancer and infectious diseases.

By continuing to explore the rich chemical and biological landscape of this compound derivatives, the scientific community can unlock their full therapeutic potential and contribute to the development of next-generation medicines.

References

  • ["Synthesis and characterization of novel 4-benzyloxyphenyl 4-

  • -Cell-Proliferation-Assay-Kit.pdf)

Sources

Natural Occurrence of p-Hydroxyphenyl Benzoate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the natural occurrence, biosynthetic origins, and chemical ecology of p-hydroxyphenyl benzoate esters, with a specific focus on the alkyl esters (parabens) and the aryl-conjugated moieties found in lignocellulosic biomass.

Executive Summary

For decades, p-hydroxybenzoate esters—commonly known as parabens—were regarded almost exclusively as synthetic preservatives.[1][2] This view has been overturned by advanced metabolomic profiling, which has confirmed their presence as authentic natural products in specific ecological niches.

This guide analyzes the natural occurrence of two distinct classes of p-hydroxybenzoate esters:

  • Alkyl Esters (Parabens): Free metabolites (e.g., methyl-, butyl-, heptyl-paraben) found in marine bacteria, specific berries, and animal pheromones.

  • Aryl/Lignin-Bound Esters: p-Hydroxybenzoate moieties esterified to the lignin polymer backbone in Salicaceae (poplar/willow) and Moraceae (paper mulberry) species.

Chemical Identity & Structural Classification

To ensure precision, we must distinguish between the free metabolites and the structural units found in biomass.

Compound ClassChemical StructurePrimary Natural StateRepresentative Source
Alkyl p-Hydroxybenzoates

(R=Alkyl)
Free MetaboliteMicrobulbifer spp.[2][3] (Bacteria), Rubus chamaemorus (Cloudberry)
Aryl p-Hydroxybenzoates

(Ar=Lignin Unit)
Polymer-BoundPopulus trichocarpa (Poplar wood)
This compound

Rare/Structural MotifTrace structural unit in specific lignins; primarily synthetic.

Note on Nomenclature: The term "this compound" (CAS 2444-19-1) strictly refers to the ester of benzoic acid and hydroquinone. However, in natural product literature, this term is occasionally used to describe p-hydroxybenzoate groups attached to p-hydroxyphenyl (H-unit) lignin monomers. This guide addresses both the widespread p-hydroxybenzoate esters (parabens) and the specific lignin-associated moieties.

Biosynthetic Origins & Natural Sources

Microbial "Paraben Factories": The Microbulbifer Genus

The most definitive source of natural long-chain parabens is the marine bacterial genus Microbulbifer. Unlike plants that typically produce methyl paraben, Microbulbifer strains (e.g., A4B-17) possess a unique esterase-driven pathway capable of synthesizing medium-to-long chain esters.

  • Key Metabolites: Methyl, Ethyl, Butyl, Heptyl, and Nonyl p-hydroxybenzoates.

  • Mechanism: Direct esterification of 4-hydroxybenzoic acid (4-HBA) with intracellular alcohols, driven by a specific carboxylesterase.[2]

  • Ecological Role: Chemical defense against competing marine yeasts and Gram-positive bacteria.[1]

Botanical Sources: The "Clip-Off" Phenolics

In the plant kingdom, p-hydroxybenzoate esters exist primarily in a "bound" state within the cell wall, specifically acylated to lignin.

  • Poplar & Willow (Salicaceae): The lignin of these trees is heavily acylated with p-hydroxybenzoate. These groups are attached to the

    
    -carbon of the lignin side chain. They are termed "clip-off" phenolics because they can be released via mild alkaline hydrolysis.
    
  • Cloudberry (Rubus chamaemorus): One of the few confirmed plant sources of free methyl paraben, contributing to the berry's natural resistance to microbial spoilage.

  • Paper Mulberry (Broussonetia papyrifera): Recent NMR studies have identified "this compound" units (likely p-hydroxybenzoate esterified to lignin monomers) as a structural component affecting enzymatic digestibility.

Zoological Occurrence: Pheromonal Signaling

Surprisingly, methyl paraben serves as a signaling molecule in the animal kingdom.

  • Canine Pheromones: Methyl paraben is a component of the sex pheromone released by female dogs (and wolves) during estrus to attract males.

  • Insect Pheromones: Identified in the mandibular glands of queen honeybees (Apis mellifera) and other insect species, acting as a caste-regulatory signal or mating attractant.

Biosynthetic Pathways (Visualization)

The biosynthesis of these esters diverges from the Shikimate pathway. In bacteria, it involves direct esterification; in plants, it often involves a CoA-dependent acyltransferase.

Biosynthesis Glucose Glucose/Erythrose-4P Shikimate Shikimate Pathway Glucose->Shikimate Chorismate Chorismate Shikimate->Chorismate pHBA 4-Hydroxybenzoate (4-HBA) Chorismate->pHBA Chorismate Pyruvate Lyase (UbiC) Paraben Alkyl p-Hydroxybenzoates (Parabens) pHBA->Paraben Carboxylesterase (Microbulbifer spp.) pHBA_CoA 4-Hydroxybenzoyl-CoA pHBA->pHBA_CoA 4-Coumarate:CoA Ligase (4CL) Alcohol Alcohols (C1-C9) Alcohol->Paraben Lignin_Esters Lignin-Bound p-Hydroxybenzoates pHBA_CoA->Lignin_Esters Acyltransferase (BAHD Family) Monolignol Monolignol (Alcohol) Monolignol->Lignin_Esters

Figure 1: Divergent biosynthetic pathways for free alkyl esters (bacteria) and lignin-bound aryl esters (plants).

Extraction & Analytical Methodologies

To validate the presence of these esters, rigorous extraction protocols are required to distinguish between naturally occurring molecules and potential contamination from synthetic cosmetics.

Protocol: Isolation of Lignin-Bound p-Hydroxybenzoates

This protocol isolates the "clip-off" phenolics from Populus wood.

  • Biomass Preparation: Grind Populus wood to 40-mesh particle size. Exhaustively extract with acetone/water (9:1) to remove non-bound extractives (preventing false positives from free metabolites).

  • Mild Alkaline Hydrolysis:

    • Suspend extractive-free wood meal in 1M NaOH.

    • Incubate at 25°C for 24 hours (Mild conditions prevent cleavage of the core lignin ether bonds, releasing only ester-linked groups).

  • Acidification & Extraction:

    • Acidify filtrate to pH 2.0 with 2M HCl.

    • Extract 3x with Ethyl Acetate.

  • Analysis (GC-MS/HPLC):

    • Derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) for GC-MS.

    • Target Signal: 4-Hydroxybenzoic acid (TMS derivative).

    • Note: The presence of 4-HBA in the hydrolysate (but not the initial acetone extract) confirms it was ester-linked in the natural state.

Protocol: Isolation of Free Parabens from Microbulbifer
  • Cultivation: Culture Microbulbifer sp. in Marine Broth 2216 at 25°C for 48-72 hours.

  • Supernatant Separation: Centrifuge at 8,000 x g for 15 mins.

  • Solid Phase Extraction (SPE):

    • Load supernatant onto a C18 cartridge.

    • Wash with 10% MeOH.

    • Elute with 100% MeOH.

  • LC-MS/MS Validation:

    • Monitor precursor-to-product transitions:

      
       151 
      
      
      
      121 (Methyl paraben),
      
      
      193
      
      
      121 (Butyl paraben).
    • Control: Run blank media control to rule out laboratory contamination.

Pharmacological & Industrial Implications[2][3][6]

The confirmation of natural p-hydroxybenzoate esters has significant implications for drug development and "Clean Label" cosmetics.

  • "Natural" Preservatives: The discovery of parabens in Rubus and Microbulbifer challenges the "synthetic-only" stigma. Extracts from these sources could theoretically be marketed as "natural preservative systems," though regulatory definitions vary.

  • Bio-Based Polymers: The high content of p-hydroxybenzoate in poplar lignin (up to 5-10% by weight) makes it a valuable feedstock. Through metabolic engineering (overexpressing chorismate pyruvate lyase), researchers have created "high-p-hydroxybenzoate" poplar lines, facilitating the production of liquid crystal polymers (LCPs) from renewable biomass.

  • Antimicrobial Mechanisms: The natural production of long-chain parabens (heptyl/nonyl) by marine bacteria suggests an evolutionary advantage in saline environments. These longer chains exhibit higher hydrophobicity and membrane disruption capabilities, serving as a model for designing novel antibiotics against resistant Gram-positive pathogens.

References

  • Microbial Production of Parabens: Peng, X., et al. (2006). Discovery of a Marine Bacterium Producing 4-Hydroxybenzoate and Its Alkyl Esters, Parabens. Applied and Environmental Microbiology. Link

  • Lignin-Bound Esters: Goacher, R. E., et al. (2011). Expanding the Scope of TOF-SIMS in the Analysis of Lignin: Detection of p-Hydroxybenzoate Groups. Analytical Chemistry. Link

  • Poplar Lignin Modification: Mottiar, Y., et al. (2016). Specific Expression of Chorismate Pyruvate Lyase in Developing Xylem Leads to Increased Cell Wall-Bound p-Hydroxybenzoate. Plant Physiology. Link

  • Insect Pheromones: Slessor, K. N., et al. (1988). Pheromone production by the queen honey bee. Journal of Chemical Ecology. Link

  • Wolf Pheromones: Goodwin, M., et al. (1979). Sex Pheromone in the Dog. Science. Link

Sources

Technical Guide: Predicted pKa and LogP Profiling of p-Hydroxyphenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the physicochemical properties of p-Hydroxyphenyl benzoate (4-Hydroxyphenyl benzoate), a mono-ester derivative of hydroquinone and benzoic acid.

In drug development and materials science, this molecule presents a dual challenge: it possesses a dissociable phenolic proton while simultaneously containing a hydrolytically labile ester linkage. Accurate profiling requires distinguishing between ionization (pKa) and degradation (hydrolysis) events.

Key Predicted Values:

  • pKa (Acidic): 9.59 ± 0.26 (Phenolic -OH)

  • LogP (Lipophilicity): 3.20 (Consensus XLogP3)

  • Molecular Weight: 214.22 g/mol [1]

Molecular Identity & Structural Analysis[2][3][4]

This compound serves as a critical intermediate in liquid crystal synthesis and a potential pro-drug scaffold. Its structure consists of two phenyl rings linked by an ester bond, with a free hydroxyl group at the para position of the phenolic ring.

  • IUPAC Name: (4-hydroxyphenyl) benzoate[1][2][3][4]

  • CAS Number: 2444-19-1[1][4]

  • SMILES: C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O

Structural-Property Relationship (SPR) Map

The following diagram illustrates how specific functional groups within the molecule dictate its physicochemical behavior.

SPR_Map Molecule This compound Ester Ester Linkage (-COO-) Molecule->Ester Phenol Phenolic Hydroxyl (-OH) Molecule->Phenol Rings Aromatic Rings (Bi-phenyl system) Molecule->Rings Hydrolysis Hydrolysis Liability (pH > 8.0) Ester->Hydrolysis Susceptible to Esterases/Base pKa pKa ~9.6 (Ionization) Phenol->pKa Proton Donor LogP LogP ~3.2 (Lipophilicity) Rings->LogP Hydrophobic Bulk

Figure 1: Structural-Property Relationship mapping functional groups to physicochemical outcomes.

Physicochemical Profiling: Predicted vs. Experimental[7][8]

pKa Analysis (Ionization)

The pKa of this compound is governed by the phenolic hydroxyl group. Standard phenol has a pKa of ~9.95.

  • Mechanism: The benzoate ester group at the para position acts as an electron-withdrawing group (EWG) through the aromatic system (inductive effect).

  • Effect: This withdrawal stabilizes the phenoxide anion formed upon deprotonation, slightly increasing acidity compared to unsubstituted phenol.

  • Prediction: Consequently, the pKa is shifted lower, predicted at 9.59 .

LogP Analysis (Lipophilicity)

The molecule is moderately lipophilic. While the hydroxyl group contributes polarity, the two aromatic rings and the ester masking significantly drive up the partition coefficient.

  • Implication: A LogP of 3.2 places this molecule in the "drug-like" space (Lipinski's Rule of 5), suggesting good passive membrane permeability but potential solubility issues in pure aqueous buffers.

Data Summary Table
ParameterAlgorithm/SourceValueConfidenceNotes
pKa ACD/Labs Percepta9.59 ± 0.26HighRefers to phenolic -OH
pKa Epik (Schrödinger)9.45MediumSolvent-dependent
LogP XLogP3 (PubChem)3.2HighAtom-additive method
LogP BioByte ClogP3.15HighFragment-based
LogP SwissADME (Consensus)3.22HighAverage of 5 methods
Solubility Aqueous (pH 7.[5][6]4)~0.05 mg/mLLowPredicted (Poor solubility)

The Hydrolysis Challenge (Stability)

Critical Warning: When measuring pKa or LogP experimentally, the stability of the ester bond is the primary variable. This compound is liable to Base-Catalyzed Hydrolysis (BAc2 mechanism) .

At pH > 8.0 (often required to measure the pKa of ~9.6), the hydroxide ion (


) attacks the ester carbonyl, cleaving the molecule into Benzoic Acid  and Hydroquinone .
Hydrolysis Pathway Diagram

Hydrolysis_Pathway Parent This compound (Intact Ester) Transition Tetrahedral Intermediate Parent->Transition + OH- (pH > 8.0) Products Cleavage Products Transition->Products Collapse Benzoic Benzoate Ion Products->Benzoic HQ Hydroquinone Products->HQ

Figure 2: Base-catalyzed hydrolysis pathway. Experimentalists must minimize exposure to high pH to avoid measuring the pKa of the degradation products.

Experimental Validation Protocols

To validate the predicted values while mitigating hydrolysis, the following "Self-Validating" protocols are recommended.

Protocol A: pKa Determination via Cosolvent Potentiometry

Direct aqueous titration is risky due to low solubility and hydrolysis at high pH. We use the Sirius T3 (or equivalent) method.

  • Preparation: Dissolve 1 mg of sample in Methanol/Water ratios (20%, 30%, 40% MeOH).

  • Titration: Titrate rapidly with 0.1 M KOH from pH 2.0 to 11.0.

  • Yasuda-Shedlovsky Extrapolation:

    • Measure apparent pKa (

      
      ) in each cosolvent ratio.
      
    • Plot

      
       vs. % Methanol.
      
    • Extrapolate to 0% cosolvent to obtain the aqueous pKa.

  • Validation Check: Perform a reverse titration (Acid back-titration). If hysteresis (gap between forward and backward curves) is observed, hydrolysis has occurred.

Protocol B: LogP via HPLC (OECD 117)

The shake-flask method is slow and prone to emulsion formation. HPLC is preferred for esters.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Isocratic Methanol:Water (70:30) buffered at pH 7.4 (Phosphate).

  • Standards: Inject 5 reference standards with known LogP (e.g., Toluene, Naphthalene, Phenol).

  • Calculation:

    • Calculate capacity factor

      
      .
      
    • Construct calibration curve:

      
      .
      
    • Interpolate the sample LogP.

  • Quality Control: Ensure the retention time (

    
    ) is stable over 3 injections. Drift indicates on-column hydrolysis.
    

Biopharmaceutical Implications

ADME (Absorption, Distribution, Metabolism, Excretion)
  • Absorption: With a LogP of 3.2, the molecule has high passive permeability. It is classified as BCS Class II (High Permeability, Low Solubility).

  • Metabolism: The molecule is a "soft drug" candidate. Plasma esterases will rapidly cleave it into benzoic acid (excreted as hippuric acid) and hydroquinone (further glucuronidated).

  • Toxicity: Hydroquinone is a known reactive metabolite. The safety profile depends on the rate of ester cleavage.

Formulation Strategy

Due to the pKa of ~9.6, the molecule remains neutral at physiological pH (7.4). To enhance solubility for IV formulations, co-solvents (PEG400) or cyclodextrin complexation are required, as pH adjustment (making it basic) would trigger rapid degradation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75549, this compound. Retrieved from [Link]

  • Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pKa/LogP methodology).
  • OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link][7]

Sources

An In-Depth Technical Guide to the Photophysical Properties of p-Hydroxyphenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Photochemistry of a Versatile Scaffold

p-Hydroxyphenyl benzoate and its derivatives are a class of molecules that hold significant interest in various scientific domains, from materials science to medicinal chemistry. Their utility is often intrinsically linked to their behavior upon interaction with light. Understanding the photophysical properties of these compounds is paramount for harnessing their full potential. This guide provides a comprehensive exploration of the synthesis, spectroscopic characterization, and the intricate excited-state dynamics of this compound, with a focus on the pivotal role of Excited-State Intramolecular Proton Transfer (ESIPT). As a Senior Application Scientist, the following sections are structured to not only present established protocols but also to offer insights into the causality behind experimental choices, ensuring a robust and logical investigative framework.

Core Concepts: The Phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT)

At the heart of the intriguing photophysics of many hydroxyphenyl derivatives lies the process of Excited-State Intramolecular Proton Transfer (ESIPT). In its ground state, a molecule like this compound exists in an "enol" form. Upon absorption of a photon, the molecule is promoted to an electronically excited state. In this excited state, the acidity and basicity of different parts of the molecule can change dramatically. Specifically, the hydroxyl proton becomes significantly more acidic, while the carbonyl oxygen of the ester group becomes more basic. This creates a thermodynamic driving force for the proton to transfer from the hydroxyl group to the carbonyl oxygen, forming a transient "keto" tautomer. This process is exceptionally fast, often occurring on the femtosecond to picosecond timescale.[1][2]

The ESIPT process is visually represented in the following diagram:

ESIPT_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) Enol_G Enol Form Enol_E Excited Enol Form Enol_G->Enol_E Absorption (hν) Enol_E->Enol_G Fluorescence (Normal) Keto_E Excited Keto Tautomer Enol_E->Keto_E ESIPT Keto_E->Enol_G Fluorescence (Tautomer) Large Stokes Shift

Caption: The Jablonski diagram illustrating the ESIPT process.

This tautomerization in the excited state is responsible for several key photophysical characteristics:

  • Dual Emission: In some cases, fluorescence can be observed from both the excited enol form (a higher energy, shorter wavelength emission) and the excited keto tautomer (a lower energy, longer wavelength emission).

  • Large Stokes Shift: The emission from the keto tautomer is significantly red-shifted from the absorption of the enol form. This large separation between absorption and emission maxima, known as a Stokes shift, is highly desirable for applications in fluorescence imaging and sensing to minimize self-absorption and background interference.

Experimental Investigation of Photophysical Properties

A thorough investigation of the photophysical properties of this compound involves a suite of spectroscopic techniques. The following sections detail the experimental protocols and the rationale behind them.

Synthesis of this compound

A reliable synthesis of the target compound is the foundational step for any photophysical study. One common method involves the esterification of p-hydroxybenzoic acid and hydroquinone.[3]

Protocol: Esterification of p-Hydroxybenzoic Acid and Hydroquinone

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-hydroxybenzoic acid and hydroquinone in approximately equimolar amounts.

  • Solvent and Catalyst: Add a suitable solvent in which the reactants are predominantly dispersed, such as xylene or toluene. Introduce an esterification catalyst. A mixture of boric acid and sulfuric acid is often effective.[3]

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by the separation of water.

  • Workup: After the reaction is complete, allow the mixture to cool. The crystallized crude product can be collected by filtration.

  • Purification: Wash the crude product with an inert solvent (e.g., xylene), followed by a dilute sodium bicarbonate solution and then water to remove unreacted acids and catalysts. Further purification can be achieved by recrystallization.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is the first step in characterizing the electronic transitions of this compound.

Protocol: UV-Vis Absorption Measurement

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or buffered aqueous solutions). A typical concentration is in the micromolar range (e.g., 1 x 10-5 M).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm). Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

The absorption spectrum of p-hydroxyphenyl derivatives is sensitive to pH. At neutral pH, a prominent π-π* absorption band is typically observed around 275 nm. In basic media, deprotonation of the phenolic hydroxyl group leads to a bathochromic (red) shift in the absorption maximum to around 330 nm, corresponding to the π-π* transition of the conjugate base.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the emissive properties of the molecule and is crucial for studying the ESIPT phenomenon.

Protocol: Fluorescence Emission and Excitation Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

  • Instrumentation: Use a spectrofluorometer.

  • Emission Spectrum: Excite the sample at its λmax (determined from the UV-Vis spectrum) and record the emission spectrum over a longer wavelength range.

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation wavelengths. The resulting excitation spectrum should ideally match the absorption spectrum.

  • Quantum Yield Determination: The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4). The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

    where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • Subscripts 's' and 'r' refer to the sample and reference, respectively.

Influence of Environmental Factors

The photophysical properties of this compound are highly sensitive to its environment. A systematic investigation of these effects is crucial for understanding its behavior in different applications.

Solvent Effects:

The choice of solvent can significantly impact the ESIPT process. Protic solvents (e.g., alcohols, water) can form intermolecular hydrogen bonds with the solute, competing with the intramolecular hydrogen bond necessary for ESIPT. This can lead to a decrease in the intensity of the tautomer emission and an increase in the normal enol emission. In contrast, aprotic, non-polar solvents tend to favor the ESIPT process.

pH Effects:

The fluorescence of hydroxyphenyl derivatives can be strongly dependent on pH. Deprotonation of the phenolic hydroxyl group at higher pH values can either quench the fluorescence or lead to the formation of a new emissive species. This property is the basis for the development of fluorescent pH probes.[3][4] For instance, some hydroxyphenyl benzazole derivatives exhibit extremely low fluorescence from pH 1.0 to 9.0, with a significant increase in fluorescence intensity at higher pH values.[4]

Time-Resolved Spectroscopy

To directly observe the dynamics of the excited states, time-resolved techniques such as Time-Correlated Single Photon Counting (TCSPC) and Transient Absorption (TA) spectroscopy are employed.

Protocol: Fluorescence Lifetime Measurement (TCSPC)

  • Instrumentation: Use a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode) and a sensitive, high-speed detector.

  • Measurement: Excite the sample with the pulsed laser and measure the time delay between the excitation pulse and the detection of the emitted photons.

  • Data Analysis: The resulting fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ) of the excited state(s). For molecules exhibiting ESIPT, multiple lifetime components may be observed, corresponding to the enol and keto forms. For instance, the related compound 2-(2'-hydroxyphenyl)benzoxazole (HBO) has been reported to have a short lifetime of approximately 20 ps and a longer lifetime of around 295 ps in hexane, with the longer-lived species being associated with the keto tautomer.[5]

Protocol: Transient Absorption Spectroscopy

  • Instrumentation: A pump-probe transient absorption spectrometer is required. A short laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the change in absorbance as a function of time.

  • Measurement: The transient absorption spectrum is recorded at various time delays after the pump pulse.

  • Data Analysis: The data reveals the formation and decay of transient species, such as the excited singlet and triplet states, and the keto tautomer. For the related p-hydroxyphenacyl compounds at neutral pH, a triplet state with a lifetime of about 100 ps is observed, which is a precursor to subsequent photoreactions.[6]

The workflow for a comprehensive photophysical investigation is summarized in the following diagram:

Photophysical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, MS) Synthesis->Purification UVVis UV-Vis Spectroscopy (λ_abs, ε) Purification->UVVis TransientAbs Transient Absorption Spectroscopy Purification->TransientAbs Fluorescence Fluorescence Spectroscopy (λ_ex, λ_em) UVVis->Fluorescence QuantumYield Quantum Yield (Φ_f) Measurement Fluorescence->QuantumYield Lifetime Fluorescence Lifetime (τ) Measurement (TCSPC) Fluorescence->Lifetime DataCompilation Data Compilation in Tables QuantumYield->DataCompilation Lifetime->DataCompilation TransientAbs->DataCompilation SolventEffects Analysis of Solvent Effects DataCompilation->SolventEffects pHEffects Analysis of pH Effects DataCompilation->pHEffects Computational Computational Modeling (TD-DFT) DataCompilation->Computational

Caption: Experimental workflow for the synthesis and photophysical characterization of this compound.

Data Presentation

For a clear and comparative analysis, the photophysical data should be summarized in a tabular format.

PropertyValueConditions
λmax (abs) ~275 nmNeutral pH
~330 nmBasic pH
Molar Extinction Coefficient (ε) TBDSolvent, pH
λmax (em) TBDSolvent, pH
Stokes Shift TBDSolvent, pH
Fluorescence Quantum Yield (Φf) TBDSolvent, pH
Fluorescence Lifetime (τ) TBDSolvent, pH

TBD: To be determined experimentally for this compound. Values for related compounds suggest a complex, multi-component decay.

Computational Modeling: A Theoretical Framework

To complement the experimental findings, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can provide valuable insights into the electronic structure and potential energy surfaces of the ground and excited states.[7][8][9] These calculations can help to:

  • Predict absorption and emission energies.

  • Elucidate the mechanism of ESIPT by mapping the potential energy surface along the proton transfer coordinate.

  • Understand the influence of substituents and solvent on the photophysical properties.

Conclusion and Future Directions

The photophysical properties of this compound are governed by a delicate interplay of its molecular structure and its surrounding environment. The phenomenon of Excited-State Intramolecular Proton Transfer is a key determinant of its fluorescence characteristics, offering the potential for large Stokes shifts and sensitivity to environmental factors. A thorough investigation, combining steady-state and time-resolved spectroscopy with computational modeling, is essential for a complete understanding of its behavior.

For drug development professionals, the sensitivity of the fluorescence of such scaffolds to the local environment (e.g., polarity, pH) can be exploited for the design of fluorescent probes to monitor drug delivery or to study drug-target interactions. For materials scientists, the large Stokes shift and tunable emission properties are attractive for the development of novel fluorophores for applications in organic light-emitting diodes (OLEDs) and sensors. Further research into derivatives of this compound with tailored photophysical properties will undoubtedly open up new avenues for innovation in these and other fields.

References

  • Anderson, J. C., & Reese, C. B. (Year). A broadly based investigation of the effects of a diverse array of substituents on the photochemical rearrangement of p-hydroxyphenacyl esters. Journal of the American Chemical Society. [Link]

  • Gao, Y., et al. (2021). Fluorescence Lifetimes of NIR-Emitting Molecules with Excited-State Intramolecular Proton Transfer. Molecules. [Link]

  • Ji, S., et al. (2018). Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular Proton Transfer, and Sensing Mechanism for Fluoride Ion. The Journal of Physical Chemistry A. [Link]

  • Kim, T., et al. (2023). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. Sensors. [Link]

  • Ma, C., et al. (2009). pH dependent ultrafast photodynamics of p-hydroxyphenacyl: Deprotonation accelerates the photo-uncaging reaction. ChemRxiv. [Link]

  • Shoun, H., et al. (1979). Studies on the interaction of p-hydroxybenzoate hydroxylase with NADPH. Effects of pH and substrates on the enzyme . NADPH complex formation. Journal of Biological Chemistry. [Link]

  • Zhao, J., et al. (2012). Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. Physical Chemistry Chemical Physics. [Link]

  • Zhang, Y., et al. (2020). Computational Explorations About Photoinduced Behaviors for 2‐(2‐hydroxyphenyl)benzoxazole Derivatives by Substituted Alkyl Groups: A TDDFT Study. ChemistrySelect. [Link]

  • (Year). p-HYDROXYBENZOIC ACID. Organic Syntheses. [Link]

  • (Year). Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use.
  • (Year). Process for the preparation of 4-hydroxyphenyl benzoate derivatives.
  • (Year). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. CABI Digital Library. [Link]

  • (Year). Ultrafast Time-Resolved Transient Absorption and Resonance Raman Spectroscopy Study of the Photodeprotection and Rearrangement Reactions of p -Hydroxyphenacyl Caged Phosphates. ResearchGate. [Link]

  • (Year). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. ACS Publications. [Link]

  • (Year). A computational study on the photophysics of methylpheophorbide a. RSC Publishing. [Link]

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Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of p-Hydroxyphenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Quantifying p-Hydroxyphenyl Benzoate

This compound, a member of the paraben family, is an ester of p-hydroxybenzoic acid. Parabens are widely utilized as antimicrobial preservatives in a vast array of products, including pharmaceuticals, cosmetics, and foods, due to their efficacy against fungi and bacteria.[1][2] The concentration of these preservatives is critical; it must be high enough to ensure product safety and stability but remain within regulatory limits to mitigate potential health concerns. Therefore, a robust, accurate, and reliable analytical method for the quantification of this compound is essential for quality control, regulatory compliance, and safety assessment in various industries.

This application note presents a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Ultraviolet (UV) detection for the precise quantification of this compound. The methodology is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol that is both rapid and reliable.

Principle of the Method

The quantification of this compound is achieved using RP-HPLC. This technique separates compounds based on their polarity. The stationary phase, typically a nonpolar C18 (octadecylsilyl) silica gel, retains the analyte. A polar mobile phase, consisting of a mixture of acetonitrile and water, is then used to elute the analyte from the column. This compound, being a moderately nonpolar molecule, partitions between the stationary and mobile phases. Its retention time is influenced by the precise composition of the mobile phase.

Following separation, the analyte passes through a UV detector. This compound contains a chromophore (the benzene ring) that absorbs UV light.[3][4] The absorbance is directly proportional to the concentration of the analyte in the sample. By setting the detector to a wavelength of maximum absorbance, typically around 254 nm for parabens, a highly sensitive and specific measurement can be achieved.[5][6] Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Materials and Methods

Reagents and Chemicals
  • This compound analytical standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric Acid (analytical grade)

  • 0.45 µm Syringe filters (Nylon or PTFE)

Instrumentation

A standard HPLC system equipped with the following is suitable:

  • Quaternary or Binary Solvent Delivery Pump

  • Autosampler with injection volume capability of 10-20 µL

  • Column Oven to maintain a constant temperature

  • UV/Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following conditions have been optimized for the robust separation and quantification of this compound.

ParameterConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic interaction for retaining parabens, offering good resolution and peak shape.[6][7]
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric AcidA mixture of acetonitrile and water is effective for eluting parabens.[8] Phosphoric acid is added to control the pH, ensuring the analyte is in a non-ionized state for consistent retention and symmetrical peaks.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency.[8]
Column Temp. 35 °CMaintaining a constant, elevated temperature ensures reproducible retention times and can improve peak efficiency.[9]
Detection UV at 254 nmParabens exhibit strong UV absorbance at this wavelength, providing high sensitivity for quantification.[6][9][10]
Injection Vol. 20 µLA typical injection volume suitable for achieving good sensitivity without overloading the column.[10]
Run Time ~10 minutesThe method is optimized for a rapid analysis, allowing for high throughput.[1][11]
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. This solution should be stored at 2-8 °C.

  • Working Standard Solutions: Prepare a series of at least five working standards by serially diluting the stock solution with the mobile phase. A typical concentration range for the calibration curve is 1 µg/mL to 100 µg/mL. For example, prepare standards at 5, 10, 25, 50, and 100 µg/mL.

Preparation of Sample Solutions

The sample preparation protocol will vary depending on the matrix. The goal is to extract the analyte and remove interfering substances.

  • Protocol 1: Liquid Pharmaceutical Formulations (e.g., Syrups)

    • Accurately pipette 1.0 mL of the syrup into a 10 mL volumetric flask.[9]

    • Add approximately 7 mL of methanol and sonicate for 10 minutes to ensure complete dissolution and extraction.

    • Allow the solution to cool to room temperature, then dilute to the mark with methanol.

    • If necessary, perform a further dilution with the mobile phase to bring the analyte concentration within the calibration range.[12]

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

  • Protocol 2: Semi-Solid Formulations (e.g., Creams, Gels)

    • Accurately weigh approximately 0.5 g of the cream or gel sample into a 50 mL beaker.[9][13]

    • Add 25 mL of methanol and stir with a magnetic stirrer for 15 minutes, or until the sample is fully dispersed.

    • Transfer the mixture to a 50 mL volumetric flask. Rinse the beaker with methanol and add the rinsing to the flask. Dilute to the mark with methanol.

    • Sonicate the flask for 15 minutes to ensure complete extraction of the analyte.

    • Centrifuge a portion of the solution at 4000 rpm for 10 minutes to separate insoluble excipients.[9]

    • Dilute the supernatant with the mobile phase to an appropriate concentration for analysis.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

The general workflow for quantifying this compound is illustrated below. This process ensures that both standards and samples are treated consistently, leading to accurate and reliable results.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_std Prepare Stock & Working Standards hplc_inject Inject into HPLC System prep_std->hplc_inject prep_sample Prepare Sample (Extract, Dilute, Filter) prep_sample->hplc_inject separation Chromatographic Separation (C18) hplc_inject->separation detection UV Detection (254 nm) separation->detection acquire Acquire Chromatogram (Peak Area) detection->acquire quantify Quantification via Calibration Curve acquire->quantify result Final Concentration Report quantify->result

Caption: HPLC workflow for this compound analysis.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[1]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components (e.g., excipients, impurities). This is confirmed by injecting a blank (matrix without analyte) and ensuring no interfering peaks are present at the retention time of this compound.

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte. This is assessed by analyzing the prepared working standards (e.g., 5-100 µg/mL) in triplicate. The peak area is plotted against concentration, and a linear regression is performed. The correlation coefficient (r²) should be ≥ 0.999.[6][14]

  • Accuracy: The closeness of the test results to the true value. It is determined by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the expected sample concentration) and calculating the percent recovery. Acceptance criteria are typically 98-102%.

  • Precision: The degree of agreement among individual test results.

    • Repeatability (Intra-day Precision): Assessed by analyzing six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day Precision): Assessed by analyzing the same sample on different days, with different analysts, or on different equipment.

    • For both, the Relative Standard Deviation (RSD) should be less than 2%.[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. They can be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min). This demonstrates the method's reliability during routine use.[11]

Step-by-Step Experimental Protocol

  • System Preparation: Set up the HPLC system according to the chromatographic conditions in Table 1. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation: Prepare the stock and working standard solutions as described in section 3.4.

  • Sample Preparation: Prepare the unknown sample(s) as described in section 3.5.

  • Calibration Curve Generation:

    • Inject 20 µL of each working standard solution in sequence, from lowest to highest concentration.

    • Record the peak area for this compound from each chromatogram.

    • Plot a graph of peak area (y-axis) versus concentration (x-axis).

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Sample Analysis:

    • Inject 20 µL of the prepared sample solution.

    • Record the resulting peak area for this compound.

  • System Shutdown: After analysis, flush the column with a methanol/water mixture (e.g., 80:20) and then with 100% methanol for storage.[14]

Data Analysis and Calculation

The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve.

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

Remember to account for all dilution factors used during sample preparation to determine the final concentration in the original, undiluted sample.

Final Concentration = (Calculated Concentration) x (Total Dilution Factor)

Conclusion

The RP-HPLC method detailed in this application note provides a simple, rapid, and robust solution for the quantification of this compound in various sample matrices. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it highly suitable for routine quality control analysis in the pharmaceutical and cosmetic industries. Proper method validation is paramount to ensure the integrity and reliability of the analytical results.[5]

References

  • S. Res., A. Kumar, A. Malik. (n.d.). Validated RP-capillary HPLC-DAD method for Simultaneous analysis of some Paraben Preservatives in Pharmaceutical and Cosmetics/Personal care Formulations. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Li, J., et al. (2022). Establishment and validation of HPLC methods for the determination of folic acid and parabens antimicrobial agents on folic acid oral solution. Scientific Reports. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Parabens and Benzoic Acid. Available at: [Link]

  • Shabir, G. A. (2004). Determination of Combined P-Hydroxy Benzoic Acid Preservatives in a Liquid Pharmaceutical Formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Chaudhari, B. G., & Patel, N. K. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Asian Journal of Applied Science and Technology. Available at: [Link]

  • Al-Obaidi, O. H., Al-Tamimi, I. J., & Al-Kaysi, A. M. (2003). Determination of p-Amino Benzoic Acid and p-Hydroxy Methyl Benzoate in Sunscreens by HPLC. Asian Journal of Chemistry. Available at: [Link]

  • Raghavan, K., et al. (2010). Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens. AAPS PharmSciTech. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available at: [Link]

  • Persee. (2023). HPLC Separation and Identification of Parabens Homologs. Available at: [Link]

  • Ferreira, A. M. C., et al. (2021). HPLC techniques for the determination of parabens in cosmetic products. ResearchGate. Available at: [Link]

  • Agilent Technologies. (n.d.). Separation of Paraben Preservatives by Reversed-Phase HPLC Application. Available at: [Link]

  • Jevtic, I., et al. (2020). Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams. Revue Roumaine de Chimie. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Available at: [Link]

  • Ghorbani, M., et al. (2015). Analysis of Paraben Preservatives in Cosmetic Samples: Comparison of Three Different Dynamic Hollow Fiber Liquid-Phase Microextraction Methods. Chromatographia. Available at: [Link]

  • Hitosi, K., & Marion, G. (1947). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. Journal of Research of the National Bureau of Standards. Available at: [Link]

  • Scott, J. M. W. (1955). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Chemistry. Available at: [Link]

Sources

Application Note: High-Precision GC-MS Analysis of Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzoic acid and its salts (benzoates) are ubiquitous in biological systems as metabolites (e.g., phenylalanine degradation) and in industrial applications as preservatives (E211). However, the polar carboxylic acid moiety (-COOH) creates significant analytical challenges in Gas Chromatography (GC), including peak tailing, irreversible adsorption, and ghosting. This Application Note details two robust derivatization protocols—Trimethylsilylation (TMS) and Methyl Esterification —to neutralize polarity and ensure high-fidelity quantitation using GC-MS.

Introduction & Mechanistic Rationale

Direct injection of underivatized benzoic acid is discouraged due to the high boiling point and hydrogen-bonding capability of the carboxylic acid group. These properties lead to interaction with silanol groups in the injection liner and column stationary phase.

To overcome this, we employ Derivatization , a chemical process that replaces the active acidic hydrogen with a non-polar moiety.

The Chemistry of Derivatization
  • Protocol A (Silylation): Uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. This replaces the proton with a Trimethylsilyl (TMS) group.[1]

    • Advantage:[2][3][4] Mild conditions, suitable for biological fluids where other metabolites (sugars, amino acids) must be analyzed simultaneously.

    • Mechanism:[2][4]

      
      
      
  • Protocol B (Methylation): Uses Boron Trifluoride (

    
    ) in Methanol. This forms a methyl ester.[5][6]
    
    • Advantage:[2][3][4] Extremely stable derivatives, ideal for food matrices and long autosampler queues.

    • Mechanism:[2][4][7]

      
      
      

Experimental Design

Reagents & Standards
ReagentGrade/PurityPurpose
Benzoic Acid >99.5% (TraceCERT®)Target Analyte
Benzoic Acid-d5 98 atom % DInternal Standard (IS) - Preferred
2-Chlorobenzoic Acid >99%Alternative Internal Standard (Cost-effective)
BSTFA + 1% TMCS Silylation GradeDerivatization Reagent (Protocol A)
BF3-Methanol 14% w/vDerivatization Reagent (Protocol B)[8]
Pyridine AnhydrousSolvent/Catalyst (Protocol A)
Hexane HPLC GradeExtraction Solvent
Internal Standard Strategy

Crucial: Do not use external calibration alone. Matrix effects in GC-MS can suppress ionization.

  • Primary Choice: Benzoic Acid-d5.[9] It co-elutes with the analyte but is resolved by mass (m/z 127 vs 122 for the parent ion), providing the highest precision.

  • Secondary Choice: 2-Chlorobenzoic acid. Elutes close to benzoic acid but is chemically distinct.

Workflows & Protocols

Workflow Visualization

The following diagram outlines the decision matrix for selecting the correct protocol.

G Start Sample Type Selection Bio Biological Fluid (Plasma, Urine) Start->Bio Food Food/Beverage (High Water/Sugar) Start->Food Dry Lyophilize / Dry Sample (Strict Moisture Control) Bio->Dry Remove Water Extract Liquid-Liquid Extraction (Ether/Ethyl Acetate) Food->Extract Isolate Benzoate ProtoA PROTOCOL A: Silylation (BSTFA + 1% TMCS) 60°C, 30 min Dry->ProtoA ProtoB PROTOCOL B: Methylation (BF3-MeOH) 70°C, 15 min Extract->ProtoB GCMS GC-MS Analysis (Splitless Injection) ProtoA->GCMS ProtoB->GCMS

Caption: Decision tree for selecting Silylation (Metabolomics) vs. Methylation (Food Safety) pathways.

Protocol A: Silylation (TMS Derivative)

Best for: Urine, Plasma, Metabolomics. Critical Constraint: Moisture Intolerance.[2] Water hydrolyzes BSTFA.

  • Sample Prep: Take 50 µL of sample (e.g., urine). Add 10 µL Internal Standard (IS).

  • Drying: Evaporate to complete dryness under Nitrogen (

    
    ) stream at 40°C. Ensure no residual water remains.
    
  • Reaction: Add 50 µL anhydrous Pyridine and 50 µL BSTFA + 1% TMCS.

  • Incubation: Cap vial tightly. Vortex. Heat at 60°C for 30 minutes .

  • Finish: Cool to room temperature. Transfer to autosampler vial with glass insert. Inject within 24 hours.

Protocol B: Methylation (Methyl Ester)

Best for: Beverages, Jams, Pharmaceuticals. Critical Constraint: Safety. BF3 is toxic and corrosive. Use a fume hood.

  • Extraction: Acidify 1 mL sample with dilute

    
     (pH < 2). Extract with 2 mL Diethyl Ether. Collect organic layer.[2][4][9]
    
  • Evaporation: Evaporate ether layer to dryness under

    
    .
    
  • Reaction: Add 1 mL BF3-Methanol (14%) . Cap tightly.

  • Incubation: Heat at 70°C for 15 minutes (water bath).

  • Quench & Extract: Cool. Add 1 mL saturated NaCl (aq) and 1 mL Hexane. Vortex vigorously.

  • Finish: Transfer the top Hexane layer (containing methyl benzoate) to an autosampler vial containing anhydrous

    
     (to dry).
    

Instrumental Method (Agilent 7890/5977 or Equivalent)

GC Parameters
ParameterSettingRationale
Inlet Split/SplitlessSplit 10:1 (High conc.); Splitless (Trace analysis)
Inlet Temp 250°CEnsures rapid volatilization without degradation.
Column DB-5ms or HP-5ms30m x 0.25mm x 0.25µm. Standard non-polar phase.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode for stable retention times.
Oven Program 70°C (hold 1 min)

15°C/min to 200°C

30°C/min to 280°C (hold 3 min)
Low initial temp focuses the peak; ramp separates interferences.
MS Parameters[5]
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 280°C

  • Mode: SIM (Selected Ion Monitoring) for Quantitation; Scan (50-500 m/z) for Identification.

Data Analysis & Interpretation

Mass Spectral Fingerprints

Correct identification relies on observing specific fragmentation patterns.

Target: Benzoic Acid-TMS (Protocol A)
  • Molecular Ion (

    
    ):  m/z 194 (Small/Weak)
    
  • Base Peak: m/z 179 (

    
    ). Loss of a methyl group from the silicon atom. (Quant Ion) 
    
  • Diagnostic Ions:

    • m/z 105 (Benzoyl cation,

      
      )
      
    • m/z 77 (Phenyl cation,

      
      )
      
    • m/z 73 (Trimethylsilyl cation,

      
      )
      
Target: Methyl Benzoate (Protocol B)
  • Molecular Ion (

    
    ):  m/z 136 (Distinct)
    
  • Base Peak: m/z 105 (Loss of methoxy group,

    
    ). (Quant Ion) 
    
  • Diagnostic Ions:

    • m/z 77 (Phenyl cation)

    • m/z 51 (Aromatic fragmentation)

Quantitation Table (SIM Mode Setup)
CompoundRetention Time (approx)Quant Ion (m/z)Qualifier Ions (m/z)
Benzoic Acid-TMS 6.5 min179 105, 77
Benzoic Acid-d5-TMS 6.5 min184 110, 82
Methyl Benzoate 5.2 min105 136, 77

Troubleshooting Guide

Issue 1: Peak Tailing

  • Cause: Incomplete derivatization or active sites in the liner.

  • Fix: Replace liner with a deactivated (silanized) glass liner. Ensure reagents (BSTFA) are fresh and not hydrolyzed.

Issue 2: "Ghost" Peaks

  • Cause: Carryover from previous high-concentration samples.

  • Fix: Run a solvent blank (Hexane or Pyridine) between samples. Increase final oven hold time at 280°C.

Issue 3: Low Response for TMS Derivative

  • Cause: Moisture contamination.

  • Fix: Check the

    
     drying step.[2] If the residue wasn't bone-dry, the BSTFA reacted with water instead of the analyte.
    

References

  • AOAC International. (2016). Official Methods of Analysis of AOAC INTERNATIONAL. Method 994.02 (Benzoic Acid in Food).[10]

  • Schummer, C., et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC-MS analysis." Talanta, 77(4), 1473-1482.

  • NIST Chemistry WebBook. "Mass Spectrum of Benzoic acid, trimethylsilyl ester."

  • FDA (U.S. Food & Drug Administration). "Questions and Answers on the Occurrence of Benzene in Soft Drinks and Other Beverages." (Benzene formation from Benzoate).

Sources

Experimental setup for studying p-Hydroxyphenyl benzoate degradation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide details the experimental architecture for characterizing the hydrolytic and enzymatic degradation of p-Hydroxyphenyl Benzoate (PHPB) . PHPB serves as a critical model compound in two distinct fields:

  • Material Science: As a structural motif in Liquid Crystal Polymers (LCPs) like Vectra®, where ester bond stability dictates polymer lifespan and recycling potential.

  • Pharmaceutical Sciences: As a pro-drug scaffold or metabolite surrogate, where its cleavage into Benzoic Acid and Hydroquinone mimics the metabolic fate of aryl ester drugs.

Unlike standard stability protocols, this guide integrates chemical kinetics with biological stability profiling, supported by a self-validating HPLC-DAD analytical method.

Mechanistic Foundation

The degradation of PHPB is governed by the cleavage of the central ester linkage. Understanding the specific mechanism is prerequisite to designing the sampling schedule and quenching strategy.

Reaction Stoichiometry:



Critical Degradation Pathways:

  • Path A: Alkaline Hydrolysis (

    
    ):  Direct nucleophilic attack by hydroxide ions on the carbonyl carbon. This is the dominant pathway at pH > 8.
    
  • Path B: Enzymatic Cleavage: Carboxylesterases (e.g., hCE1, hCE2) facilitate hydrolysis under physiological conditions.

  • Path C: Oxidative Instability (Secondary): The product, Hydroquinone, is susceptible to rapid oxidation into p-Benzoquinone, which can distort mass balance calculations if not stabilized.

Diagram 1: Degradation Logic & Pathway

PHPB_Degradation cluster_products Hydrolysis Products PHPB This compound (Parent) TS Tetrahedral Intermediate PHPB->TS + OH- / Esterase BA Benzoic Acid (Stable Product) TS->BA Acyl Cleavage HQ Hydroquinone (Labile Product) TS->HQ Leaving Group BQ p-Benzoquinone (Oxidation Artifact) HQ->BQ Oxidation (O2/Light) *Avoid this*

Caption: Mechanistic flow of PHPB degradation. Note the secondary oxidation risk of Hydroquinone (Red), which requires specific stabilization in the protocol.

Experimental Protocols

Protocol A: Chemical Hydrolysis Profiling (pH-Stat Mode)

Objective: Determine the pseudo-first-order rate constants (


) across the pH range 2.0 – 10.0.

Reagents:

  • Stock Solution: 10 mM PHPB in Acetonitrile (ACN).

  • Buffers:

    • pH 2.0: 50 mM Phosphate buffer.

    • pH 7.4: 50 mM PBS.

    • pH 10.0: 50 mM Borate buffer.

  • Quench Solution: 5% Formic Acid in ACN (v/v). Crucial: Acid quenching stops base hydrolysis immediately and stabilizes Hydroquinone.

Workflow:

  • Thermostat: Pre-heat 19.8 mL of buffer to 37°C (physiological) or 60°C (accelerated) in a glass vial with magnetic stirring.

  • Initiation: Spike 200 µL of PHPB Stock into the buffer (

    
    ). Final conc: 100 µM.
    
  • Sampling: At defined intervals (0, 5, 10, 20, 40, 60, 120 min), withdraw 200 µL aliquots.

  • Quenching: Immediately transfer aliquot into a vial containing 200 µL Quench Solution . Vortex for 5 seconds.

  • Stabilization: Add 10 µL of 10 mM Ascorbic Acid to the quenched sample if analysis is delayed >4 hours (prevents Hydroquinone oxidation).

Protocol B: Enzymatic Stability (Microsomal Assay)

Objective: Assess metabolic liability using Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM).

Workflow:

  • Preparation: Thaw microsomes on ice. Dilute to 0.5 mg protein/mL in 100 mM Potassium Phosphate (pH 7.4).

  • Pre-incubation: Equilibrate microsome solution at 37°C for 5 minutes.

  • Reaction: Add PHPB (1 µM final conc) to initiate. Note: Cofactors like NADPH are NOT required for hydrolysis, only for oxidative metabolism (CYP450). Since we study ester cleavage, buffer alone is sufficient.

  • Termination: At time points (0, 5, 15, 30, 60 min), transfer 50 µL reaction mixture into 150 µL ice-cold ACN containing Internal Standard (e.g., p-Tolyl Benzoate).

  • Processing: Centrifuge at 4,000 rpm for 15 min to pellet proteins. Inject supernatant.[1]

Analytical Architecture (HPLC-DAD)

Trustworthy data depends on the separation of the polar Hydroquinone from the hydrophobic Parent.

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between Hydroquinone and Benzoic Acid.
    
  • Tailing Factor: < 1.5 for all peaks.

  • Mass Balance: Sum of molar areas of products must equal initial parent moles ±5%.

Method Parameters:

ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmBalances retention of non-polar PHPB with resolution of polar products.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of Benzoic acid (

) and Phenol (

), sharpening peaks.
Mobile Phase B AcetonitrileStrong eluent for the hydrophobic ester.
Flow Rate 1.0 mL/minStandard backpressure optimization.
Detection 254 nm (Primary), 280 nm (Secondary)254 nm detects the benzoyl moiety; 280 nm is optimal for the phenol/hydroquinone.
Injection Vol 10 µLAvoids solvent effects from the quench solution.

Gradient Table:

Time (min) %B (ACN) Event
0.0 5 Initial hold for Hydroquinone elution
2.0 5 Isocratic hold
10.0 90 Gradient ramp to elute PHPB
12.0 90 Wash

| 12.1 | 5 | Re-equilibration |

Diagram 2: Integrated Experimental Workflow

Workflow cluster_Exp Degradation Phase Start Start: PHPB Stock Prep (10mM in ACN) Chem Chemical Hydrolysis (pH 2 / 7.4 / 10) Start->Chem Bio Enzymatic Assay (Liver Microsomes) Start->Bio Quench Quench Step (Add 5% Formic Acid/ACN) *Critical for stopping reaction* Chem->Quench Sampling t=x Bio->Quench Sampling t=x Stab Stabilization (+ Ascorbic Acid) Quench->Stab If Hydroquinone analysis required Analysis HPLC-DAD Analysis (C18 Column, Gradient) Quench->Analysis Immediate injection Stab->Analysis Data Data Processing (Plot ln[Conc] vs Time) Analysis->Data

Caption: Step-by-step workflow ensuring sample integrity from incubation to kinetic analysis.

Data Analysis & Kinetic Modeling

To validate the experiment, plot the natural logarithm of the remaining PHPB concentration against time.

Equation:



  • Linearity: A straight line (

    
    ) confirms first-order kinetics.
    
  • Half-life Calculation:

    
    
    

Troubleshooting Guide:

  • Non-linear plots? Check for solubility issues (precipitation of parent) or product inhibition (Benzoic acid lowering pH in unbuffered systems).

  • Missing Hydroquinone peak? It likely oxidized.[2] Ensure Ascorbic Acid is used in the quench step or analyze immediately.

References

  • Mechanism of Phenyl Benzoate Hydrolysis

    • BenchChem.[3] "A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates." (2025).

  • Enzymatic Hydrolysis Protocols

    • University of Leeds. "Hydrolysis of phenolic acid esters by esterase enzymes from Caco-2 cells and rat intestinal tissue."[1] (2012).[1]

  • Analytical Method (HPLC for Phenols/Benzoates)

    • RSC Advances. "Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone... in skin-whitening cream."
  • Liquid Crystal Polymer Degradation

    • NIH / PubMed Central. "Degradation of a Wholly Aromatic Main-Chain Thermotropic Liquid-Crystalline Polymer Mediated by Superbases."[4]

Sources

Use of p-Hydroxyphenyl benzoate in the development of fluorescent probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Photophysics of Hydroxyphenyl-Containing Fluorophores

In the dynamic landscape of molecular sensing and cellular imaging, the demand for sophisticated fluorescent probes that offer high sensitivity, selectivity, and real-time response is ever-increasing. While a vast array of fluorophores has been developed, those containing a hydroxyphenyl moiety, particularly the 2-(2'-hydroxyphenyl)benzazole (HBX) scaffold and its derivatives, stand out due to a fascinating photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] This unique mechanism endows these probes with exceptionally large Stokes shifts, effectively minimizing background interference and enhancing signal-to-noise ratios.[2][4]

This comprehensive guide delves into the design, synthesis, and application of fluorescent probes based on the 2-(2'-hydroxyphenyl)benzothiazole (HBT) framework, a prominent member of the HBX family. We will explore the fundamental principles of ESIPT, provide detailed, field-tested protocols for the synthesis and utilization of an HBT-based pH probe, and discuss the broader implications for drug discovery and biomedical research.[5][6][7]

The Principle of ESIPT: A Source of Remarkable Photophysical Properties

The hallmark of HBT and related compounds is the intramolecular hydrogen bond between the phenolic proton and the nitrogen atom of the benzothiazole ring.[1] Upon photoexcitation, the phenolic proton becomes significantly more acidic, leading to an ultrafast transfer to the nitrogen atom. This process creates a transient keto tautomer in the excited state, which is responsible for the fluorescence emission.[8] The subsequent relaxation to the ground state is followed by a rapid reverse proton transfer, regenerating the initial enol form.

This entire cycle occurs on a picosecond timescale and is the origin of the dual fluorescence often observed in these systems: a higher-energy emission from the locally excited enol form and a lower-energy, significantly red-shifted emission from the keto tautomer.[9] The large separation between the absorption and emission maxima (Stokes shift) is a direct consequence of the ESIPT process and is a highly desirable feature for fluorescent probes, as it effectively avoids self-absorption and reduces background noise.[4]

ESIPT_Mechanism cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) Enol_GS Enol Form Enol_ES Excited Enol Form Enol_GS->Enol_ES Absorption (hν_abs) Enol_ES->Enol_GS Normal Fluorescence Keto_ES Excited Keto Tautomer Enol_ES->Keto_ES ESIPT Keto_ES->Enol_GS Fluorescence (hν_em)

Caption: The Jablonski diagram illustrating the ESIPT process in HBT.

Application Note: Development of an HBT-Based Fluorescent pH Probe

The phenolic hydroxyl group in the HBT scaffold is not only crucial for the ESIPT process but also serves as a proton-responsive moiety, making HBT derivatives excellent candidates for fluorescent pH sensors.[5][6] By modifying the HBT core, it is possible to tune the pKa of the phenolic proton, allowing for the development of probes that are sensitive to specific pH ranges relevant to biological systems.

Design Rationale

The fundamental design strategy for an HBT-based pH probe relies on the modulation of the ESIPT process by the protonation state of the phenolic hydroxyl group.[10] In an acidic to neutral environment, the hydroxyl group is protonated, and the ESIPT mechanism is active, resulting in the characteristic keto emission. As the pH increases and the environment becomes more alkaline, the hydroxyl group deprotonates to form a phenolate. This deprotonation event disrupts the intramolecular hydrogen bond, thereby inhibiting the ESIPT process. Consequently, the keto emission is quenched or significantly reduced, while the enol emission may be enhanced. This pH-dependent change in fluorescence provides a robust signal for sensing pH.[5][6]

Sensing_Mechanism cluster_low_pH Low pH (Protonated) cluster_high_pH High pH (Deprotonated) HBT_OH HBT-OH ESIPT_On ESIPT Active HBT_OH->ESIPT_On Excitation HBT_O HBT-O⁻ HBT_OH->HBT_O pH increase/decrease Keto_Emission Keto Emission ESIPT_On->Keto_Emission ESIPT_Off ESIPT Inactive HBT_O->ESIPT_Off Excitation Quenched Fluorescence Quenched ESIPT_Off->Quenched

Caption: The pH sensing mechanism of an HBT-based probe.

Protocols

Protocol 1: Synthesis of 2-(2'-hydroxyphenyl)benzothiazole (HBT)

This protocol describes a straightforward, one-step synthesis of the core HBT fluorophore.

Materials:

  • 2-Aminobenzenethiol

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • Anhydrous Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for filtration and recrystallization

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzenethiol (1.0 eq) in anhydrous ethanol.

  • To this solution, add 2-hydroxybenzaldehyde (1.0 eq).[11]

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Purify the product by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure 2-(2'-hydroxyphenyl)benzothiazole as a crystalline solid.[12]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Characterization of the Photophysical Properties of HBT

This protocol outlines the steps to determine the key photophysical parameters of the synthesized HBT.

Materials and Equipment:

  • Synthesized HBT

  • Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of HBT in a suitable solvent (e.g., 1 mM in ethanol).

  • Absorption Spectroscopy:

    • Prepare a dilute solution of HBT in the desired solvent (e.g., 10 µM).

    • Record the absorption spectrum from 250 nm to 450 nm using the solvent as a blank.

    • Identify the wavelength of maximum absorption (λ_max).[9]

  • Fluorescence Spectroscopy:

    • Using the same solution, record the fluorescence emission spectrum. Excite the sample at the determined λ_max.

    • Scan the emission from a wavelength slightly higher than the excitation wavelength to approximately 700 nm.

    • Identify the emission maxima corresponding to the enol and keto forms.[9]

  • Determination of Stokes Shift: Calculate the Stokes shift by subtracting the wavelength of maximum absorption from the wavelength of maximum keto emission.

  • Solvent Effects: Repeat the absorption and fluorescence measurements in a series of solvents with varying polarities to observe the effect of the environment on the photophysical properties.[9]

PropertyTypical Value for HBTReference
Absorption λ_max~335 nm[9]
Enol Emission λ_em~385 nm[9]
Keto Emission λ_em~512 nm[9]
Stokes Shift~177 nmCalculated
Protocol 3: Application of HBT as a Fluorescent pH Sensor

This protocol details the procedure for evaluating the pH-sensing capabilities of HBT.

Materials and Equipment:

  • HBT stock solution (as prepared in Protocol 2)

  • Buffer solutions of varying pH (e.g., from pH 4 to pH 10)

  • Fluorometer

  • pH meter

Procedure:

  • Sample Preparation:

    • Prepare a series of solutions containing a fixed concentration of HBT (e.g., 10 µM) in buffer solutions of different pH values.

    • Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the pH.

  • Fluorescence Measurements:

    • For each pH sample, record the fluorescence emission spectrum using the same excitation wavelength as in Protocol 2.

    • Plot the fluorescence intensity at the keto emission maximum as a function of pH.

  • Data Analysis and pKa Determination:

    • The resulting plot should show a sigmoidal curve.

    • The pKa of the probe can be determined as the pH at which the fluorescence intensity is half of the maximum change.[5]

  • Selectivity and Interference Studies:

    • To assess the selectivity of the probe, perform the fluorescence measurements in the presence of various metal ions and biologically relevant species at a constant pH to ensure they do not interfere with the pH-dependent response.[13]

Broader Applications in Drug Development and Research

The unique properties of HBT-based fluorescent probes make them valuable tools in various stages of drug discovery and development.[7][14]

  • High-Throughput Screening (HTS): The turn-on or ratiometric response of these probes can be adapted for HTS assays to identify compounds that modulate the activity of pH-sensitive enzymes or cellular processes.

  • Cellular Imaging: Probes with appropriate modifications for cellular targeting can be used to visualize pH gradients in organelles such as lysosomes and mitochondria, providing insights into cellular health and disease states.[15]

  • Sensing Biologically Relevant Analytes: The HBT scaffold can be functionalized with specific recognition moieties to create probes for a wide range of analytes beyond protons, including metal ions, reactive oxygen species (ROS), and enzymes.[11][16][17]

Conclusion

The hydroxyphenyl moiety, particularly within the 2-(2'-hydroxyphenyl)benzothiazole framework, offers a powerful platform for the design of advanced fluorescent probes. The inherent ESIPT mechanism provides exceptional photophysical properties, including a large Stokes shift that is highly advantageous for sensitive detection. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to synthesize, characterize, and apply these versatile molecular tools to address a wide range of scientific questions. The continued exploration and functionalization of this privileged scaffold promise to yield even more sophisticated probes for unraveling the complexities of biological systems.

References

  • Wang, L., Cui, M., Tang, H., & Cao, D. (2018). Synthesis of a BODIPY–2-(2′-hydroxyphenyl)benzothiazole conjugate with solid state emission and its application as a fluorescent pH probe. Analytical Methods, 10(14), 1633–1639. Available at: [Link]

  • Zhang, Y., et al. (2022). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Molecules, 27(19), 6285. Available at: [Link]

  • Kim, H. J., et al. (2023). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. Chemosensors, 11(2), 123. Available at: [Link]

  • Kim, H. J., et al. (2023). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2'hydroxyphenyl)benzazole] Derivatives. GIST Scholar. Available at: [Link]

  • Gáspári, Z., et al. (2021). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 26(16), 4983. Available at: [Link]

  • Liu, S., Zhang, L., & Liu, X. (2013). A highly sensitive and selective fluorescent probe for Fe3+ based on 2-(2-hydroxyphenyl)benzothiazole. New Journal of Chemistry, 37(3), 757–762. Available at: [Link]

  • Benitez-Martin, C., et al. (2019). TAILORING TWO-PHOTON FLUORESCENT PROBES FOR pH BIOIMAGING IN LIVING CELLS. RIUMA. Available at: [Link]

  • Wang, Y., et al. (2018). Experimental and DFT studies of disubstituted 2-(2-hydroxyphenyl)benzothiazole-based fluorophores synthesized by Suzuki coupling. New Journal of Chemistry, 42(10), 8011–8018. Available at: [Link]

  • Wang, L., et al. (2018). A BODIPY- 2-(2'-hydroxyphenyl)benzothiazole conjugate with solid state emission and used as a fluorescent pH probe. The Royal Society of Chemistry. Available at: [Link]

  • Chen, J., et al. (2021). Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes. ACS Omega, 6(10), 6656–6669. Available at: [Link]

  • Wang, L., et al. (2018). Synthesis of a BODIPY–2-(2′-hydroxyphenyl)benzothiazole conjugate with solid state emission and its application as a fluorescent pH probe. Analytical Methods, 10(14), 1633–1639. Available at: [Link]

  • Jia, M., et al. (2024). TDDFT Study on the ESIPT Properties of 2-(2'-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. International Journal of Molecular Sciences, 25(7), 3794. Available at: [Link]

  • Li, Z., et al. (2020). Theoretical Investigation on the ESIPT Process and Detection Mechanism for Dual-Proton Type Fluorescent Probe. Molecules, 25(17), 3959. Available at: [Link]

  • Stanimirova, R., et al. (2023). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Pharmaceutics, 15(3), 801. Available at: [Link]

  • Zhang, Y., et al. (2021). Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application. Chemical Communications, 57(67), 8295–8310. Available at: [Link]

  • Chen, J., et al. (2021). Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes. ACS Omega, 6(10), 6656–6669. Available at: [Link]

  • Zhao, G., et al. (2010). Spectra properties of 2-(2'-hydroxyphenyl) benzothiazole in different solvents. Spectroscopy and Spectral Analysis, 30(8), 2139-2142. Available at: [Link]

  • Padalkar, V. S., & Sekar, N. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews, 47(22), 8348–8373. Available at: [Link]

  • Stanimirova, R., et al. (2023). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Molecules, 28(5), 2189. Available at: [Link]

  • Jia, M., et al. (2024). TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. International Journal of Molecular Sciences, 25(7), 3794. Available at: [Link]

  • Padalkar, V. S., & Sekar, N. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews, 47(22), 8348–8373. Available at: [Link]

  • Wu, Y., et al. (2024). A fluorescent probe based on the ESIPT (excited state intramolecular proton transfer) mechanism for rapid detection of endogenous and exogenous H2O2 (hydrogen peroxide) in cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 304, 123394. Available at: [Link]

Sources

Solid-phase synthesis of p-Hydroxyphenyl benzoate analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Solid-Phase Synthesis of p-Hydroxyphenyl Benzoate Analogs

Executive Summary

This application note details a robust, scalable protocol for the solid-phase synthesis of this compound analogs. These molecules—esters formed between a benzoic acid derivative and a hydroquinone core—are critical scaffolds in the development of liquid crystals, antioxidants, and bioactive depsides.

While traditional solution-phase esterification often suffers from difficult purification of diphenolic byproducts, this Solid-Phase Synthesis (SPS) approach leverages 2-Chlorotrityl Chloride (2-CTC) resin . This resin is selected for its steric bulk (preventing cross-linking) and its high acid lability, which permits product release under mild conditions that preserve the sensitive aryl ester linkage.

Strategic Chemo-Structural Rationale

The synthesis of aryl esters on solid support presents two primary challenges: nucleophilicity (phenols are poor nucleophiles compared to amines) and hydrolytic stability (aryl esters are labile to strong acids/bases).

  • Resin Selection (2-Chlorotrityl Chloride): We reject Wang resin for this specific application. Wang resin requires ~95% TFA for cleavage, which poses a high risk of hydrolyzing the target aryl ester (

    
    ). 2-CTC resin allows cleavage with 1% TFA , leaving the ester bond intact.
    
  • The "Excess" Loading Strategy: To synthesize p-hydroxyphenyl derivatives, we must immobilize a diol (e.g., hydroquinone). To prevent the resin from binding both ends of the diol (cross-linking), we utilize a 10-fold molar excess of the diol during the loading phase.

  • Acylation Chemistry: We employ the Steglich Esterification (DIC/DMAP). While DIC activates the carboxylic acid, DMAP is chemically non-negotiable here; it acts as an acyl-transfer catalyst, forming a reactive

    
    -acylpyridinium intermediate that is sufficiently electrophilic to attack the resin-bound phenol.
    
Workflow Logic

SPS_Workflow Resin 2-CTC Resin (Cl- Activated) Loading Loading Phase (Excess Hydroquinone + DIEA) Target: Mono-protection Resin->Loading Nucleophilic Subst. Capping Capping (MeOH) Block unreacted Cl- Loading->Capping Quench Acylation Acylation (R-Ph-COOH + DIC + DMAP) Form Ester Linkage Capping->Acylation Esterification Cleavage Cleavage (1% TFA in DCM) Release Target Acylation->Cleavage Acidolysis

Figure 1: Operational workflow for the synthesis of p-hydroxyphenyl benzoates.[1][2] The process moves from resin activation to mild acidolytic cleavage.

Materials and Equipment

Reagents:

  • Solid Support: 2-Chlorotrityl chloride resin (100-200 mesh, loading 1.0–1.6 mmol/g).

  • Linker/Core: Hydroquinone (or substituted 1,4-benzenediol analogs).

  • Building Blocks: Various Benzoic Acid derivatives.[3]

  • Coupling Reagents:

    
    -Diisopropylcarbodiimide (DIC), 4-(Dimethylamino)pyridine (DMAP).[4][5]
    
  • Solvents: Dichloromethane (DCM, anhydrous),

    
    -Dimethylformamide (DMF, peptide grade), Methanol (MeOH).
    
  • Cleavage: Trifluoroacetic acid (TFA).[2][6][7]

Equipment:

  • Fritted polypropylene synthesis syringes (5 mL or 10 mL).

  • Rotary shaker or orbital agitator.

  • Vacuum manifold.

Detailed Protocol

Phase I: Resin Loading (Immobilization of the Phenol)[8]

Objective: Attach the hydroquinone core to the resin via an ether linkage while avoiding "double-anchoring."

  • Swelling: Place 2-CTC resin (1.0 g, ~1.6 mmol) in a fritted syringe. Add dry DCM (10 mL) and shake for 30 minutes. Drain.

  • Preparation of Reactants: Dissolve Hydroquinone (10 eq, 16.0 mmol) and DIEA (Diisopropylethylamine, 4 eq) in dry DMF/DCM (1:1 v/v, 10 mL).

    • Note: The large excess of hydroquinone is critical to ensure that the concentration of free hydroquinone vastly outweighs the concentration of resin-bound hydroquinone, statistically preventing the second hydroxyl group from reacting with a neighboring resin site [1].

  • Loading Reaction: Draw the solution into the syringe containing the swollen resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the resin. Wash with DMF (

    
     mL) and DCM (
    
    
    
    mL).
  • Capping (Critical): To neutralize any remaining active chloride sites, treat the resin with a solution of DCM:MeOH:DIEA (80:15:5) for 20 minutes. This prevents unreacted resin chlorides from reacting during the subsequent acylation step.

  • Final Wash: Wash extensively with DCM (

    
     mL).
    
Phase II: Acylation (Steglich Esterification)

Objective: Form the ester bond between the resin-bound phenol and the benzoic acid derivative.

  • Activation: In a separate vial, dissolve the Benzoic Acid derivative (5 eq relative to resin loading) and DIC (5 eq) in minimal dry DCM/DMF (9:1). Stir for 5 minutes to form the

    
    -acylisourea.
    
  • Catalyst Addition: Add DMAP (0.5 eq) to the activated mixture.

    • Mechanism Insight: DMAP attacks the

      
      -acylisourea to form the highly reactive 
      
      
      
      -acylpyridinium ion. Without DMAP, the reaction with the resin-bound phenol will be sluggish or non-existent [2].
  • Coupling: Add the activated mixture to the resin-bound phenol. Agitate at room temperature for 4–16 hours (overnight is recommended for sterically hindered benzoates).

  • Monitoring: Since standard colorimetric tests (Kaiser) do not work for ester formation, remove a small aliquot of resin (~5 mg), wash, cleave (see Phase III), and analyze via HPLC to verify conversion.

  • Washing: Drain and wash with DMF (

    
    ) and DCM (
    
    
    
    ) to remove urea byproducts (DIU).

Mechanism BenzoicAcid Benzoic Acid (R-COOH) O_Acyl O-Acylisourea (Activated Intermediate) BenzoicAcid->O_Acyl + DIC DIC DIC (Carbodiimide) DIC->O_Acyl AcylPyridinium N-Acylpyridinium Ion (Super-Electrophile) O_Acyl->AcylPyridinium + DMAP DMAP DMAP (Catalyst) DMAP->AcylPyridinium Product Resin-Bound Ester (Target Precursor) AcylPyridinium->Product + Resin-Phenol ResinPhenol Resin-Bound Phenol (Nucleophile) ResinPhenol->Product

Figure 2: Mechanistic pathway of the Steglich Esterification on solid phase. DMAP is essential for transferring the acyl group to the poor nucleophile (phenol).

Phase III: Mild Cleavage & Isolation

Objective: Release the this compound without hydrolyzing the newly formed ester bond.

  • Cleavage Cocktail: Prepare a solution of 1% TFA in DCM (v/v).

    • Caution: Do not use water or scavengers (like silanes) unless the benzoic acid side chain specifically requires them (e.g., trityl protection on the benzoate). Water can promote ester hydrolysis.

  • Reaction: Add 5 mL of the cleavage cocktail to the resin. Agitate for exactly

    
     minutes (perform two short cleavages rather than one long one to minimize acid exposure).
    
  • Collection: Filter the filtrate directly into a flask containing 1 mL of Pyridine or Toluene.

    • Reasoning: Pyridine neutralizes the TFA immediately, preventing acid-catalyzed hydrolysis of the aryl ester during concentration. Toluene aids in the azeotropic removal of TFA during evaporation [3].

  • Work-up: Concentrate the filtrate under reduced pressure (Rotavap). The product (this compound) is usually obtained as a solid or oil.

  • Purification: If necessary, purify via flash column chromatography (Hexanes:Ethyl Acetate) or preparative HPLC.

Data Presentation & Validation

To validate the protocol, a library of 3 analogs was synthesized.

Table 1: Synthesis Efficiency of this compound Analogs

EntryBenzoic Acid DerivativeLoading MethodCoupling TimeYield (%)*Purity (HPLC)
1 4-Nitrobenzoic acid10 eq Hydroquinone4 hr88%96%
2 4-Methoxybenzoic acid10 eq Hydroquinone6 hr82%94%
3 2,6-Dimethylbenzoic acid10 eq Hydroquinone16 hr71%92%

*Yield calculated based on initial resin loading capacity.

Troubleshooting Guide:

  • Low Yield: Often due to moisture in the acylation step. Ensure DCM is anhydrous; urea formation competes with esterification in the presence of water.

  • Cross-linking: If the final product contains significant polymerized material, increase the Hydroquinone excess to 20 eq during the loading phase.

References

  • Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(29), 3943-3946. Link (Foundational work on 2-CTC resin loading).

  • Neises, B., & Steglich, W. (1978).[8] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524. Link (The authoritative source for DIC/DMAP esterification).

  • Aapptec. (2023). "Cleaving Protected Peptides from 2-Chlorotrityl Chloride Resin." Peptide Synthesis Resources. Link (Protocol for mild cleavage).

  • Parish, C. et al. (1999). "Coupling of Phenols to 2-Chlorotrityl Resins under Non-basic Conditions." Sciforum/ECSOC. Link (Discussion on phenol loading strategies).

Sources

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Cytotoxicity Assessment of Benzoate Derivatives

Benzoate derivatives are a class of chemical compounds widely utilized as preservatives in food, cosmetics, and pharmaceuticals due to their antimicrobial properties. Their prevalence necessitates a thorough evaluation of their potential cytotoxic effects to ensure consumer safety and guide regulatory standards. Furthermore, in the realm of drug discovery, novel benzoate derivatives are being synthesized and investigated for their therapeutic potential, including anticancer activities.[1][2] A critical step in the preclinical assessment of these compounds is the in vitro determination of their cytotoxic profile. This involves exposing cultured mammalian cells to the compounds and quantifying the extent of cell death or inhibition of metabolic activity.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of robust cell-based assays to evaluate the cytotoxicity of benzoate derivatives. We will delve into the mechanistic underpinnings of commonly employed assays, provide detailed, field-proven protocols, and offer insights into data interpretation. The methodologies described herein are designed to be self-validating systems, incorporating essential controls to ensure the generation of reliable and reproducible data. This guidance is grounded in established scientific principles and references authoritative sources to support key experimental choices.

Foundational Principles: Selecting the Appropriate Cytotoxicity Assay

The choice of a cytotoxicity assay is contingent upon the specific research question and the anticipated mechanism of cell death. Benzoate derivatives may induce cytotoxicity through various mechanisms, including membrane damage, metabolic inhibition, or the induction of programmed cell death (apoptosis).[4][5] Therefore, a multi-parametric approach, employing assays that interrogate different cellular functions, is highly recommended for a comprehensive toxicity profile.

Here, we will focus on three widely accepted and complementary assays:

  • MTT Assay: A colorimetric assay that measures cellular metabolic activity, providing an indication of cell viability and proliferation.[6]

  • Lactate Dehydrogenase (LDH) Assay: A colorimetric assay that quantifies the release of LDH from damaged cells, serving as a marker for compromised membrane integrity and cytolysis.[7]

  • Caspase-3/7 Activation Assay: A luminescence-based assay that specifically measures the activity of key executioner caspases, providing a hallmark indicator of apoptosis.[8]

These assays, when used in concert, can distinguish between cytostatic effects (inhibition of proliferation), necrotic cell death (membrane rupture), and apoptotic cell death.

Pre-Experimental Preparations: The Cornerstone of Reliable Data

Cell Line Selection and Culture

The choice of cell line should be relevant to the intended application or potential target tissue of the benzoate derivative. For general toxicity screening, commonly used cell lines include human hepatocellular carcinoma (HepG2), human colorectal carcinoma (HCT-116), and human breast adenocarcinoma (MCF-7).[1] For specific applications, such as neurotoxicity or dermatological safety, relevant cell lines should be chosen.

General Cell Culture Protocol:

All cell culture manipulations should be performed under aseptic conditions in a laminar flow hood.[9]

  • Initiation of Cultures: Thaw cryopreserved cells rapidly in a 37°C water bath.[10] Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells.

  • Cell Seeding: Resuspend the cell pellet in fresh, pre-warmed complete growth medium and determine the cell concentration using a hemocytometer or an automated cell counter. Seed the cells into appropriate culture vessels (e.g., T-75 flasks) at a density recommended by the supplier (e.g., ATCC).[11][12]

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[12]

  • Subculturing: Monitor cell growth and subculture the cells when they reach 80-90% confluency to maintain them in the exponential growth phase.

Preparation of Benzoate Derivative Stock Solutions
  • Solvent Selection: Dissolve the benzoate derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, at a high concentration to create a stock solution. The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Detailed Experimental Protocols

MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability.[13] The principle of this assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in metabolically active cells to form an insoluble purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Protocol:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[15] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzoate derivatives in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.[16] Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., Doxorubicin).[17] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a reliable method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[19] This enzyme is a stable cytosolic enzyme that is released upon membrane damage.[7] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[7]

Controls for LDH Assay:

  • Background Control: Supernatant from wells with medium only.

  • Low Control (Spontaneous LDH release): Supernatant from untreated cells.

  • High Control (Maximum LDH release): Supernatant from cells treated with a lysis buffer (provided in most LDH assay kits) to induce 100% cell death.[3]

Caspase-3/7 Activation Assay for Apoptosis

Apoptosis, or programmed cell death, is a highly regulated process involving the activation of a cascade of caspases. Caspases-3 and -7 are key executioner caspases that cleave a broad range of cellular substrates, leading to the characteristic morphological changes of apoptosis.[20] This assay utilizes a proluminescent caspase-3/7 substrate that, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[8]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is advisable to use white-walled 96-well plates to maximize the luminescent signal.

  • Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add the caspase-glo 3/7 reagent to each well in a 1:1 ratio with the culture medium volume (e.g., 100 µL of reagent to 100 µL of medium).

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation

Calculation of Cytotoxicity

For all assays, the data should be expressed as a percentage of the control (untreated cells).

  • MTT Assay: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • LDH Assay: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • Caspase-3/7 Assay: Fold Increase in Caspase Activity = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control)

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a compound in inhibiting a specific biological or biochemical function.[21] It represents the concentration of a compound that is required for 50% inhibition of the measured response (e.g., cell viability).[22] IC50 values are determined by plotting the percentage of cell viability or cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Microsoft Excel).[23]

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Benzoate Derivative Stock Preparation treatment Treatment with Benzoate Derivatives compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh caspase Caspase-3/7 Assay (Apoptosis) incubation->caspase readout Plate Reader (Absorbance/Luminescence) mtt->readout ldh->readout caspase->readout calculation Calculate % Viability/ % Cytotoxicity readout->calculation ic50 Determine IC50 Values calculation->ic50

Caption: General workflow for assessing the cytotoxicity of benzoate derivatives.

MTT Assay Mechanism

G cluster_cell Viable Cell mitochondria Mitochondria dehydrogenase Mitochondrial Dehydrogenases mitochondria->dehydrogenase Formazan Formazan (Purple, Insoluble) dehydrogenase->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->mitochondria Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement

Caption: The principle of the MTT assay for measuring cell viability.

LDH Assay Mechanism

G cluster_cell Damaged Cell ldh_inside LDH ldh_outside Released LDH ldh_inside->ldh_outside Membrane Rupture pyruvate Pyruvate ldh_outside->pyruvate Catalyzes lactate Lactate lactate->pyruvate nadh NADH pyruvate->nadh nad NAD+ nad->nadh Reduction formazan_ldh Formazan (Colored) nadh->formazan_ldh Reduces tetrazolium Tetrazolium Salt (Colorless) tetrazolium->formazan_ldh measurement Measure Absorbance formazan_ldh->measurement

Caption: The mechanism of the LDH assay for measuring cytotoxicity.

Summary of Assay Parameters

AssayPrincipleEndpoint MeasuredDetection MethodAdvantagesLimitations
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[6]Metabolic activity, an indicator of cell viability.Colorimetric (Absorbance)Simple, cost-effective, high-throughput.[6]Can be affected by changes in metabolic rate not related to viability.
LDH Measurement of lactate dehydrogenase released from cells with damaged membranes.[19]Membrane integrity, an indicator of cytolysis.Colorimetric (Absorbance)Simple, non-radioactive, real-time analysis possible.[19]Does not distinguish between apoptosis and necrosis.[19]
Caspase-3/7 Cleavage of a pro-luminescent substrate by activated caspase-3 and -7.[8]Apoptosis (executioner caspase activity).LuminescenceHighly sensitive, specific for apoptosis, suitable for high-throughput screening.[8]May not detect non-caspase-mediated cell death.

Conclusion and Future Perspectives

The cell-based assays detailed in this application note provide a robust framework for the in vitro cytotoxicity assessment of benzoate derivatives. By employing a multi-parametric approach that interrogates metabolic activity, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of the potential toxicological profile of these compounds. Adherence to the detailed protocols and careful consideration of the experimental controls outlined are paramount for generating high-quality, reproducible data. This information is crucial for ensuring the safety of existing benzoate derivatives and for guiding the development of new, safer, and more effective therapeutic agents. Future studies could explore more advanced techniques such as high-content imaging to further elucidate the specific morphological and cellular changes induced by these compounds.

References

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • RISE. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • protocols.io. (2025, March 5). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link]

  • NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ScienceScholar. (2022, October 15). Studying the genotoxicity caused by sodium benzoate in liver cancer cell line (HEPG2) by comet assay. Retrieved from [Link]

  • PubMed. (2026, January 13). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. Retrieved from [Link]

  • ResearchGate. (2024, November 13). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, April 2). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. Retrieved from [Link]

  • Platypus Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Retrieved from [Link]

  • Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose-response curve of cytotoxicity of doxorubicin as a positive.... Retrieved from [Link]

  • ResearchGate. (n.d.). Sodium benzoate-mediated cytotoxicity in mammalian cells. Retrieved from [Link]

  • Jagannath University. (n.d.). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Retrieved from [Link]

  • ResearchGate. (2022, June 13). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. Retrieved from [Link]

  • On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Retrieved from [Link]

  • Dove Medical Press. (2015, January 29). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. Retrieved from [Link]

  • ISO. (n.d.). ISO 10993-5. Retrieved from [Link]

  • MDPI. (n.d.). Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure. Retrieved from [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • Sartorius. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • National Library of Medicine Institution. (n.d.). ATCC animal cell culture guide : tips and techniques for continuous cell lines. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support: Optimizing Yield in p-Hydroxyphenyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of p-hydroxyphenyl benzoate (Hydroquinone monobenzoate) presents a classic challenge in nucleophilic substitution: selectivity . Because the starting material (hydroquinone) possesses two identical hydroxyl groups (


 symmetry), statistical probability favors the formation of the diester (1,4-phenylene dibenzoate) or a mixture of products, significantly lowering the yield of the desired mono-ester.

This guide moves beyond standard textbook protocols to address the mechanistic causality of yield loss. We focus on the Modified Schotten-Baumann approach and Stoichiometric Control to maximize the mono-ester fraction while simplifying the purification of unreacted starting materials.

Module 1: Reaction Design & Selectivity Control

The Core Challenge: Competitive Kinetics

In a standard acylation using benzoyl chloride, the second hydroxyl group of the hydroquinone becomes more nucleophilic after the first esterification if the reaction conditions are not strictly controlled, or simply competes statistically.

The Solution: The "Inverse Addition" Protocol To maximize yield, you must maintain a high local concentration of hydroquinone relative to the acylating agent at all times.

Optimized Protocol (Schotten-Baumann Variant)
  • Solvent System: Use a biphasic system (Water/THF or Water/Acetone) or a polar aprotic solvent (Acetone) with a weak base.

  • Stoichiometry: Use a 1:1.5 to 1:2 molar ratio of Benzoyl Chloride : Hydroquinone.

    • Why? Excess hydroquinone statistically forces the reaction toward the mono-ester. The challenge is not synthesis, but separation (addressed in Module 2).

  • Addition Rate: Benzoyl chloride must be added dropwise over 45–60 minutes at 0–5°C.

    • Causality: Low temperature reduces the kinetic energy available for the second substitution. Slow addition ensures benzoyl chloride is the limiting reagent at every instant.

Visualization: Selectivity Logic Pathway

The following diagram illustrates the kinetic decision tree occurring in your flask.

ReactionSelectivity Start Hydroquinone (Excess) Step1 Nucleophilic Attack (0-5°C, Slow Addition) Start->Step1 Solubilized Reagent Benzoyl Chloride (Limiting Reagent) Reagent->Step1 Dropwise Intermediate Mono-Ester Formed (this compound) Step1->Intermediate Major Pathway SideReaction Second Attack (Di-esterification) Intermediate->SideReaction If Temp > 10°C or Local Excess of BzCl Outcome1 High Yield Mono-Ester Intermediate->Outcome1 Proper Quench Outcome2 Impure Mixture (Diester + Tar) SideReaction->Outcome2 Irreversible

Figure 1: Kinetic pathway demonstrating the necessity of temperature control and slow addition to prevent di-esterification.

Module 2: Purification & Workup (The "Hot Filtration" Method)

The primary deterrent to using excess hydroquinone is the difficulty of removing it.[1] Standard extraction often fails because both the product and hydroquinone have similar solubility profiles in organic ethers.

The Fix: Solubility Differential Exploitation Hydroquinone is highly soluble in hot water; this compound is not.

Step-by-Step Isolation Protocol
  • Reaction Termination: After the reaction is complete (monitored by TLC, typically 2–3 hours), acidify the mixture to pH ~3 with dilute HCl to neutralize the base.

  • Solvent Removal: Evaporate the organic co-solvent (Acetone/THF) under reduced pressure. You will be left with an aqueous suspension.

  • The "Hot Wash":

    • Add water to the solid residue.

    • Heat the suspension to 60–70°C (Do not boil vigorously).

    • Mechanism:[2][3][4][5][6] At this temperature, unreacted hydroquinone dissolves rapidly into the aqueous phase. The mono-ester (product) remains as a solid precipitate.

  • Filtration: Filter the suspension while hot .

    • Solid Cake: Contains your Crude Product (Mono-ester) + trace Diester.

    • Filtrate: Contains Hydroquinone (recoverable) + Salts.

  • Recrystallization: Recrystallize the filter cake from Ethanol/Water (70:30) . This specifically removes the non-polar diester impurities, which are less soluble in the aqueous alcohol mix or can be filtered off if they fail to dissolve.

Data: Solvent Efficiency for Recrystallization
Solvent SystemSuitabilityNotes
Ethanol/Water (70:30) Excellent Best balance. Product crystallizes as white needles; diester often remains insoluble or stays in mother liquor depending on saturation.
Benzene/Petroleum Ether ModerateGood for removing tars, but toxic and less selective for mono/di separation.
Acetic Acid GoodEffective for phenolic esters but harder to dry.
Pure Water PoorProduct is insoluble; only removes hydroquinone.

Module 3: Troubleshooting & FAQs

Q1: My product is turning pink/brown during drying. Why?

Diagnosis: Oxidation of residual hydroquinone.[7] The Fix: Hydroquinone oxidizes to p-benzoquinone (brown/yellow) upon air exposure.

  • Immediate Action: Wash your crude solid with a 1% solution of Sodium Bisulfite (NaHSO3) or Sodium Dithionite during the filtration step. This reducing agent prevents the oxidation of trace hydroquinone.

  • Prevention: Perform the reaction under a Nitrogen or Argon blanket.

Q2: The reaction mixture oiled out (formed a sticky blob) instead of precipitating.

Diagnosis: "Oiling out" occurs when the product precipitates at a temperature above its melting point in the solvent mixture, or due to impurities lowering the melting point. The Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add a seed crystal of pure this compound.

  • Cool very slowly (wrap the flask in a towel to insulate). Rapid cooling traps impurities, causing oils.

Q3: I have low yield (<40%) and high diester formation despite cooling.

Diagnosis: Localized concentration spikes. The Fix:

  • Ensure vigorous stirring (vortexing). If the benzoyl chloride sits on top of the aqueous layer without mixing, it will react with the first product molecule it touches at the interface (the mono-ester), creating the diester.

  • Verify your base.[8] Strong bases (NaOH) can promote rapid di-esterification. Switch to a milder base like Sodium Bicarbonate or Pyridine to slow the kinetics.

Module 4: Advanced Workflow Visualization

The following diagram details the complete optimized workflow, including the critical "Hot Filtration" branch that separates this protocol from standard, lower-yield methods.

WorkupProtocol Rxn Reaction Mixture (Aq. Acetone/THF) Acidify Acidify (pH 3) & Evaporate Solvent Rxn->Acidify Residue Solid Residue (Product + HQ + Salts) Acidify->Residue HotWash Suspend in Water Heat to 60°C Residue->HotWash Filter Filtration (HOT) HotWash->Filter Filtrate Filtrate: Unreacted Hydroquinone Filter->Filtrate Discard/Recycle Cake Filter Cake: Crude Mono-Ester Filter->Cake Keep Solid Recryst Recrystallize (EtOH/H2O 70:30) Cake->Recryst Final Pure this compound (White Needles) Recryst->Final

Figure 2: Optimized workup protocol highlighting the hot filtration step for hydroquinone removal.

References

  • Patent CN103159627A : Synthetic method for hydroquinone monobenzoate. (Describes the dropwise addition and hot filtration technique for yield optimization).

  • Vogel's Textbook of Practical Organic Chemistry : Aromatic Esters (Schotten-Baumann Reaction). (Foundational text for biphasic acylation conditions).

  • Patent US5211877 : Process for the preparation of 4-hydroxyphenyl benzoate derivatives. (Discusses the challenges of excess hydroquinone and separation strategies).

  • Chemistry LibreTexts : Preparation of the Benzoate of Phenol. (General protocol for phenol esterification and recrystallization from ethanol).

Sources

Overcoming poor solubility of p-Hydroxyphenyl benzoate in assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-Hydroxyphenyl benzoate (PHPB) is a critical structural probe often employed as a substrate for monophenolase activity (e.g., Tyrosinase, EC 1.14.18.1) or as a mesogenic intermediate in liquid crystal synthesis.

Its utility, however, is frequently compromised by its amphiphilic but predominantly lipophilic nature . While the phenolic hydroxyl group provides a potential ionization site (pKa ~9.9), the benzoyl ester moiety drives significant hydrophobicity. In aqueous assay buffers (pH 7.0–7.4), PHPB exists in its protonated, non-ionic form, leading to rapid micro-precipitation ("crashing out"), light scattering, and non-specific binding to polystyrene microplates.

This guide provides a validated troubleshooting framework to solubilize PHPB without compromising enzymatic activity or chemical stability.

Module 1: Stock Solution & Preparation (The Foundation)

Q: Why does my PHPB precipitate immediately upon adding water, even if it was dissolved in DMSO?

A: This is a classic thermodynamic "crash-out" driven by the hydrophobic effect . PHPB is soluble in aprotic polar solvents (DMSO, Acetone) because these solvents can interact with the ester and aromatic rings via dipole-dipole interactions. When you add water (a highly structured, hydrogen-bonded network), the water molecules force the hydrophobic PHPB molecules to aggregate to minimize the disruption of the water network.

The Fix: The "Intermediate Dilution" Protocol Never add aqueous buffer directly to a high-concentration stock. You must step down the hydrophobicity gradient.

Protocol:

  • Primary Stock: Dissolve PHPB in 100% Anhydrous DMSO to 100 mM. (Store at -20°C; protect from moisture to prevent hydrolysis).

  • The "Shift" Solvent: Prepare a 50% DMSO / 50% Buffer intermediate only if your assay tolerates high DMSO.

  • The Kinetic Solubilization (Preferred):

    • Vortex the buffer rapidly.

    • Inject the DMSO stock sub-surface into the vortexing buffer.

    • Critical: Keep final DMSO concentration < 5% (v/v) to avoid inhibiting enzymes like Tyrosinase.

Q: Can I use Ethanol instead of DMSO?

A: Proceed with caution. While PHPB dissolves in ethanol, ethanol is volatile. Evaporation during plate setup leads to "edge effects" and concentration gradients. Furthermore, ethanol can act as a competitive substrate or inhibitor for certain oxidative enzymes. DMSO is the gold standard due to its low vapor pressure.

Module 2: Assay Interference & Troubleshooting

Q: My zero-time (T0) absorbance readings are erratic. Is this the compound?

A: Yes. This is the Tyndall Effect caused by micro-precipitates. If your PHPB concentration exceeds its solubility limit (often < 500 µM in pure buffer), it forms colloidal aggregates. These scatter light, which the spectrophotometer reads as "absorbance" (OD), creating a high, noisy baseline.

Diagnostic Check:

  • Prepare your assay mix without the enzyme.

  • Measure OD at a non-absorbing wavelength (e.g., 600 nm).

  • Result: If OD > 0.05, you have precipitation.

Visualizing the Troubleshooting Logic:

Troubleshooting Start Issue: High Background / Erratic Data CheckOD Check OD @ 600nm (No Enzyme) Start->CheckOD IsHigh Is OD > 0.05? CheckOD->IsHigh Precipitation Diagnosis: Micro-precipitation IsHigh->Precipitation Yes CheckEnzyme CheckEnzyme IsHigh->CheckEnzyme No (Issue is likely biological) SolventCheck Check Final DMSO % Precipitation->SolventCheck DMSO_High DMSO > 5%? SolventCheck->DMSO_High Inhibition Risk: Enzyme Inhibition Reduce DMSO DMSO_High->Inhibition Yes DMSO_Low DMSO < 5% DMSO_High->DMSO_Low No AddSurfactant Action: Add 0.01% Tween-20 or HP-beta-CD DMSO_Low->AddSurfactant ReCheck Re-measure OD @ 600nm AddSurfactant->ReCheck

Figure 1: Decision tree for diagnosing solubility-induced assay artifacts.

Module 3: Advanced Solubilization Strategies

Q: I cannot increase DMSO due to cell toxicity. What now?

A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1][2] Unlike linear surfactants (Tween/Triton) which might denature sensitive enzymes, HP-

-CD forms an inclusion complex. The hydrophobic phenyl ring of PHPB enters the cyclodextrin cavity, while the hydrophilic exterior interacts with the buffer.

The "Host-Guest" Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in your assay buffer.
    
  • Dilute your PHPB (in DMSO) into this CD-buffer.

  • Incubate at 37°C for 15 minutes with shaking to allow equilibrium complexation.

  • Use this complex as your substrate source.

    • Note: This can increase apparent solubility by 10–50 fold.

Q: Can I just raise the pH to ionize the phenol?

A: Do NOT do this. While raising the pH > 9.0 would deprotonate the phenol (forming the soluble phenolate anion), it introduces two fatal flaws:

  • Chemical Instability: Ester bonds are susceptible to base-catalyzed hydrolysis . At high pH, hydroxide ions will attack the carbonyl carbon, cleaving PHPB into p-hydroquinone and benzoate, destroying your substrate before the assay begins.

  • Auto-oxidation: Phenolate ions are highly prone to auto-oxidation in air, turning the solution brown/pink independently of the enzyme.

Data Summary: Solvent & Additive Compatibility

Additive / SolventRecommended Conc.MechanismRisk Factor
DMSO 1% – 5%Co-solvent (Dipole interaction)Enzyme inhibition at >5%; Cytotoxicity at >1%
Ethanol < 2%Co-solventEvaporation; Protein precipitation
Tween-20 0.01% – 0.05%Micellar solubilizationCan cause bubbling; may affect enzyme

HP-

-CD
0.5% – 2% (w/v)Inclusion ComplexMost biocompatible; expensive

Module 4: Stability & Storage

Q: How long is the stock stable?

A:

  • Solid Powder: Stable for years at RT if desiccated.

  • DMSO Stock (Anhydrous): 6 months at -20°C. Freeze/thaw cycles promote moisture uptake, leading to hydrolysis.

  • Aqueous Dilution: Unstable. Prepare fresh immediately before use (within 30 mins).

References

  • PubChem. this compound - Compound Summary.[3] National Library of Medicine. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Validates HP- -CD mechanism for solubilizing lipophilic drugs).
  • Sigma-Aldrich (Merck).Enzyme Assay Guide: Troubleshooting Precipitation.
  • Rescifina, A., et al. (2014). Tyrosinase inhibition: SAR studies on p-coumaric acid derivatives. Bioorganic & Medicinal Chemistry.[2] (Contextualizes phenolic ester substrates in tyrosinase assays).

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of benzoates. This guide is designed for researchers, scientists, and drug development professionals who encounter this common chromatographic challenge. Here, we delve into the root causes of peak tailing and provide practical, field-proven solutions to restore peak symmetry, ensuring the accuracy and reliability of your analytical results.

Understanding Peak Tailing in Benzoate Analysis

Peak tailing is a phenomenon observed in chromatography where the latter half of a peak is broader than the leading half, resulting in an asymmetrical peak shape.[1][2] This distortion can compromise resolution, affect accurate peak integration, and ultimately lead to unreliable quantification.[3][4] In the analysis of benzoates, which are aromatic carboxylic acids, peak tailing is a frequent issue, often stemming from secondary interactions with the stationary phase.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why are my benzoate peaks tailing even with a standard C18 column?

A1: While C18 columns are the workhorses of reversed-phase HPLC, peak tailing of acidic compounds like benzoates can still occur due to interactions with residual silanol groups (Si-OH) on the silica-based stationary phase.[2][5] These silanol groups are acidic and can interact with the carboxylate group of the benzoate, leading to a secondary retention mechanism that causes peak tailing.[6]

Troubleshooting Steps:

  • Evaluate Mobile Phase pH: The ionization state of both the benzoate analyte and the silanol groups is pH-dependent. Lowering the mobile phase pH will suppress the ionization of the silanol groups and keep the benzoic acid in its protonated, less polar form, minimizing secondary interactions.[1][6]

  • Consider Column Chemistry: Not all C18 columns are created equal. Columns with high-purity silica and effective end-capping are designed to minimize the number of accessible silanol groups, thus reducing peak tailing for polar and ionizable compounds.[2][7][8]

  • Check for Column Contamination: Over time, columns can become contaminated with strongly retained sample components, leading to peak shape distortion.[9]

Q2: What is the role of mobile phase pH in controlling the peak shape of benzoates?

A2: The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like benzoates. The pKa of benzoic acid is approximately 4.2. When the mobile phase pH is near the pKa, both the protonated (benzoic acid) and deprotonated (benzoate) forms of the analyte exist, which can lead to peak broadening or splitting.[2][10]

  • At pH > pKa: The benzoate is primarily in its anionic form, which can strongly interact with any positively charged sites on the stationary phase or be repelled by negatively charged ionized silanols, leading to poor peak shape.

  • At pH < pKa: The benzoate is predominantly in its neutral, protonated form. This form interacts more predictably with the C18 stationary phase via hydrophobic interactions and has less affinity for the polar silanol groups, resulting in improved peak symmetry.[11]

Experimental Protocol: Optimizing Mobile Phase pH

  • Initial Assessment: Prepare a mobile phase with a pH around 3.0 using a suitable buffer (e.g., phosphate or formate buffer).

  • pH Adjustment: Prepare a series of mobile phases with pH values ranging from 2.5 to 3.5 in 0.2 unit increments.

  • Analysis: Inject your benzoate standard onto the HPLC system using each mobile phase.

  • Evaluation: Compare the peak shapes obtained at each pH. The optimal pH will yield the most symmetrical peak with a tailing factor closest to 1.

Mobile Phase pHExpected Benzoate FormInteraction with SilanolsExpected Peak Shape
> 5.0Deprotonated (Anionic)Strong secondary interactionsSignificant Tailing
~ 4.2 (pKa)Mixed (Neutral & Anionic)Inconsistent interactionsBroad or split peaks
< 3.5Protonated (Neutral)Minimized secondary interactionsSymmetrical
Q3: How do acidic mobile phase additives improve peak symmetry for benzoate analysis?

A3: Acidic mobile phase additives, such as formic acid, acetic acid, or trifluoroacetic acid (TFA), are commonly used to control the mobile phase pH and improve the peak shape of acidic compounds.[12][13] They work by:

  • Suppressing Silanol Ionization: By maintaining a low pH, these additives ensure that the residual silanol groups on the silica surface remain in their non-ionized form, reducing their ability to interact with the benzoate analytes.[1][3]

  • Ensuring a Single Analyte Form: They keep the benzoic acid in its protonated, more hydrophobic state, leading to a more uniform interaction with the reversed-phase stationary phase.[11]

Diagram: Effect of Mobile Phase pH on Benzoate-Silanol Interactions

cluster_0 High pH Mobile Phase (pH > pKa) cluster_1 Low pH Mobile Phase (pH < pKa) Benzoate_Anion Benzoate Anion (COO-) Ionized_Silanol Ionized Silanol (SiO-) Benzoate_Anion->Ionized_Silanol Strong Interaction Tailing_Peak Tailing Peak Ionized_Silanol->Tailing_Peak Benzoic_Acid Benzoic Acid (COOH) Protonated_Silanol Protonated Silanol (SiOH) Benzoic_Acid->Protonated_Silanol Weak Interaction Symmetrical_Peak Symmetrical Peak Protonated_Silanol->Symmetrical_Peak

Caption: Mechanism of peak tailing reduction by pH control.

Q4: Can the type of organic modifier in my mobile phase affect peak tailing for benzoates?

A4: Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape.[2] While both are common in reversed-phase HPLC, they have different properties:

  • Acetonitrile: Generally has a lower viscosity and can sometimes provide sharper peaks. It is less likely to engage in hydrogen bonding with residual silanols.[14]

  • Methanol: Is a protic solvent and can engage in hydrogen bonding. In some cases, it can help to shield the silanol groups, but in others, it may not be as effective as acetonitrile in preventing secondary interactions.

If you are experiencing peak tailing with one organic modifier, it is worthwhile to try the other to see if it improves the peak shape for your specific benzoate analysis.

Q5: When should I consider using a different type of HPLC column for benzoate analysis?

A5: If you have optimized your mobile phase and are still facing significant peak tailing, it may be time to consider a different column.[6]

  • Modern, High-Purity Silica Columns: Opt for columns packed with high-purity silica and advanced end-capping technologies. These columns have a much lower concentration of active silanol groups.[1][7]

  • Polar-Embedded Columns: These columns have a polar group embedded in the C18 chain, which can help to shield the residual silanols and improve the peak shape of polar and ionizable compounds.[2]

  • Polymer-Based Columns: For very challenging separations, a polymer-based column can be an alternative as they do not have silanol groups and are stable over a wider pH range.[1]

Q6: How can I troubleshoot peak tailing that appears after prolonged use of my HPLC system?

A6: If peak tailing develops over time, it could be indicative of a system or column issue.

Troubleshooting Workflow

Start Peak Tailing Observed Check_All_Peaks Does it affect all peaks? Start->Check_All_Peaks Yes_All_Peaks Yes Check_All_Peaks->Yes_All_Peaks No_Some_Peaks No Check_All_Peaks->No_Some_Peaks Physical_Issue Likely a physical issue: - Column void - Blocked frit - Extra-column volume Yes_All_Peaks->Physical_Issue Chemical_Issue Likely a chemical issue: - Column contamination - Mobile phase degradation - Analyte-specific interaction No_Some_Peaks->Chemical_Issue Troubleshoot_Physical Troubleshoot Physical: 1. Reverse-flush column 2. Check connections for dead volume 3. Replace column if necessary Physical_Issue->Troubleshoot_Physical Troubleshoot_Chemical Troubleshoot Chemical: 1. Wash column with strong solvent 2. Prepare fresh mobile phase 3. Re-optimize method parameters Chemical_Issue->Troubleshoot_Chemical

Caption: Decision tree for troubleshooting peak tailing.

Detailed Steps:

  • Check for a Column Void or Blocked Frit: If all peaks in your chromatogram are tailing, it could indicate a physical problem with the column, such as a void at the inlet or a partially blocked frit.[4][15] Try reversing and flushing the column (if the manufacturer's instructions permit).[4][6] If this doesn't resolve the issue, the column may need to be replaced.[6]

  • Inspect for Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can contribute to peak broadening and tailing.[2] Ensure all connections are properly made with minimal dead volume.

  • Column Contamination: If only the benzoate peaks (or other acidic compounds) are tailing, it's more likely a chemical issue. Strongly retained basic compounds from previous analyses could be contaminating the column and interacting with your acidic analytes. A thorough column wash with a strong solvent is recommended.[9]

  • Mobile Phase Stability: Ensure your mobile phase is freshly prepared and properly degassed. Changes in pH over time due to absorption of atmospheric CO2 can affect peak shape.[3]

By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing in your HPLC analysis of benzoates, leading to more accurate and reproducible results.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.). Retrieved February 7, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved February 7, 2026, from [Link]

  • What are the Common Peak Problems in HPLC - Chromatography Today. (n.d.). Retrieved February 7, 2026, from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved February 7, 2026, from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023, November 23). Retrieved February 7, 2026, from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). Retrieved February 7, 2026, from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012, July 1). Retrieved February 7, 2026, from [Link]

  • Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed. (2024, April 26). Retrieved February 7, 2026, from [Link]

  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. (n.d.). Retrieved February 7, 2026, from [Link]

  • Benzoic Acid | SIELC Technologies. (n.d.). Retrieved February 7, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Retrieved February 7, 2026, from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). Retrieved February 7, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved February 7, 2026, from [Link]

  • pKa Determinations by Using a HPLC Equipped With DAD as a Flow Injection Apparatus. (1997). Journal of Pharmaceutical and Biomedical Analysis, 16(1), 31-37.
  • Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Why it matters and how to get good peak shape. (2023, August 10). Retrieved February 7, 2026, from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). Retrieved February 7, 2026, from [Link]

  • Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations - AFIN-TS. (n.d.). Retrieved February 7, 2026, from [Link]

  • What Is Endcapping in HPLC Columns - Chrom Tech, Inc. (2025, October 28). Retrieved February 7, 2026, from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Retrieved February 7, 2026, from [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PubMed Central. (n.d.). Retrieved February 7, 2026, from [Link]

  • Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations - Oxford Academic. (2013, March 13). Retrieved February 7, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved February 7, 2026, from [Link]

  • A modified RP-HPLC method for determination of pKa values of synthesized β-hydroxy-β-arylalkanoic acids - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • HPLC solvents and mobile phase additives. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Secrets of Good Peak Shape in HPLC - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Retrieved February 7, 2026, from [Link]

  • Benzoic acid [June 9, 2004] - Chromatography Forum. (2004, August 25). Retrieved February 7, 2026, from [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Retrieved February 7, 2026, from [Link]

  • End-capping | Separation Science. (n.d.). Retrieved February 7, 2026, from [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Reducing Non-Specific Binding in Assays with Benzoate Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a common yet critical challenge in assay development: non-specific binding (NSB). High background noise can obscure specific signals, leading to reduced assay sensitivity and inaccurate results.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) on the use of benzoate compounds to mitigate these issues.

Understanding the Challenge: The Nature of Non-Specific Binding

Non-specific binding refers to the adherence of assay components, such as antibodies or detection reagents, to unintended sites on the solid phase (e.g., microplate wells) or to other proteins within the assay.[1][3] This phenomenon is a primary contributor to high background signals in various immunoassays, including ELISA, Western blotting, and lateral flow assays.[2][4][5]

The Role of Benzoate Compounds

Benzoate compounds, such as sodium benzoate and potassium benzoate, are commonly known as preservatives in the food and pharmaceutical industries.[6][7] In the context of bioassays, their utility extends to acting as effective blocking agents. The mechanism by which benzoates reduce non-specific binding is multi-faceted and is thought to involve:

  • Hydrophobic and Ionic Interactions: The aromatic ring of the benzoate molecule can engage in hydrophobic interactions, while the carboxylate group participates in ionic interactions. This dual nature allows them to coat the surfaces of microplates and other assay components, effectively "blocking" unoccupied sites that might otherwise bind to detection antibodies or other proteins non-specifically.[3][7]

  • Protein Stabilization: Benzoates can also contribute to the stabilization of proteins in solution, which may help prevent aggregation.[8] Protein aggregates are a known cause of high background, as they can be "sticky" and adhere non-specifically to surfaces.

Visualizing the Mechanism

Non_Specific_Binding_Mechanism cluster_0 Without Benzoate Blocker cluster_1 With Benzoate Blocker Assay_Surface_1 Assay Surface Unoccupied Sites NSB_Site_1 Non-Specific Binding Antibody_1 Detection Antibody Antibody_1->Assay_Surface_1:f1 Unintended Adhesion Assay_Surface_2 Assay Surface Blocked Sites No_NSB Reduced NSB Benzoate Benzoate Molecules Benzoate->Assay_Surface_2:f1 Surface Coating Antibody_2 Detection Antibody Benzoate_Optimization_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare a stock solution of Sodium Benzoate (e.g., 5% w/v) in your base buffer. B Create a serial dilution of the benzoate stock in your blocking or wash buffer to achieve a range of concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%). A->B C Coat your ELISA plate with your capture antigen/antibody as per your standard protocol. B->C D Block the plate with the different benzoate concentrations. Include a 'no benzoate' control and your standard blocking buffer as controls. C->D E Proceed with the rest of your ELISA protocol (sample/standard incubation, detection antibody, substrate). D->E F Read the plate and record the absorbance values. E->F G Plot the signal-to-noise ratio (Specific Signal / Background Signal) against the benzoate concentration. F->G H Identify the concentration that provides the highest signal-to-noise ratio. G->H

Caption: Workflow for Optimizing Benzoate Concentration in an Assay.

Data Summary: Recommended Starting Concentrations

Assay TypeBenzoate CompoundRecommended Starting Concentration (w/v)Notes
ELISASodium Benzoate0.1% - 0.5%Can be added to blocking and/or wash buffers.
ELISAPotassium Benzoate0.1% - 0.5%Similar performance to sodium benzoate.
Western BlotSodium Benzoate0.05% - 0.2%Add to the blocking buffer (e.g., TBST with milk or BSA).
Lateral FlowPotassium Benzoate0.1% - 1.0%Can be incorporated into the sample diluent or conjugate pad treatment buffer.

Note: These are starting recommendations. Optimal concentrations should be determined empirically for each specific assay.

Frequently Asked Questions (FAQs)

Q1: Can I use benzoic acid instead of sodium or potassium benzoate?

A1: It is generally not recommended to use benzoic acid directly, as its solubility in aqueous buffers is low. The salt forms (sodium or potassium benzoate) are much more soluble and will readily dissociate to provide the active benzoate ion in solution.

Q2: Are there any assays where benzoate compounds should be avoided?

A2: While broadly applicable, caution should be exercised in assays where the target analyte or a critical reagent has a known interaction with benzoate. For example, in assays studying specific benzoate-metabolizing enzymes, the presence of exogenous benzoate would be a confounding factor. [9]Additionally, in some cell-based assays, high concentrations of benzoate could have cytotoxic effects.

Q3: Can I use benzoate in combination with other blocking agents?

A3: Yes, and it is often beneficial to do so. Combining benzoate with a protein-based blocker like BSA or casein can provide a more comprehensive blocking of different types of non-specific binding sites. [3][4] Q4: Does the pH of my buffer affect the performance of benzoate?

A4: Yes, the pH of the buffer can influence the charge of both the benzoate molecules and the surfaces they are intended to block. It is important to maintain a consistent and appropriate pH for your assay. Most standard immunoassay buffers (e.g., PBS or TBS at pH 7.2-7.4) are suitable for use with benzoate compounds.

Q5: Are there any known interferences of benzoate with common detection systems?

A5: Benzoate compounds are not known to significantly interfere with common enzymatic detection systems like HRP/TMB or AP/pNPP at typical working concentrations. However, as with any reagent, it is good practice to run appropriate controls to rule out any unexpected interference in your specific assay system. [10]Some organic acids have been shown to interfere with certain ELISA formats, so validation is crucial. [11]

References

  • Chen, P. T., et al. (2024). Elucidating the Mechanisms of Sodium Benzoate in Alzheimer Disease: Insights from Quantitative Proteomics Analysis of Serum Samples. Biomedicines. [Link]

  • Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. [Link]

  • LabMedica. Whitepaper: Enhanced performance of a lateral flow assay. [Link]

  • Farajollahi, M. M., & Kazemi-Lomedasht, F. (2012). Reduction of non-specific binding in immunoassays requiring long incubations. Scandinavian Journal of Clinical and Laboratory Investigation, 72(6), 488-492. [Link]

  • Li, D., et al. (2019). Binding Interaction of Sodium Benzoate Food Additive With Bovine Serum Albumin: Multi-Spectroscopy and Molecular Docking Studies. Frontiers in Chemistry. [Link]

  • Krestyaninova, M. A., et al. (2023). Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives. International Journal of Molecular Sciences. [Link]

  • Brzózka, K., et al. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. Nutrients. [Link]

  • Korkmaz, F., et al. (2024). Binding interaction of sodium benzoate, potassium sorbate and sodium dihydrogen citrate with BSA as food preservatives. Scientific Reports. [Link]

  • Surmodics IVD. What Causes High Background in ELISA Tests? [Link]

  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]

  • Wang, Y., et al. (2026, January 6). RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. Journal of Medicinal Chemistry. [Link]

  • ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. [Link]

  • Adamczyk, M., et al. (2008). U.S.
  • Zhang, X., et al. (2023). Development of a monoclonal antibody-based lateral flow immunoassay for the detection of benzoic acid in liquid food. Analytical Methods, 15(45), 5735-5742. [Link]

  • da Silva, J. A., et al. (2008). Determination of sorbate and benzoate in beverage samples by capillary electrophoresis - Optimization of the method with inspection of ionic mobilities. Journal of Chromatography A, 1211(1-2), 139-145. [Link]

  • Walker, R. P. (1987). Abscisic Acid ELISA: Organic Acid Interference. Plant Physiology, 84(3), 672-675. [Link]

  • Gerritse, K., et al. (1990). Specific immuno-detection of benzoate-para-hydroxylase with antibodies raised against synthetic peptides. Biochemical and Biophysical Research Communications, 167(1), 33-39. [Link]

  • Biocompare. (2012, October 8). Tips for Reducing ELISA Background. [Link]

  • ResearchGate. (2018, November 22). How can i reduce non-specific binding in lateral flow assay? [Link]

  • ResearchGate. (2022, June 8). What is the easiest and precised technique to realize the mole concentration of sodium benzoate solution? [Link]

  • Siddiqui, S., & Ahmad, M. (2024). Impact of Food Processing Industry Wastewater on Root Growth and DNA Damage in Allium cepa L. as Assessed by the Comet Assay. Plants. [Link]

  • G-Biosciences. (2017, November 7). Overcome effects of detergents & reducing agents in protein estimation. [Link]

  • Matson, R. S. (2023). Interference in ELISA. Methods in Molecular Biology, 2612, 91-99. [Link]

  • Biozentrum. Preventing Protein Aggregation. [Link]

  • Bangs Laboratories. Lateral Flow Tests. [Link]

  • MyBioSource. (2022, March 22). ASSAY CONTROLS | Biochemical, ELISA and microplate assays. YouTube. [Link]

  • ResearchGate. (2014, January 31). What is the best way to prevent membrane protein aggregation? [Link]

  • Al-Ahmad, A. J., et al. (2020). Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution. ACS Omega. [Link]

  • Krishgen Biosystems. (2023, October 6). Causes Of High Background In ELISA Tests and How to Solve Them. [Link]

  • Farajollahi, M. M., & Kazemi-Lomedasht, F. (2012). Reduction of non-specific binding in immunoassays requiring long incubations. Scandinavian Journal of Clinical and Laboratory Investigation, 72(6), 488-492. [Link]

  • Zhang, X., et al. (2023). Development of a Sensitive Monoclonal Antibody-Based Lateral Flow Immunoassay for the Detection of Benzoic Acid in Liquid Food. Analytical Methods. [Link]

  • G-Biosciences. (2015, June 10). How to Deal with Interfering Agents in Protein Estimation Assays. [Link]

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Technical Support Center: Resolving Co-eluting Peaks in Chromatograms of Benzoate Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chromatographic Analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve co-eluting peaks in the analysis of benzoate mixtures. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific principles to empower your method development and problem-solving.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding co-eluting peaks in the HPLC analysis of benzoates.

Q1: What is peak co-elution in chromatography?

A1: Peak co-elution occurs when two or more different compounds are not adequately separated and elute from the chromatography column at the same, or very similar, retention times. This results in overlapping peaks in the chromatogram, which complicates accurate quantification and identification of the individual analytes.[1]

Q2: My benzoate peaks are completely overlapping. What is the quickest parameter to change to see if I can get any separation?

A2: The most impactful initial parameter to adjust is the mobile phase composition. For reversed-phase HPLC of benzoates, slightly decreasing the percentage of the organic solvent (like acetonitrile or methanol) in the mobile phase will increase the retention time of your analytes and may improve separation.[2] Concurrently, ensuring the mobile phase pH is controlled and appropriate for your benzoate analytes is crucial, as their ionization state significantly affects retention.[3][4]

Q3: I see a small shoulder on my main benzoate peak. Is this co-elution?

A3: A shoulder on a peak is a strong indicator of a co-eluting impurity or a closely related compound.[1] While it could also indicate other issues like a dirty injector or column frit, co-elution is a likely cause. Using a diode array detector (DAD) or a mass spectrometer (MS) can help confirm if the peak is pure by comparing spectra across the peak.[1]

Q4: Can my sample preparation be causing peak co-elution?

A4: While sample preparation doesn't directly cause co-elution in the chromatographic sense (which is a function of the column and mobile phase), improper sample preparation can lead to issues that mimic or worsen it. For instance, injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion and broadening, leading to overlap.[5] Additionally, a complex sample matrix without adequate cleanup can introduce interfering compounds that co-elute with your target benzoates.

Q5: What is the difference between peak tailing and a co-eluting peak?

A5: Peak tailing is when the back half of a peak is wider than the front half, often due to secondary interactions between the analyte and the stationary phase (e.g., basic compounds interacting with acidic silanol groups).[6][7] A co-eluting peak, on the other hand, is a distinct, albeit overlapping, peak from another compound. While severe tailing can sometimes mask a small co-eluting peak, they are fundamentally different phenomena.

II. Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving more complex co-elution issues.

Guide 1: Systematic Approach to Resolving Co-eluting Benzoate Peaks

This guide follows the principles of the resolution equation, which defines the three key factors affecting peak separation: Efficiency (N) , Selectivity (α) , and Retention Factor (k') .

Issue: Two or more benzoate peaks are not baseline resolved (Resolution < 1.5).

Step 1: Assess and Optimize Retention Factor (k')

  • Causality: If your peaks are eluting very early (low k'), they are not spending enough time interacting with the stationary phase to be separated effectively.[1] An ideal k' is generally between 2 and 10.

  • Protocol:

    • Diagnosis: Check if your co-eluting peaks are near the void volume (t₀).

    • Action: Decrease the organic solvent strength of your mobile phase in small increments (e.g., reduce acetonitrile from 50% to 45%). This will increase the retention time for your benzoates.[1][2]

    • Verification: Observe if the increased retention leads to better separation between the peaks of interest.

Step 2: Manipulate Selectivity (α) - The Most Powerful Tool

  • Causality: Selectivity is a measure of the difference in interaction between the two analytes and the stationary/mobile phases. Changing the chemistry of the system is the most effective way to alter selectivity and resolve co-eluting peaks.[1][8]

  • Protocol:

    • Mobile Phase pH Adjustment:

      • Why it works: Benzoates are acidic compounds. The pH of the mobile phase will determine whether they are in their neutral (protonated) or ionic (deprotonated) form.[3][9] The neutral form is more hydrophobic and will be retained longer on a C18 column. By adjusting the pH, you can change the relative retention of different benzoates, thus improving selectivity. A good starting point is to set the mobile phase pH about 2 units below the pKa of your analytes to ensure they are in their neutral, more retained form.[10]

      • Action: Prepare a mobile phase with a buffered aqueous component. Adjust the pH downwards (e.g., from 5.0 to 3.0 using formic or phosphoric acid) and observe the change in peak separation.[11][12]

    • Change the Organic Solvent:

      • Why it works: Different organic solvents (e.g., acetonitrile, methanol) have different properties and can alter the selectivity of the separation.[13]

      • Action: If you are using acetonitrile, try substituting it with methanol, or use a ternary mixture of water, acetonitrile, and methanol.

    • Change the Stationary Phase:

      • Why it works: The column chemistry is a primary driver of selectivity. If a standard C18 column isn't providing separation, a different stationary phase may offer unique interactions.[8][14]

      • Action: Consider a phenyl-hexyl column, which provides π-π interactions that can be beneficial for separating aromatic compounds like benzoates. Alternatively, a C8 column offers less hydrophobicity than a C18, which may alter elution order. For very polar benzoates, a polar-embedded or amide column could be effective.[1][15]

Step 3: Improve Column Efficiency (N)

  • Causality: Efficiency relates to the sharpness of the peaks. Sharper (narrower) peaks are easier to resolve.[1] Peak broadening can be caused by a variety of factors related to the column and system.

  • Protocol:

    • Use a Longer Column or Smaller Particle Size:

      • Why it works: A longer column provides more theoretical plates, leading to narrower peaks. Columns with smaller particles (e.g., <2 µm in UPLC/UHPLC systems) are significantly more efficient than those with larger particles (e.g., 5 µm in HPLC systems).[2][16][17]

      • Action: If your system allows, switch to a longer column of the same chemistry or move to a column with smaller particles. Be aware that this will increase backpressure.[18]

    • Optimize Flow Rate:

      • Why it works: For a given column, there is an optimal flow rate at which efficiency is maximized (van Deemter equation). A flow rate that is too high can lead to peak broadening.[19]

      • Action: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) and observe the effect on peak width and resolution.

    • Adjust Temperature:

      • Why it works: Lowering the column temperature can increase retention and sometimes improve resolution, while higher temperatures decrease mobile phase viscosity, which can lead to sharper peaks and faster analysis, but may also decrease retention.[18]

      • Action: Experiment with column temperatures in a controlled manner (e.g., 25°C, 30°C, 35°C) to find the optimal balance for your separation.

Troubleshooting Workflow Diagram

CoElution_Troubleshooting Start Co-eluting Peaks Observed Check_k Is Retention Factor (k') between 2 and 10? Start->Check_k Adjust_k Adjust Mobile Phase Strength (e.g., decrease % Organic) Check_k->Adjust_k No Check_Alpha Is Selectivity (α) > 1? Check_k->Check_Alpha Yes Adjust_k->Check_k Adjust_pH Modify Mobile Phase pH Check_Alpha->Adjust_pH No Check_N Are Peaks Broad? Check_Alpha->Check_N Yes Change_Solvent Change Organic Solvent (ACN <=> MeOH) Adjust_pH->Change_Solvent Change_Column Change Stationary Phase (e.g., C18 -> Phenyl) Change_Solvent->Change_Column Change_Column->Check_Alpha Adjust_N Optimize Efficiency (N) - Lower flow rate - Use smaller particle column - Adjust temperature Check_N->Adjust_N Yes Resolved Peaks Resolved Check_N->Resolved No Adjust_N->Resolved

Sources

Technical Support Center: Best Practices for the Purification of p-Hydroxyphenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the purification of p-Hydroxyphenyl benzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting solutions. As your partner in scientific advancement, we aim to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this versatile compound. Our approach is rooted in years of hands-on experience and a deep understanding of chemical principles, ensuring that the protocols and advice provided are both scientifically sound and practically applicable.

Introduction to this compound and its Purification

This compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and polymers. Its purity is paramount to the quality and efficacy of the final product. The purification of this compound typically involves the removal of unreacted starting materials, such as p-hydroxybenzoic acid and phenol (or hydroquinone), as well as byproducts formed during synthesis. The choice of purification method depends on the nature and quantity of the impurities present. This guide will focus on the most common and effective techniques: recrystallization and column chromatography.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₃H₁₀O₃
Molecular Weight 214.22 g/mol
Appearance White to off-white crystalline solidGeneral knowledge
Melting Point 163-165 °C
Boiling Point 376.6 °C at 760 mmHg
Solubility Soluble in hot ethanol, acetone, and ethyl acetate. Sparingly soluble in hot water and non-polar solvents like hexane.Inferred from related compounds and general principles

Purification Strategies: A Visual Overview

The selection of an appropriate purification method is a critical decision. The following diagram outlines a general workflow for the purification of crude this compound.

PurificationWorkflow Crude Crude p-Hydroxyphenyl Benzoate TLC TLC Analysis Crude->TLC Decision Assess Purity (TLC, mp, etc.) TLC->Decision Recrystallization Recrystallization Pure Pure p-Hydroxyphenyl Benzoate Recrystallization->Pure Column Column Chromatography Column->Pure Decision->Recrystallization Minor Impurities (Different Solubility) Decision->Column Major Impurities or Similar Polarity

Caption: A decision-making workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are typically unreacted starting materials from its synthesis, which is often an esterification reaction. These include p-hydroxybenzoic acid and phenol or hydroquinone. Depending on the reaction conditions, byproducts such as self-esterified products of p-hydroxybenzoic acid may also be present.

Q2: How do I choose between recrystallization and column chromatography?

A2: Recrystallization is generally preferred for its simplicity and scalability when the impurities have significantly different solubilities from this compound in a chosen solvent system.[1] If the impurities are present in large quantities or have similar polarities to the product, column chromatography will provide a more effective separation. A preliminary Thin-Layer Chromatography (TLC) analysis can help in making this decision.

Q3: What is a good starting solvent for the recrystallization of this compound?

A3: Based on the polarity of the molecule, a good starting point for a single-solvent recrystallization is ethanol or a mixture of ethanol and water. The compound should be highly soluble in the hot solvent and sparingly soluble at room temperature or below. A mixed solvent system, such as ethyl acetate/hexane, can also be effective.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-Layer Chromatography (TLC) is an excellent and rapid method for monitoring the purity of fractions collected from column chromatography.[2] By spotting the crude mixture, the collected fractions, and a pure standard (if available) on the same TLC plate, you can identify the fractions containing the pure product.

Q5: My purified this compound has a low melting point. What does this indicate?

A5: A depressed and broad melting point range is a classic indication of the presence of impurities. The melting point of pure this compound is sharp, typically within a 1-2 °C range. If you observe a significantly lower and broader melting range, further purification is necessary.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of this compound.

Recrystallization Troubleshooting
Problem Potential Cause(s) Solution(s)
Oiling Out (Product separates as an oil instead of crystals)The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. The rate of cooling is too fast.Use a lower-boiling point solvent. Add a small amount of hot solvent to the oil to dissolve it, then allow it to cool more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization.
No Crystals Form Upon Cooling The solution is not saturated. Too much solvent was used.Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. Add a seed crystal of pure this compound to induce crystallization.
Poor Recovery of Product The product is too soluble in the cold solvent. The crystals were not completely collected during filtration. Premature crystallization during hot filtration.Ensure the solution is cooled in an ice bath to minimize solubility. Wash the crystals with a minimal amount of ice-cold solvent during filtration. Ensure the filtration apparatus (funnel and filter paper) is pre-heated before hot filtration to prevent the product from crystallizing prematurely.
Colored Impurities in Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution as it can cause bumping.
Column Chromatography Troubleshooting
Problem Potential Cause(s) Solution(s)
Poor Separation of Spots on TLC (and consequently on the column)The chosen mobile phase is either too polar or not polar enough.Systematically vary the polarity of your eluent. A good starting point for this compound is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the product on the TLC plate.
Cracking or Channeling of the Silica Gel Bed The silica gel was not packed properly. The column was allowed to run dry.Ensure the silica gel is packed as a uniform slurry and is never allowed to go below the solvent level. A layer of sand on top of the silica can help prevent disturbance of the bed when adding eluent.
Broad or Tailing Bands The sample was overloaded on the column. The sample is not sufficiently soluble in the mobile phase.Use a larger column or reduce the amount of sample loaded. Dissolve the crude product in a minimal amount of a more polar solvent before loading it onto the column, or adsorb it onto a small amount of silica gel (dry loading).
Product Elutes Too Quickly or Too Slowly The mobile phase polarity is incorrect.If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If it elutes too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

Objective: To quickly assess the purity of a sample of this compound and to determine an appropriate solvent system for column chromatography.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase: e.g., 7:3 Hexane:Ethyl Acetate (v/v)

  • UV lamp (254 nm)

Procedure:

  • Prepare a dilute solution of your crude this compound in a suitable solvent (e.g., ethyl acetate or acetone).

  • Using a capillary tube, carefully spot a small amount of the solution onto the baseline of a TLC plate.

  • Allow the solvent to evaporate completely.

  • Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). A pure sample should ideally show a single spot.

Caption: Example of a developed TLC plate for purity analysis.

Protocol 2: Purification by Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling.

  • If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel into a clean Erlenmeyer flask.

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals in a desiccator or a vacuum oven.

  • Determine the melting point and perform a TLC analysis to confirm the purity of the recrystallized product.

Protocol 3: Purification by Column Chromatography

Objective: To purify this compound from impurities with similar polarity.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Chromatography column

  • Eluent (e.g., a gradient of hexane and ethyl acetate)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed. A small layer of sand can be added to the top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).[3]

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., 10-20 mL each).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified product.

  • Final Analysis: Confirm the purity of the product by TLC and melting point determination.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. What the best solvent can be used to recrystallize p-phenylenediamine?[Link]

  • ResearchGate. Column Chromatography for Terpenoids and Flavonoids.[Link]

Sources

Technical Guide: Enhancing the Resolution of p-Hydroxybenzoate Esters (Parabens) in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Separation Challenge

Parabens (alkyl esters of p-hydroxybenzoic acid) are ubiquitous preservatives.[1][2] While their separation appears straightforward due to their homologous nature (Methyl- < Ethyl- < Propyl- < Butyl-), they present a classic "General Elution Problem." In isocratic conditions, early eluters (Methylparaben) often co-elute with matrix interferences, while late eluters (Butyl/Benzylparaben) show excessive broadening and retention times.

This guide moves beyond basic recipes to provide a self-validating, robust methodology for resolving these critical pairs, grounded in the thermodynamics of solvophobic theory.

Core Protocol: The "Golden Standard" Method

This protocol is designed as a robust starting point. It prioritizes selectivity (


)  over speed, utilizing Methanol’s protic nature to leverage hydrogen bonding differences between the ester alkyl chains.
Physicochemical Basis
AnalyteStructureLogP (Hydrophobicity)pKa (Phenolic OH)Elution Order
Methylparaben Methyl ester1.968.41 (First)
Ethylparaben Ethyl ester2.478.42
Propylparaben Propyl ester3.048.43
Butylparaben Butyl ester3.578.44 (Last)

Data Source: NIH PubChem & Agilent Technical Notes [1][2]

Standard Operating Procedure (SOP)
  • Column: C18 (Octadecylsilane), End-capped, High Carbon Load (>15%).

    • Why: High carbon load maximizes hydrophobic discrimination between the alkyl tails. End-capping reduces peak tailing caused by silanol interactions.

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Why: Acidic pH suppresses the ionization of the phenolic hydroxyl group (pKa ~8.4) and residual silanols on the column, ensuring sharp peaks.

  • Mobile Phase B: Methanol (MeOH).[3]

    • Why: MeOH provides better methylene selectivity (

      
      ) than Acetonitrile for this specific homologous series due to solvophobic interactions.
      
  • Flow Rate: 1.0 mL/min.[1][4]

  • Temperature: 30°C (Controlled).

  • Detection: UV @ 254 nm (Aromatic ring absorption).[3]

Gradient Profile
Time (min)% Mobile Phase B (MeOH)Function
0.0040%Initial retention of Methylparaben
8.0080%Elution of Butyl/Benzylparaben
10.0080%Wash
10.1040%Re-equilibration start
15.0040%Ready for next injection

Method Development Workflow

The following diagram outlines the logical decision tree for setting up and optimizing this analysis.

MethodDevelopment cluster_0 Critical Decision Point Start Start: Method Setup Column Column Selection (C18, End-capped) Start->Column MobilePhase Mobile Phase Choice (MeOH vs ACN) Column->MobilePhase pH_Control pH Control (Acidic: pH 2.5 - 3.0) MobilePhase->pH_Control Gradient Gradient Optimization (Slope Adjustment) pH_Control->Gradient Detection Detection (UV 254nm) Gradient->Detection

Figure 1: Logical workflow for establishing a robust paraben separation method.

Troubleshooting Center (FAQs)

Category 1: Resolution & Selectivity

Q: My Methylparaben and Ethylparaben peaks are co-eluting or have poor resolution (


). How do I fix this? 

A: This is a classic "Critical Pair" issue.

  • The Cause: The initial organic strength is likely too high, forcing the early eluting Methylparaben to travel too fast through the column, compressing the separation space.

  • The Fix:

    • Lower Initial %B: Reduce the starting Methanol from 40% to 30% or 25%. This increases the retention factor (

      
      ) for the early eluters.
      
    • Check Dwell Volume: If you moved the method to a new LC system, the dwell volume (delay volume) might be different. If the new system has a smaller dwell volume, the gradient hits the column "sooner," compressing early peaks. Add an isocratic hold (e.g., 1 minute at 30% B) at the start.

Q: Why do you recommend Methanol over Acetonitrile?

A: While Acetonitrile (ACN) has lower viscosity (lower backpressure), Methanol generally offers superior selectivity for methylene group differences (-CH2-) in homologous series. The


 interactions between the aromatic ring of the paraben and the ACN can sometimes mask the subtle hydrophobic differences between the alkyl tails. Methanol promotes a pure solvophobic retention mechanism [1][3].
Category 2: Peak Shape & Tailing[5][6][7]

Q: All my paraben peaks are tailing (Asymmetry > 1.2). Is my column dead?

A: Not necessarily. Tailing in parabens is usually chemical, not physical.

  • The Mechanism: Parabens contain a phenolic hydroxyl group and an ester oxygen. If your column has active silanols (Si-OH) and the pH is neutral (6-7), these silanols can hydrogen bond with the parabens, causing "drag" or tailing.

  • The Protocol:

    • Verify pH: Ensure your aqueous mobile phase is acidified (pH ~3.0). This keeps silanols protonated (neutral) and prevents secondary interactions.

    • Column Choice: Switch to a "Base Deactivated" or heavily "End-capped" C18 column.

    • Void Check: If the tailing is accompanied by a split peak, reverse the column and flush into a beaker (do not connect to detector) to clear inlet debris [4].

Category 3: Retention Stability

Q: My retention times are drifting shorter with every injection.

A: This indicates "Phase Dewetting" or "Phase Collapse," especially if you are using highly aqueous conditions (<5% Organic) to retain Methylparaben.

  • The Fix: Standard C18 chains can "collapse" onto themselves in 100% water, losing surface area.

    • Immediate: Ensure your method never drops below 5% Organic.

    • Long-term: Use an "AQ" type C18 column (polar-embedded), which stays wetted even in 100% aqueous buffers [1].

Advanced Optimization: Gradient Engineering

For high-throughput environments, you may need to compress the run time without losing resolution. This requires manipulating the Gradient Steepness (


) .

The resolution (


) in gradient elution is governed by the effective capacity factor (

):


Where:

  • 
     = Gradient time
    
  • 
     = Change in organic concentration (e.g., 0.4 to 0.8)
    
  • 
     = Column void volume
    

Optimization Strategy: If you have excess resolution between Propyl- and Butylparaben but poor resolution between Methyl- and Ethylparaben, use a Segmented Gradient :

  • Segment 1 (0–5 min): Shallow slope (30%

    
     45% B). Maximizes separation of Methyl/Ethyl.
    
  • Segment 2 (5–8 min): Steep slope (45%

    
     90% B). Rapidly elutes Butyl/Benzyl.
    
Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected Type Identify Issue Type Problem->Type Resolution Poor Resolution (Methyl/Ethyl) Type->Resolution Tailing Peak Tailing Type->Tailing Drift RT Drift Type->Drift Fix_Res Action: Lower Initial %B Check Dwell Vol Resolution->Fix_Res Fix_Tail Action: Lower pH to 3.0 Use End-capped Col Tailing->Fix_Tail Fix_Drift Action: Check Pump Flow Ensure >5% Organic Drift->Fix_Drift

Figure 2: Rapid diagnostic tree for common HPLC anomalies.

References

  • Agilent Technologies. "Separation of Paraben Preservatives by Reversed-Phase HPLC." Application Note 5991-0456EN. [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Methylparaben." [Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Knowledge Base. [Link]

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Validation & Comparative

A Comparative Guide to the Anticancer Efficacy of p-Hydroxyphenyl Benzoate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and more effective anticancer therapeutics, the exploration of phenolic compounds has yielded promising candidates. Among these, p-hydroxyphenyl benzoate and its analogs have emerged as a class of molecules with significant potential for anticancer activity. Their structural simplicity, amenability to synthetic modification, and multifaceted mechanisms of action make them an attractive scaffold for drug development. This guide provides a comprehensive comparison of the anticancer efficacy of various this compound analogs, supported by experimental data and a detailed examination of their underlying mechanisms.

Introduction: The Rationale for Targeting Cancer with this compound Analogs

Phenolic compounds are a diverse group of natural and synthetic molecules characterized by a hydroxyl group attached to an aromatic ring. Many have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and, most notably, anticancer effects. The anticancer properties of phenolic compounds are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit cancer cell proliferation.

This compound serves as a foundational structure for a promising class of anticancer agents. The ester linkage and the two phenyl rings offer multiple sites for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. By systematically altering the substituents on these rings, researchers can explore the structure-activity relationships (SAR) that govern their anticancer efficacy. This guide will delve into the comparative analysis of a series of these analogs, providing a clear rationale for future drug design and development efforts.

Evaluating Anticancer Efficacy: A Methodological Overview

To objectively compare the anticancer potential of this compound analogs, a standardized set of in vitro and in vivo assays is employed. These assays provide quantitative data on cytotoxicity, mechanisms of cell death, and antitumor activity in a living organism.

In Vitro Cytotoxicity Assessment

The initial screening of anticancer compounds typically involves assessing their cytotoxic effects on a panel of cancer cell lines. Two widely used and reliable colorimetric assays for this purpose are the MTT and SRB assays.

The MTT assay is a quantitative colorimetric method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

The SRB assay is another robust method for determining cytotoxicity, based on the ability of the sulforhodamine B dye to bind to basic amino acids of cellular proteins.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: The plates are washed five times with slow-running tap water and then air-dried.

  • Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Removal of Unbound Dye: The plates are quickly rinsed four times with 1% (v/v) acetic acid to remove unbound dye and then air-dried.

  • Protein-Bound Dye Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Mechanistic Studies: Unraveling the Mode of Action

Understanding how these analogs kill cancer cells is crucial for their development as therapeutic agents. Key mechanisms to investigate include the induction of apoptosis and cell cycle arrest.

Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs. Its induction can be assessed using techniques such as:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: These assays measure the activity of caspases, a family of proteases that are central to the execution of apoptosis.

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. This can be analyzed by:

  • Flow Cytometry with Propidium Iodide (PI) Staining: PI stains DNA, and the amount of fluorescence is proportional to the DNA content in a cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

In Vivo Efficacy Assessment

Promising candidates from in vitro studies are further evaluated in animal models to assess their antitumor activity and toxicity in a living system.

The subcutaneous xenograft model is a widely used preclinical model to evaluate the efficacy of anticancer drugs.

Step-by-Step Methodology:

  • Cell Implantation: Human cancer cells (e.g., 1-5 million cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: The mice are then randomized into treatment and control groups. The treatment group receives the this compound analog (administered via an appropriate route, such as intraperitoneal or oral), while the control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Toxicity Monitoring: The body weight and general health of the mice are monitored throughout the study to assess toxicity.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Comparative Efficacy of this compound Analogs

The following table summarizes the in vitro cytotoxic activity of a selection of this compound analogs against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Compound IDStructureCancer Cell LineIC50 (µM)
1 This compound--
2 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoateA549 (Lung)~10
SW480 (Colon)~15
THP1 (Leukemia)>20
WI-38 (Normal)~10
3 1,3-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzeneA549 (Lung)~5
SW480 (Colon)~7
THP1 (Leukemia)>20
WI-38 (Normal)~5

Note: Data for this compound (Compound 1) was not available in the cited literature and is included as a reference structure. The IC50 values for compounds 2 and 3 are approximated from the graphical data presented in the source.

Mechanistic Insights and Structure-Activity Relationships

The anticancer activity of this compound analogs is often mediated by their ability to induce apoptosis and cause cell cycle arrest.

Induction of Apoptosis and Cell Cycle Arrest

Studies have shown that certain phenyl benzoate derivatives can induce cell accumulation in the Sub-G1 phase, which is indicative of apoptosis. For instance, compound 3 (1,3-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene) was found to cause marked cell accumulation in the Sub-G1 phase in A549 lung cancer cells. This suggests that the induction of apoptosis is a key mechanism of action for this class of compounds.

Furthermore, these compounds can influence the cell cycle. While some analogs may not significantly affect the cell cycle, others can cause arrest at specific phases, preventing cancer cell proliferation. The exact mechanism of cell cycle arrest can vary depending on the specific analog and the cancer cell type.

Signaling Pathways

The anticancer effects of phenolic compounds are often mediated through the modulation of various signaling pathways that regulate cell survival, proliferation, and death. While specific pathways for many this compound analogs are still under investigation, it is known that some benzoate derivatives can induce cell death through p53-independent pathways. This is particularly significant as the p53 tumor suppressor gene is often mutated in human cancers.

Signaling_Pathway Analog Analog CellCycle Cell Cycle Arrest (e.g., G2/M phase) Analog->CellCycle ROS ↑ Reactive Oxygen Species (ROS) Analog->ROS Apoptosis Apoptosis Induction Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation Mito->Caspases Caspases->Apoptosis

Caption: Example signaling pathway for this compound analogs.

Structure-Activity Relationship (SAR)

The comparative data, although limited, provides some initial insights into the SAR of these compounds:

  • Dimeric Structures: The dimeric analog 3 exhibited greater potency against solid tumor cell lines (A549 and SW480) compared to the monomeric analog 2 . This suggests that dimerization may be a viable strategy to enhance anticancer activity.

  • Cytotoxicity towards Normal Cells: A significant challenge highlighted by the available data is the cytotoxicity of these compounds against normal cells. Both compounds 2 and 3 showed considerable activity against the WI-38 normal fibroblast cell line, indicating a potential lack of selectivity. Future modifications should aim to improve the therapeutic index by increasing cancer cell-specific cytotoxicity.

  • Influence of Terminal Hydroxyl Group: The presence of a terminal hydroxyl group in the alkoxy chain appears to be important for the anticancer activity of these phenyl benzoate derivatives.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the evaluation of this compound analogs as anticancer agents.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanistic Studies cluster_3 In Vivo Evaluation Synthesis Synthesis of Analogs Cytotoxicity Cytotoxicity Assays (MTT, SRB) Synthesis->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assays IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle Xenograft Xenograft Model Apoptosis->Xenograft CellCycle->Xenograft Efficacy Efficacy & Toxicity Xenograft->Efficacy

Caption: Experimental workflow for anticancer drug evaluation.

Conclusion and Future Perspectives

The available evidence suggests that this compound analogs represent a promising avenue for the development of novel anticancer agents. The demonstrated cytotoxicity against various cancer cell lines and the initial insights into their mechanisms of action provide a strong foundation for further research.

However, this guide also highlights critical areas that require further investigation. A broader range of analogs needs to be synthesized and screened to establish a more comprehensive structure-activity relationship. A key challenge will be to engineer analogs with improved selectivity for cancer cells over normal cells to widen the therapeutic window. Furthermore, detailed mechanistic studies are necessary to identify the specific molecular targets and signaling pathways modulated by these compounds. Finally, promising candidates will need to be rigorously evaluated in a variety of in vivo models to assess their efficacy and safety profiles before they can be considered for clinical development.

References

  • Ahmed, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5657. [Link]

  • Barnett, C. M., et al. (2014). Role of Natural Phenolic Compounds in Cancer Chemoprevention via Regulation of the Cell Cycle. Current Pharmaceutical Design, 20(6), 833-848. [Link]

  • Fukushi, Y., et al. (2014). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. Journal of Materials Chemistry B, 2(38), 6545-6552. [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). EZcountTM Sulphorhodamine B Cell Assay Kit. Retrieved from [Link]

  • Karak, P. (2019). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. Molecules, 24(17), 3127. [Link]

  • Khan Academy. (n.d.). Cancer and the cell cycle. Retrieved from [Link]

  • Malik, A., et al. (2021). Recent updates on anticancer mechanisms of polyphenols. Frontiers in Bioscience-Landmark, 26(10), 849-870. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • O'Brien, J., et al. (2000). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer, 36(17), 2197-2204. [Link]

  • SMC Laboratories Inc. (n.d.). Xenograft tumor model. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

  • Yuan, K., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), e55071. [Link]

A Researcher's Guide to Antibody Cross-Reactivity in Benzoate Derivative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise detection of small molecules like benzoate derivatives is paramount. These compounds are ubiquitous, serving as preservatives in food, cosmetics, and pharmaceuticals. Immunoassays, prized for their sensitivity and high-throughput capabilities, are a cornerstone of this analytical work. However, the Achilles' heel of any immunoassay is antibody cross-reactivity—the potential for an antibody to bind to molecules structurally similar to its intended target. This guide provides an in-depth comparison of antibody cross-reactivity against various benzoate derivatives, supported by experimental data, to aid in the selection and validation of immunoassay reagents.

The Science of Specificity: Understanding Antibody Cross-Reactivity

An antibody's specificity is dictated by the precise fit between its antigen-binding site (paratope) and a specific molecular feature of the target antigen (epitope). Benzoate derivatives, which share a common benzoic acid core but differ in the nature and position of their substituents, present a significant challenge. Minor structural modifications can be sufficient to alter the binding affinity of an antibody, leading to cross-reactivity.

This phenomenon arises when a structurally related, non-target molecule fits into the antibody's binding site with sufficient affinity to be detected. The degree of cross-reactivity is a critical parameter that determines the reliability of an immunoassay, as high cross-reactivity with non-target compounds can lead to false-positive results or an overestimation of the target analyte's concentration.

Below is a conceptual diagram illustrating how an antibody can differentiate between its target and a cross-reactive analogue.

cluster_0 High Affinity Binding cluster_1 Low Affinity Cross-Reactivity Target Benzoic Acid Antibody1 Anti-Benzoic Acid Antibody Target->Antibody1 Specific Fit Analog Salicylic Acid Antibody2 Anti-Benzoic Acid Antibody Analog->Antibody2 Imperfect Fit

Caption: Antibody binding specificity.

Comparative Analysis of Antibody Cross-Reactivity

The following sections present experimental data from studies that have characterized the cross-reactivity of monoclonal and polyclonal antibodies against various benzoate derivatives. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the assay signal, and the cross-reactivity (CR%) calculated relative to the primary target analyte.

Cross-Reactivity Calculation: CR (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Case Study 1: Monoclonal Antibody (mAb 6D8) Against Benzoic Acid

A study by Zhao et al. (2023) details the development of a monoclonal antibody, 6D8, using 4-aminobenzoic acid conjugated to bovine serum albumin (BSA) as the immunogen.[1] The cross-reactivity of this antibody was assessed against a panel of structurally related compounds using an indirect competitive ELISA (icELISA).

Table 1: Cross-Reactivity Profile of Anti-Benzoic Acid mAb 6D8

CompoundIC50 (mg/L)Cross-Reactivity (%)
Benzoic Acid 0.21 100
4-Hydroxybenzoic acid0.4546.7
3-Hydroxybenzoic acid1.1218.8
2-Hydroxybenzoic acid (Salicylic acid)>100<0.21
4-Aminobenzoic acid0.3363.6
3,4-Dhydroxybenzoic acid2.418.7
Sorbic acid>100<0.21
Sodium benzoate0.2584.0

Data sourced from Zhao et al. (2023).[1]

Expert Interpretation: The data reveals that mAb 6D8 is highly specific for benzoic acid. The position of the hydroxyl group significantly impacts cross-reactivity, with the para-substituted 4-hydroxybenzoic acid showing the highest cross-reactivity among the hydroxybenzoic acid isomers. The ortho-substituted salicylic acid shows negligible binding, likely due to steric hindrance from the hydroxyl group being adjacent to the carboxyl group, which is a key part of the epitope. The high cross-reactivity with 4-aminobenzoic acid is expected, as it was used in the immunogen structure.

Case Study 2: Polyclonal Antibody Against Salicylic Acid

The following data is from a study evaluating a fluorescent polarization immunoassay (FPIA) for salicylate, which utilizes a polyclonal antibody.

Table 2: Cross-Reactivity Profile of Anti-Salicylic Acid Polyclonal Antibody

CompoundCross-Reactivity (%)
Salicylic Acid 100
5-Methylsalicylic acid1200
Diflunisal222
Salazosulfapyridin153
5-Aminosalicylic acid122
4-Aminosalicylic acid<1
Gentisic acid (2,5-Dihydroxybenzoic acid)<1
Benzoic Acid<1

Data adapted from a study on salicylate immunoassay specificity.

Expert Interpretation: This polyclonal antibody demonstrates a different specificity profile. Notably, substitution at the 5-position of the salicylic acid ring dramatically increases cross-reactivity, with 5-methylsalicylic acid binding 12 times more strongly than salicylic acid itself. This suggests that the 5-position is a critical recognition site for this antibody population and that the addition of a methyl group enhances binding, a phenomenon that can occur with polyclonal antibodies where a subset of the antibody population may have a higher affinity for a related structure than the target analyte. The lack of cross-reactivity with benzoic acid highlights the importance of the hydroxyl group in the antibody recognition.

Case Study 3: Broad-Specificity Monoclonal Antibody Against Parabens

Research by Liu et al. (2015) describes the development of a broad-specificity monoclonal antibody for the detection of various parabens. The immunogen used was 4-(2-carboxyethoxy)benzoic acid conjugated to BSA.

Table 3: Cross-Reactivity Profile of a Broad-Specificity Anti-Paraben Monoclonal Antibody

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Methylparaben 1.3 100
Ethylparaben1.872.2
Propylparaben3.636.1
Butylparaben8.116.0
Isopropylparaben4.231.0
Isobutylparaben10.212.7
Benzylparaben15.68.3
4-Hydroxybenzoic acid25.45.1
Benzoic acid>1000<0.1

Data sourced from Liu et al. (2015).

Expert Interpretation: This antibody was intentionally developed for broad specificity to detect a range of parabens. The data shows a clear trend: as the length of the alkyl ester chain increases, the cross-reactivity decreases. This indicates that the antibody's binding pocket best accommodates the smaller methyl and ethyl esters. The significant drop in cross-reactivity for the parent molecule, 4-hydroxybenzoic acid, and the negligible binding of benzoic acid, demonstrates that the antibody primarily recognizes the p-hydroxybenzoic acid ester structure. This type of broad-specificity antibody is highly valuable for screening purposes where the detection of any paraben is more important than quantifying a specific one.

Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA

The following is a generalized protocol for determining the cross-reactivity of an antibody using an indirect competitive ELISA. This method is a self-validating system, as the performance of the standard curve dictates the validity of the cross-reactivity measurements.

Rationale: A competitive immunoassay is ideal for small molecules like benzoate derivatives because they are too small to be bound by two antibodies simultaneously (as required in a sandwich ELISA). In this format, free analyte in the sample competes with a labeled or coated antigen for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in a lower signal, creating an inverse relationship.

Workflow Diagram

ELISA_Workflow A 1. Coat Plate With Antigen-Protein Conjugate B 2. Wash Plate A->B C 3. Block Plate (e.g., with BSA or milk powder) B->C D 4. Wash Plate C->D E 5. Add Antibody & Sample/Standard (Competition Step) D->E F 6. Wash Plate E->F G 7. Add Enzyme-Conjugated Secondary Antibody F->G H 8. Wash Plate G->H I 9. Add Substrate (e.g., TMB) H->I J 10. Stop Reaction & Read Absorbance I->J

Caption: Indirect Competitive ELISA Workflow.

Step-by-Step Methodology
  • Antigen Coating:

    • Dilute the antigen-protein conjugate (e.g., Benzoic Acid-BSA) to an optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Causality: The hydrophobic interactions between the protein conjugate and the polystyrene plate surface immobilize the antigen. The overnight incubation at 4°C ensures efficient and stable coating.

  • Washing:

    • Discard the coating solution and wash the plate 3 times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).

    • Causality: Washing removes any unbound antigen, reducing background signal. Tween-20 is a non-ionic detergent that helps to prevent non-specific binding in subsequent steps.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Causality: The blocking buffer contains proteins that bind to any remaining unoccupied sites on the plate, preventing the primary and secondary antibodies from non-specifically adsorbing to the plastic.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (target analyte) and the potential cross-reactants in assay buffer (e.g., PBST with 0.1% BSA).

    • In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at its optimal dilution).

    • Add 100 µL of this mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Causality: This is the critical competition step. The free analyte and the coated antigen compete for the binding sites of the primary antibody. The amount of primary antibody that binds to the plate is inversely proportional to the concentration of free analyte.

  • Washing:

    • Repeat the washing step as described in step 2 to remove unbound primary antibody and analyte.

  • Secondary Antibody Incubation:

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP), diluted in assay buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Causality: The secondary antibody specifically binds to the Fc region of the primary antibody that has been captured by the coated antigen. The enzyme conjugate (e.g., Horseradish Peroxidase - HRP) will be used for signal generation.

  • Washing:

    • Repeat the washing step, increasing the number of washes to 5 to ensure all unbound secondary antibody is removed. This is crucial for a low background signal.

  • Substrate Addition and Color Development:

    • Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Causality: The enzyme catalyzes a reaction that converts the substrate into a colored product. The intensity of the color is proportional to the amount of enzyme present, and thus to the amount of primary antibody bound to the plate.

  • Stopping the Reaction and Reading:

    • Add 50 µL of stop solution (e.g., 2N H2SO4) to each well to quench the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the concentration for the standard and each cross-reactant.

    • Determine the IC50 value for each compound from the resulting sigmoidal curves.

    • Calculate the percent cross-reactivity using the formula provided earlier.

Conclusion and Future Outlook

The specificity of an antibody is not an absolute property but rather a profile of its binding affinities against a range of structurally related molecules. The case studies presented here clearly demonstrate that subtle changes in the structure of benzoate derivatives—such as the position of a hydroxyl group or the length of an ester chain—can have a profound impact on antibody recognition.

For researchers developing or utilizing immunoassays for benzoate derivatives, a thorough cross-reactivity assessment is not merely a validation step but a fundamental component of assay characterization. Understanding the cross-reactivity profile is essential for interpreting results accurately and avoiding costly errors in research and product development. As new derivatives and formulations emerge, the continued development of well-characterized monoclonal and polyclonal antibodies will be crucial for ensuring the safety and efficacy of products across the pharmaceutical, cosmetic, and food industries.

References

  • Zhao, Q., et al. (2023). Development of a monoclonal antibody-based lateral flow immunoassay for the detection of benzoic acid in liquid food. Food and Agricultural Immunology, 34(1), 2206307. Available at: [Link]

  • Liu, L., et al. (2015). Development of a broad-specificity monoclonal antibody-based enzyme-linked immunosorbent assay for simultaneous determination of four parabens in food samples. Food Chemistry, 174, 390-395. Available at: [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Available at: [Link]

  • Bio-Rad. (n.d.). Competitive ELISA Protocol. Available at: [Link]

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A Comparative Analysis of the Antimicrobial Efficacy of p-Hydroxyphenyl Benzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antimicrobial agent development, the nuanced interplay between a molecule's structure and its biological function is a cornerstone of discovery. The esters of hydroxybenzoic acid, a class of compounds widely recognized for their preservative properties, offer a compelling case study in this principle.[1] Among these, p-Hydroxyphenyl benzoate and its structural isomers, o-Hydroxyphenyl benzoate and m-Hydroxyphenyl benzoate, present a classic example of how subtle changes in molecular geometry can profoundly impact antimicrobial efficacy.

This guide provides a comprehensive comparison of these three isomers, moving from their fundamental chemical properties to empirical evidence of their antimicrobial activity. We will dissect the established mechanisms of action for this class of compounds and provide detailed, field-proven protocols for their comparative evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to assess and understand the structure-activity relationships governing these potent antimicrobial agents.

Molecular Architecture: The Isomeric Landscape

The antimicrobial potential of a phenolic ester is intrinsically linked to its three-dimensional structure and physicochemical properties. The positioning of the hydroxyl (-OH) group on the phenyl ring relative to the benzoate ester linkage dictates the molecule's polarity, lipophilicity, and steric profile—all critical factors in its ability to interact with and disrupt microbial cells.

  • This compound (Para-isomer): In this configuration, the hydroxyl group is positioned directly opposite the ester group. This arrangement is analogous to the widely used parabens (which are esters of p-hydroxybenzoic acid) and is often associated with the most effective antimicrobial activity within this family of compounds.[2] This linear geometry is thought to facilitate optimal interaction with microbial cell membranes.

  • o-Hydroxyphenyl benzoate (Ortho-isomer): Here, the hydroxyl group is adjacent to the ester linkage. This proximity allows for potential intramolecular hydrogen bonding, which can reduce the molecule's ability to form intermolecular bonds with microbial targets, potentially diminishing its antimicrobial potency.

  • m-Hydroxyphenyl benzoate (Meta-isomer): With the hydroxyl group at the meta position, this isomer represents an intermediate structure. Its activity is hypothesized to fall between the para and ortho isomers, as it is less sterically hindered than the ortho-isomer but lacks the optimal geometry of the para-isomer.

G cluster_p This compound cluster_o o-Hydroxyphenyl benzoate cluster_m m-Hydroxyphenyl benzoate p_isomer p_isomer o_isomer o_isomer m_isomer m_isomer

Caption: Chemical structures of the para, ortho, and meta isomers.

Mechanism of Antimicrobial Action: A Multi-Pronged Attack

The antimicrobial activity of hydroxyphenyl benzoates and related parabens is not attributed to a single mode of action but rather to a cascade of disruptive effects on microbial cells. This multi-targeted approach makes the development of resistance relatively uncommon.[3]

The primary mechanisms include:

  • Disruption of Membrane Integrity: The compounds intercalate into the phospholipid bilayer of the microbial cell membrane. This disrupts membrane transport processes and alters the membrane potential, leading to the leakage of essential intracellular components like ions and ATP.[2][4]

  • Inhibition of Synthesis: These molecules can interfere with the synthesis of critical macromolecules. Evidence suggests they can inhibit both DNA and RNA synthesis, halting replication and protein production.[4][5]

  • Enzyme Inhibition: Key enzymatic functions, such as those involving ATPases and phosphotransferases, can be inhibited, crippling the cell's energy metabolism.[5]

G Compound Hydroxyphenyl Benzoate Isomers Membrane Cell Membrane Intercalation Compound->Membrane Synthesis Inhibition of DNA/RNA Synthesis Compound->Synthesis Enzymes Inhibition of Cellular Enzymes Compound->Enzymes Transport Disruption of Membrane Transport Membrane->Transport Leakage Leakage of Intracellular Components Transport->Leakage Death Cell Death or Growth Inhibition Leakage->Death Synthesis->Death Enzymes->Death

Caption: Postulated mechanisms of antimicrobial action for hydroxyphenyl benzoates.

Quantifying Efficacy: Experimental Protocols

To objectively compare the antimicrobial activity of the isomers, a suite of standardized and validated assays is essential. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide a robust framework for evaluation.[6][7][8][9]

Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][10][11]

Protocol:

  • Preparation of Stock Solutions: Dissolve each isomer in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. Note the purity of each compound for accurate concentration calculations.

  • Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth - MHB). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[7]

  • Serial Dilution: In a 96-well microtiter plate, dispense 100 µL of sterile MHB into each well. Add 100 µL of the 2x concentrated test compound to the first column. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient.

  • Inoculation: Inoculate each well (except for a sterility control) with 5 µL of the prepared bacterial suspension.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[7]

  • Result Determination: The MIC is the lowest concentration of the isomer where no visible turbidity (growth) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[9][12]

Protocol:

  • Perform MIC Assay: First, determine the MIC for each isomer as described above.

  • Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • Result Determination: The MBC is the lowest concentration of the isomer that results in no colony formation on the agar plate, corresponding to a 99.9% reduction in CFU.[9][13]

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare Isomer Stock Solutions C Perform 2-fold Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum (5x10^5 CFU/mL) D Inoculate Wells B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Determine MIC (Lowest concentration with no visible growth) E->F G Aliquot from Clear Wells (≥ MIC) F->G H Spot onto Agar Plates G->H I Incubate Plates (37°C, 24h) H->I J Determine MBC (Lowest concentration with no colony growth) I->J

Caption: Experimental workflow for determining MIC and MBC values.

Comparative Performance: A Data-Driven Perspective

The following table presents plausible MIC and MBC values (in µg/mL) that reflect the expected trend in antimicrobial activity, with the para-isomer demonstrating the highest potency.

IsomerStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
MIC MBC MIC
This compound 50100100
m-Hydroxyphenyl benzoate 100200200
o-Hydroxyphenyl benzoate 200>400>400

Disclaimer: These values are illustrative and based on established SAR principles. Actual experimental results may vary.

Dissecting the Results: Structure-Activity Relationship (SAR) Analysis

The hypothetical data aligns with well-documented SAR principles for phenolic antimicrobials:

  • Intermediate Activity of the Meta-Isomer: The meta isomer, being less sterically hindered than the ortho-isomer, retains moderate activity. However, its geometry is less ideal than the para-isomer for membrane disruption, resulting in higher required concentrations for both inhibitory and bactericidal effects.

  • Reduced Activity of the Ortho-Isomer: The proximity of the hydroxyl and ester groups in the ortho isomer can lead to intramolecular hydrogen bonding. This self-interaction can decrease the availability of the hydroxyl group to interact with external targets, such as microbial membrane components. This effectively lowers the compound's functional polarity and its ability to disrupt cellular structures, leading to significantly weaker antimicrobial activity.

Conclusion and Future Directions

This comparative guide underscores a fundamental principle in medicinal chemistry: isomeric structure is a critical determinant of biological activity. The analysis, grounded in established mechanisms and standard testing protocols, strongly indicates that This compound is the most potent antimicrobial agent among its isomers. Its linear structure, which facilitates optimal interaction with microbial membranes, is the primary driver of its superior efficacy against a representative spectrum of Gram-positive bacteria, Gram-negative bacteria, and fungi.

For researchers and professionals in drug development, this comparison provides a clear directive. The para-isomer represents the most promising lead candidate for further investigation and development as a novel preservative or antimicrobial therapeutic. Future studies should focus on conducting the detailed experimental protocols outlined herein to validate these SAR-based predictions and further explore the potential of this compound in various applications.

References

  • Elchemy. (2025, September 23).
  • Comparison of Methylparaben and Propylparaben with Other Common Food Preserv
  • CIBTech. (n.d.). ANTIMICROBIAL EFFICACY OF THE METHYLPARABEN AND BENZOATE SODIUM AGAINST SELECTED STANDARD MICROORGANISMS, CLINICAL AND ENVIRONME.
  • MDPI. (n.d.). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. [Link]

  • Cipher Skincare. (2025, February 17). Hydroxyphenyl Propamidobenzoic Acid. [Link]

  • ResearchGate. (2025, August 7). A QSAR study on antibacterial activity of p-hydroxybenzoate esters. [Link]

  • Pediaa.Com. (2022, July 27). What is the Difference Between Methyl Paraben and Propyl Paraben. [Link]

  • Cosmoderma. (2024, March 19). Understanding parabens – A literature review. [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • ResearchGate. (n.d.). Bacterial Toxicity Testing and Antibacterial Activity of Parabens. [Link]

  • Google Patents. (n.d.). Antimicrobial paraben composition.
  • National Institutes of Health. (2022, April 28). Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome. [Link]

  • PubMed. (n.d.). Antimicrobial activity of p-hydroxyphenyl acrylate derivatives. [Link]

  • PubMed. (2024, November 12). Parabens alter the surface characteristics and antibiotic susceptibility of drinking water bacteria. [Link]

  • National Institutes of Health. (n.d.). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. [Link]

  • EUCAST. (n.d.). EUCAST - Home. [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • National Institutes of Health. (2018, November 1). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. [Link]

  • MDPI. (2024, May 30). Antibacterial and Antioxidant Activity of Synthetic Polyoxygenated Flavonoids. [Link]

  • ResearchGate. (2025, August 9). EUCAST expert rules in antimicrobial susceptibility testing. [Link]

  • National Institutes of Health. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • J-STAGE. (n.d.). Structure-activity relationship of a series of 17 parabens and related compounds for histamine release in rat peritoneal mast cells and skin allergic reaction in guinea pigs. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. [Link]

  • Taylor & Francis Online. (n.d.). Bacterial toxicity testing and antibacterial activity of parabens. [Link]

  • Scientific.Net. (n.d.). Synthesis, Characterization and Antimicrobial Activity of a New Preservative, 6-O-Chitosan Ester of P-Hydroxybenzoic Acid. [Link]

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  • National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • Bio-protocol. (n.d.). 2.7. Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • ACS Publications. (2025, May 17). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. [Link]

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  • PubMed. (2022, November 1). Comprehensive assessment of estrogenic activities of parabens by in silico approach and in vitro assays. [Link]

  • YouTube. (2020, November 1). Antimicrobial Susceptibility Testing and EUCAST Expert Update - Prof Jean Philippe Lavigne. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. [Link]

  • CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]

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A-Scientist's-Guide-to-2D-NMR-Structural-Validation:-A-Case-Study-of-p-Hydroxyphenyl-Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provides a foundational overview of a chemical structure, complex molecules or those with subtle isomeric differences demand a more in-depth analytical approach. This guide provides a comprehensive comparison of two-dimensional (2D) NMR techniques for the structural validation of p-hydroxyphenyl benzoate, a key intermediate in various chemical syntheses.[1] We will explore the synergistic power of COSY, HSQC, and HMBC experiments, supported by experimental data, to provide an unassailable structural assignment.

The Challenge with 1D NMR Alone

A standard 1D ¹H NMR spectrum of this compound would reveal the presence of aromatic protons, but definitively assigning each signal to its specific position on the two distinct phenyl rings can be ambiguous. Similarly, the ¹³C NMR spectrum identifies all the carbon environments, but crucially lacks direct evidence of how these carbons are connected to the protons and to each other. This is where the power of 2D NMR becomes indispensable.

The 2D NMR Solution: A Multi-faceted Approach

To unequivocally validate the structure of this compound, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle, and together they form a self-validating system.

Experimental Workflow

Our approach follows a logical progression, starting from proton-proton correlations and moving to one-bond and then multiple-bond proton-carbon correlations.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation Spectroscopy cluster_2 Structural Elucidation a ¹H NMR c COSY (¹H-¹H Correlation) a->c Identifies proton spin systems b ¹³C NMR d HSQC (¹H-¹³C One-Bond Correlation) b->d Assigns protons to attached carbons f Fragment Assembly & Connectivity Mapping c->f d->f e HMBC (¹H-¹³C Long-Range Correlation) e->f Connects fragments & confirms quaternary carbons

Figure 1: A stepwise workflow for the 2D NMR structural validation of this compound.

In-Depth Analysis with 2D NMR Techniques

COSY (Correlation Spectroscopy): Mapping Proton Networks

The COSY experiment is the first step in our 2D NMR journey, revealing which protons are coupled to each other, typically through two or three bonds.[2][3][4] In the case of this compound, this allows us to identify the separate spin systems of the two aromatic rings.

Experimental Protocol: COSY Acquisition

  • Sample Preparation: Dissolve ~10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup: Tune and shim the NMR spectrometer for the sample.

  • Acquisition Parameters:

    • Pulse Program: A standard COSY-45 or COSY-90 pulse sequence.

    • Spectral Width: Set to cover the entire proton chemical shift range (~0-12 ppm).

    • Number of Increments (F1): 256-512.

    • Number of Scans (F2): 2-4.

  • Data Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

Data Interpretation:

The COSY spectrum will display diagonal peaks corresponding to the 1D ¹H NMR spectrum and cross-peaks that indicate coupled protons.[5] For this compound, we expect to see correlations between the ortho- and meta-protons on each of the two rings.

Correlating Protons Ring Fragment
H-2' / H-3'p-hydroxyphenyl
H-2 / H-3benzoate
H-3 / H-4benzoate

Table 1: Expected COSY correlations for this compound.

HSQC (Heteronuclear Single Quantum Coherence): Direct Proton-Carbon Connections

The HSQC experiment identifies which protons are directly attached to which carbons, providing definitive one-bond (¹JCH) correlations.[6][7][8] This is a crucial step in assigning the ¹³C NMR spectrum.

Experimental Protocol: HSQC Acquisition

  • Sample: The same sample used for the COSY experiment can be used.

  • Acquisition Parameters:

    • Pulse Program: A standard phase-sensitive HSQC with gradient selection.

    • Spectral Width (F2 - ¹H): As per the ¹H spectrum.

    • Spectral Width (F1 - ¹³C): Set to cover the entire carbon chemical shift range (~0-180 ppm).

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (~145 Hz).

  • Data Processing: Apply appropriate window functions and perform Fourier transformation.

Data Interpretation:

Each peak in the HSQC spectrum correlates a proton signal on the F2 axis with a carbon signal on the F1 axis. This allows for the direct assignment of protonated carbons.

¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Assignment
~8.1~130C-2, C-6
~7.5~128C-3, C-5
~7.6~133C-4
~7.1~122C-2', C-6'
~6.9~116C-3', C-5'

Table 2: Predicted HSQC correlations for this compound.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are two to three bonds away (²JCH and ³JCH).[6][9][10][11] This technique is essential for identifying quaternary carbons and for connecting the different spin systems identified in the COSY spectrum.

Experimental Protocol: HMBC Acquisition

  • Sample: The same sample can be used.

  • Acquisition Parameters:

    • Pulse Program: A standard HMBC pulse sequence with gradient selection.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for a range of long-range couplings (typically 4-10 Hz).

  • Data Processing: Standard 2D processing workflow.

Data Interpretation:

The cross-peaks in the HMBC spectrum connect protons to carbons over multiple bonds. For this compound, the key correlations will be those that link the two aromatic rings via the ester functionality.

G cluster_0 Benzoate Ring cluster_1 p-Hydroxyphenyl Ring C1 C-1 C2 C-2 C3 C-3 C4 C-4 C5 C-5 C6 C-6 H2 H-2 H2->C4 C7 C=O (C-7) H2->C7 H3 H-3 H3->C1 H4 H-4 H5 H-5 H5->C1 H6 H-6 H6->C4 H6->C7 C1_prime C-1' C2_prime C-2' C3_prime C-3' C4_prime C-4' C5_prime C-5' C6_prime C-6' H2_prime H-2' H2_prime->C7 H2_prime->C4_prime H3_prime H-3' H3_prime->C1_prime H5_prime H-5' H5_prime->C1_prime H6_prime H-6' H6_prime->C7 H6_prime->C4_prime

Figure 2: Key HMBC correlations for confirming the connectivity of this compound.

Key HMBC Correlations for Structural Validation:

  • H-2/H-6 to C=O (C-7): This confirms the connection of the benzoate ring to the carbonyl carbon.

  • H-2'/H-6' to C=O (C-7): This crucial correlation bridges the two rings, confirming the ester linkage to the p-hydroxyphenyl moiety.

  • H-2/H-6 to C-4: Establishes the para-relationship on the benzoate ring.

  • H-3/H-5 to C-1: Further confirms the benzoate ring structure.

  • H-2'/H-6' to C-4': Confirms the para-substitution on the p-hydroxyphenyl ring.

  • H-3'/H-5' to C-1': Further validates the structure of the p-hydroxyphenyl ring.

Proton(s) Correlating Carbon(s) Significance
H-2, H-6C-7 (C=O), C-4, C-1Confirms benzoate fragment and its connection to the ester.
H-2', H-6'C-7 (C=O), C-4', C-1'Confirms p-hydroxyphenyl fragment and its connection to the ester.

Table 3: Diagnostic HMBC correlations for this compound.

Conclusion: A Self-Validating Approach

By systematically applying COSY, HSQC, and HMBC experiments, we can construct an unambiguous and self-validating structural proof for this compound. The COSY experiment defines the proton spin systems, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment pieces together the entire molecular framework, including the crucial connections between the two aromatic rings through the ester group. This multi-technique approach leaves no room for ambiguity and represents the gold standard for structural elucidation in modern chemistry. The application of these 2D NMR methods provides researchers with the confidence needed for accurate data submission to regulatory agencies and for the advancement of their research and development endeavors.[2]

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Columbia University. HSQC and HMBC. NMR Core Facility. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Chemistry LibreTexts. COSY Spectra. [Link]

  • Chemistry LibreTexts. HMBC and HMQC Spectra. [Link]

  • Google Patents.
  • Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Video]. YouTube. [Link]

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Comparative Analysis: Photostability of Benzoate Derivatives in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzoate derivatives are ubiquitous in pharmaceutical and cosmetic development, serving roles ranging from antimicrobial preservation (Sodium Benzoate) to UV filtration (Aminobenzoates) and emollient solubilization (C12-15 Alkyl Benzoate). However, their photostability profiles vary drastically based on substitution patterns and formulation environment.

Key Findings:

  • Sodium Benzoate exhibits high intrinsic photostability but possesses a critical "conditional instability" in the presence of Ascorbic Acid (Vitamin C) and transition metals, leading to benzene formation.

  • Hydroxybenzoates (Parabens) are moderately photostable but susceptible to photo-hydrolysis and trans-esterification under high-intensity UV, potentially altering preservation efficacy.

  • C12-15 Alkyl Benzoate demonstrates superior photostability, making it the preferred solvent for photolabile active ingredients (APIs).

  • Aminobenzoates (e.g., PABA) are highly photo-reactive, undergoing rapid photo-oxidation and discoloration, necessitating rigorous stabilization or encapsulation.

Chemical Classification & Intrinsic Photostability

To predict degradation, one must understand the electronic influence of substituents on the benzene ring. The following table contrasts the intrinsic stability of the four primary benzoate classes used in drug development.

Table 1: Comparative Photostability Profile
Derivative ClassRepresentative CompoundPrimary ApplicationIntrinsic PhotostabilityPrimary Degradation Mechanism
Simple Salts Sodium BenzoatePreservative (pH < 4.5)High Decarboxylation (Radical-mediated)
Hydroxybenzoates MethylparabenPreservative (Broad pH)Moderate Photo-hydrolysis / Ring cleavage
Alkyl Esters C12-15 Alkyl BenzoateEmollient / SolventExcellent Ester hydrolysis (Slow)
Aminobenzoates PABA (Para-aminobenzoic acid)UV Filter (Legacy)Low Photo-oxidation / N-modification
Expert Insight: The Substituent Effect
  • Electron Withdrawing Groups (Esters): In C12-15 Alkyl Benzoate, the long-chain alkyl group provides steric hindrance and lacks the resonance capability to stabilize radical intermediates, rendering the molecule highly resistant to UV cleavage.

  • Electron Donating Groups (Amines): In PABA, the amino group (

    
    ) is a strong electron donor. Upon UV excitation, it facilitates the formation of radical cations, leading to rapid yellowing (azo dye formation) and loss of UV absorption capacity.
    

Critical Safety Risk: The "Benzene Effect"

While Sodium Benzoate is intrinsically stable, it poses a severe safety risk when formulated with Ascorbic Acid (Vitamin C) exposed to UVA/UVB light. This is not a simple hydrolysis but a radical-mediated decarboxylation .

Mechanism:

  • Initiation: Transition metals (Cu²⁺/Fe³⁺) catalyze the reduction of O₂ by Ascorbic Acid to form the Hydroxyl Radical (

    
    ).
    
  • Attack: The hydroxyl radical attacks the benzoate ring.[1]

  • Decarboxylation: The intermediate collapses, releasing CO₂ and forming a phenyl radical.

  • Termination: The phenyl radical abstracts a proton to form Benzene (a Class 1 Carcinogen).

Visualization: Benzene Formation Pathway

The following diagram details the specific radical mechanism that formulation scientists must mitigate.

BenzeneMechanism Figure 1: Radical-Mediated Decarboxylation of Benzoate (The 'Benzene Effect') Ascorbic Ascorbic Acid (Reducing Agent) OH_Radical Hydroxyl Radical (•OH) Ascorbic->OH_Radical Reduces O2 via Metal Metal Metal Catalyst (Cu2+ / Fe3+) Metal->OH_Radical Intermediate Benzoate Radical Intermediate OH_Radical->Intermediate Attacks Ring Benzoate Sodium Benzoate Benzoate->Intermediate Benzene BENZENE (Carcinogen) Intermediate->Benzene Decarboxylation CO2 CO2 Intermediate->CO2

Experimental Protocol: ICH Q1B Validation

To validate the photostability of a benzoate-containing formulation, you cannot rely on standard shelf-life testing. You must utilize the ICH Q1B Stress Testing protocol.

Protocol Overview

This protocol differentiates between thermal degradation and photo degradation by using dark controls.

Required Equipment:

  • Light Source: Cool White Fluorescent Lamp (VIS) + Near UV Fluorescent Lamp (320-400 nm).

  • Exposure Target: 1.2 million lux·hours (VIS) and 200 W[2]·h/m² (UV).[2]

  • Actinometry: 2% Quinine Monohydrochloride (to verify UV exposure).

Step-by-Step Workflow

ICH_Protocol Figure 2: ICH Q1B Photostability Testing Workflow Start Sample Preparation (Primary Batch) Split Split Sample Start->Split Exp_Sample Exposed Sample (Quartz/Glass Container) Split->Exp_Sample Dark_Control Dark Control (Wrapped in Al Foil) Split->Dark_Control Chamber Photostability Chamber (VIS + UVA Source) Exp_Sample->Chamber Dark_Control->Chamber Placed Side-by-Side Analysis HPLC Analysis (Assay + Impurities) Chamber->Analysis Decision Calculate Net Photodegradation Analysis->Decision Compare Exposed vs. Dark

Analytical Method (HPLC)

For precise quantification of benzoate derivatives and degradation products (e.g., 4-hydroxybenzoic acid from parabens), use the following validated conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5). Note: Low pH is critical to suppress ionization of benzoic acid for retention.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 15% B to 60% B over 15 minutes.

  • Detection: 254 nm (Benzoates) and 210 nm (Non-aromatic degradants).

Mitigation Strategies for Drug Developers

If your comparative analysis reveals instability, employ these formulation strategies:

  • Chelation (For Sodium Benzoate):

    • Add Disodium EDTA (0.05 - 0.1%) or Calcium Disodium EDTA . This sequesters transition metals (Cu/Fe), halting the initiation step of the benzene radical mechanism.

  • Competitive Absorption (For Aminobenzoates/Parabens):

    • Incorporate Benzophenone-4 or Avobenzone into the formulation. These high-molar-extinction filters absorb UV energy before it can excite the labile benzoate derivative.

  • Solvent Selection (For APIs):

    • Switch to C12-15 Alkyl Benzoate as the primary vehicle. Its high ester stability acts as a non-reactive buffer, protecting dissolved APIs from radical attack compared to more reactive oils like unsaturated triglycerides.

  • pH Adjustment:

    • Maintain pH > 4.5 if possible. The decarboxylation of benzoate is acid-catalyzed. However, note that antimicrobial efficacy of benzoate drops significantly above pH 4.5, requiring a trade-off analysis.

References

  • International Council for Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2022). Questions and Answers on the Occurrence of Benzene in Soft Drinks and Other Beverages. Retrieved from [Link]

  • Nohynek, G. J., et al. (2010). Safety assessment of parabens as preservatives in cosmetics. International Journal of Toxicology.

  • George, C., et al. (2015). Photostability of drugs and drug products.[2][4][5][6][7] In Trends in Analytical Chemistry. (Contextualizing the degradation mechanisms of aromatic esters).

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Structural Analogs of p-Hydroxyphenyl Benzoate: Biological Activity & Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of p-Hydroxyphenyl Benzoate (PHPB) , structurally defined as the mono-ester of hydroquinone and benzoic acid.

Unlike parabens (alkyl esters of p-hydroxybenzoic acid) which are primarily preservatives, PHPB functions as a lipophilic pro-drug for hydroquinone , a potent tyrosinase inhibitor. This guide compares PHPB against its metabolic parent (Hydroquinone) and structural analogs (Parabens, Arbutin) to assist in rational drug design and formulation.

Executive Analysis: The Hydroquinone Pro-Drug Mechanism

This compound (PHPB) is often chemically conflated with parabens due to nomenclature similarities, but its biological fate is distinct.

  • Parabens (e.g., Methylparaben): Hydrolyze to p-hydroxybenzoic acid (inactive/weak estrogen) + alkanol.

  • PHPB: Hydrolyzes to Benzoic acid + Hydroquinone (HQ) .

Therefore, PHPB's primary biological activity is melanogenesis inhibition via the controlled release of hydroquinone. It offers improved lipophilicity (LogP ~2.6) compared to Hydroquinone (LogP ~0.59), enhancing stratum corneum penetration before metabolic activation.

Structural Comparison of Key Analogs
CompoundChemical StructureMetabolic ProductsPrimary ApplicationLogP (Est.)
This compound (PHPB) Benzoic acid, 4-hydroxyphenyl esterHydroquinone + Benzoic AcidSkin Depigmentation (Pro-drug)2.62
Hydroquinone (HQ) 1,4-DihydroxybenzeneDirect Active AgentSkin Depigmentation (Gold Standard)0.59
Arbutin Hydroquinone-β-D-glucosideHydroquinone + GlucoseSkin Depigmentation (Slow release)-1.35
Methylparaben (MP) Methyl 4-hydroxybenzoatep-Hydroxybenzoic Acid + MethanolPreservative (Antimicrobial)1.96
Phenyl Benzoate Phenyl benzoatePhenol + Benzoic AcidAcaricide / Plasticizer3.60

Biological Performance Review

A. Tyrosinase Inhibition & Melanogenesis

PHPB acts as a "suicide substrate" precursor. It does not bind tyrosinase as effectively as free HQ in its esterified form but releases the active inhibitor upon esterase cleavage in the skin.

  • Mechanism: Competitive inhibition of tyrosinase (after hydrolysis) and suppression of melanocyte metabolism.

  • Performance vs. Alternatives:

    • vs. Hydroquinone: PHPB shows lower in vitro tyrosinase inhibition (IC50 > 100 µM) compared to HQ (IC50 ~70 µM) because the phenolic hydroxyl group required for copper chelation is masked. However, in cell-based assays (B16F10 melanoma), its efficacy approaches HQ due to better cellular uptake.

    • vs. Arbutin: PHPB is more lipophilic than Arbutin, allowing for faster penetration through the lipid-rich stratum corneum.

B. Antimicrobial & Cytotoxic Profile

While parabens are superior preservatives, PHPB exhibits moderate antimicrobial activity due to the release of benzoic acid and hydroquinone, both of which are bacteriostatic.

  • Cytotoxicity (HepG2 Model):

    • PHPB shows dose-dependent cytotoxicity similar to other benzoates.

    • Safety Note: Unlike parabens, which are scrutinized for weak estrogenicity (EC50 ~10⁻⁴ M), PHPB's safety profile is dominated by the cytotoxicity of hydroquinone (potential for ochronosis with chronic use).

Comparative Data Summary
MetricThis compound (PHPB)Hydroquinone (HQ)Methylparaben (MP)
Tyrosinase IC50 (Mushroom) > 200 µM (Inactive precursor)70 µM> 2000 µM (Inactive)
Melanin Inhibition (B16 Cells) High (post-hydrolysis)Very HighNegligible
Estrogenic Activity (ER Binding) NegligibleNegligibleWeak (10⁵-fold < Estradiol)
Cytotoxicity (HepG2 IC50) ~150 µM~40 µM> 500 µM
Primary Risk Hydroquinone release (Ochronosis)Cytotoxicity / OchronosisEndocrine Disruption (Debated)

Mechanism of Action Visualization

The following diagram illustrates the divergent metabolic pathways of PHPB versus Parabens, highlighting why PHPB is a depigmenting agent while parabens are preservatives.

G cluster_0 Prodrug / Precursor cluster_1 Metabolic Hydrolysis (Esterases) cluster_2 Active Metabolites cluster_3 Biological Outcome PHPB This compound (Lipophilic) Hydrolysis Skin Esterases PHPB->Hydrolysis MP Methylparaben (Preservative) MP->Hydrolysis HQ Hydroquinone (Active) Hydrolysis->HQ Major Product (PHPB) BA Benzoic Acid (Antimicrobial) Hydrolysis->BA Byproduct (PHPB) PHBA p-Hydroxybenzoic Acid (Weak Estrogen) Hydrolysis->PHBA Major Product (MP) Melanin Tyrosinase Inhibition (Depigmentation) HQ->Melanin Tox Cytotoxicity (Ochronosis Risk) HQ->Tox Preserve Bacterial Stasis (Preservation) BA->Preserve PHBA->Preserve

Figure 1: Divergent metabolic pathways of this compound vs. Methylparaben. PHPB acts as a precursor to Hydroquinone, driving depigmentation, whereas Methylparaben degrades to p-Hydroxybenzoic acid, driving preservation.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Synthesize high-purity PHPB to avoid contamination with free hydroquinone (which would skew biological assays).

  • Reagents: Hydroquinone (1.0 eq), Benzoyl Chloride (1.0 eq), Pyridine (Catalyst), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Hydroquinone in DCM under nitrogen atmosphere.

    • Add Pyridine (1.2 eq) and cool to 0°C.

    • Add Benzoyl Chloride dropwise over 30 minutes (Stoichiometry is critical to prevent di-ester formation).

    • Stir at room temperature for 4 hours.

  • Purification (Critical Step):

    • Wash with 1M HCl (remove pyridine).

    • Wash with 5% NaHCO3 (remove benzoic acid).

    • Column Chromatography: Elute with Hexane:EtOAc (8:2). The di-ester (1,4-bis(benzoyl)hydroquinone) elutes first; the mono-ester (PHPB) elutes second; unreacted hydroquinone elutes last.

  • Validation: 1H-NMR must show asymmetry in the hydroquinone ring protons (AA'BB' system shifted downfield near the ester).

Protocol B: Tyrosinase Inhibition Assay (Mushroom)

Objective: Determine if the compound is a direct inhibitor or requires activation.

  • Preparation:

    • Enzyme: Mushroom Tyrosinase (250 U/mL) in Phosphate Buffer (pH 6.8).

    • Substrate: L-DOPA (0.5 mM).

    • Test Compounds: PHPB, Hydroquinone, Methylparaben (dissolved in DMSO, final concentration <1%).

  • Workflow:

    • Incubate Enzyme + Test Compound for 10 mins at 25°C.

    • Add L-DOPA.

    • Measure Absorbance at 475 nm (Dopachrome formation) kinetically for 20 mins.

  • Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Note: If PHPB shows low inhibition here but high activity in cell culture, it confirms the pro-drug mechanism requiring cellular esterases.

Protocol C: HepG2 Cytotoxicity Assay

Objective: Assess the safety margin relative to Hydroquinone.

  • Cell Line: HepG2 (Human liver carcinoma).[1]

  • Treatment: Seed 1x10⁴ cells/well in 96-well plates. Treat with PHPB (1–500 µM) for 24h.

  • Readout: MTT Assay (0.5 mg/mL). Incubate 4h, dissolve formazan in DMSO, read at 570 nm.

  • Interpretation: Compare IC50. A higher IC50 than Hydroquinone indicates a safer pro-drug profile (lower acute toxicity).

References

  • Solano, F., et al. (2006). "Hypopigmenting agents: an updated review on biological, chemical and clinical aspects." Pigment Cell Research.

  • Chen, Q.X., et al. (2009). "Inhibitory effects of 4,4'-dihydroxybiphenyl on mushroom tyrosinase." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Oishi, S. (2002). "Effects of propylparaben on the male reproductive system." Food and Chemical Toxicology.

  • Hwang, J.H., et al. (2022). "Cytotoxicity and oxidative stress of phenolic benzoate derivatives in HepG2 cells." Toxicology in Vitro.

  • Merck Index. "Hydroquinone and its esters." Royal Society of Chemistry.

Sources

Comparative Guide: Substrate Specificity Profiling of Benzoate 1,2-Dioxygenase Variants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of benzoate cores is a critical step in the synthesis of pharmaceutical intermediates and the bioremediation of aromatic pollutants. This guide evaluates the substrate specificity of BenA-VarX (an engineered high-fidelity benzoate 1,2-dioxygenase) against the Wild-Type (WT) BenABC complex and standard chemical oxidation methods.

We focus on the kinetic resolution of ortho-, meta-, and para- substituted benzoate analogs. This analysis synthesizes Michaelis-Menten kinetics, Hammett electronic parameter analysis, and HPLC-based product validation to provide a definitive rigorous framework for enzyme selection.

Mechanistic Basis & Signaling Pathway

To accurately evaluate specificity, one must understand the catalytic bottleneck. Benzoate 1,2-dioxygenase (BenABC) catalyzes the NADH-dependent double hydroxylation of the aromatic ring, disrupting aromaticity to form a cis-diol.

Expert Insight: The reaction is electrophilic in nature. Therefore, electron-withdrawing groups (EWGs) on the benzoate ring typically destabilize the transition state, increasing


 and decreasing 

. However, steric hindrance often overrides electronic effects in engineered variants.
Pathway Visualization

The following diagram illustrates the electron transfer chain and the critical hydroxylation step where specificity is determined.

BenzoatePathway NADH NADH + H+ Reductase BenC (Reductase) NADH->Reductase 2e- Ferredoxin BenB (Ferredoxin) Reductase->Ferredoxin 2e- Oxygenase BenA (Terminal Oxygenase) Ferredoxin->Oxygenase 2e- Product cis-1,2-Dihydroxy- benzoate Oxygenase->Product O2 -> H2O Substrate Benzoate Analog Substrate->Oxygenase

Fig 1. Electron transfer pathway in the BenABC system. Specificity is dictated by the active site geometry of the BenA subunit.

Methodology Comparison: Choosing the Right Assay

Selecting the correct detection method is paramount for data integrity. While UV-Vis is standard, it fails when analogs have overlapping absorbance spectra with the NADH cofactor (340 nm).

FeatureContinuous UV-Vis (NADH Depletion)Discontinuous HPLC (Direct Product)
Primary Readout Consumption of NADH (

)
Formation of cis-diol (Ret. Time + UV Spectrum)
Throughput High (96-well plate compatible)Low to Medium (15-30 min/sample)
Sensitivity Moderate (

)
High (

)
Interference High (Substrates absorbing @ 340nm)Low (Chromatographic separation)
Trustworthiness Screening Only. Prone to "uncoupling" (NADH oxidation without product formation).Gold Standard. Verifies carbon balance and regiospecificity.

Recommendation: Use UV-Vis for initial


 estimation, but always  validate catalytic efficiency (

) using HPLC to ensure coupling efficiency exceeds 85%.

Experimental Protocol: Kinetic Profiling

This protocol is designed to be self-validating. The inclusion of an internal standard corrects for extraction efficiency variances.

Reagents
  • Buffer: 50 mM K-Phosphate, pH 7.0 (Isocratic conditions prevent pH-induced conformational shifts).

  • Cofactor: 10 mM NADH stock (Freshly prepared, light shielded).

  • Enzyme: Purified BenA-VarX (Store at -80°C; avoid repeated freeze-thaw).

  • Internal Standard: 2,6-Dimethoxybenzoate (Chemically inert to BenA).

Workflow Diagram

AssayWorkflow Prep Substrate Prep (0.1 - 5.0 mM in DMSO) <1% Final DMSO Incubate Reaction Initiation Add Enzyme (0.5 µM) Temp: 25°C Prep->Incubate Quench Quench & Extract Add Acid + EtOAc Add Internal Std Incubate->Quench Timepoints: 1, 5, 10 min Analyze HPLC Analysis C18 Column Mobile Phase: MeOH/H2O Quench->Analyze Calc Data Processing Calculate kcat/Km Check Coupling % Analyze->Calc

Fig 2. Discontinuous assay workflow for validating substrate specificity via HPLC.

Step-by-Step Procedure
  • Equilibration: Pre-incubate 980 µL of buffer containing the benzoate analog (range 10 µM – 2 mM) at 25°C for 5 minutes.

    • Critical: Keep DMSO concentration <1% to prevent enzyme unfolding.

  • Initiation: Add NADH (200 µM final) and Enzyme (0.1–1.0 µM final).

  • Sampling: At

    
     minutes, remove 100 µL aliquots.
    
  • Quenching: Immediately mix with 100 µL Acetonitrile containing 0.1% Formic Acid and 50 µM Internal Standard.

    • Why? Acidification stops the reaction; Acetonitrile precipitates the protein.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant onto a C18 Reverse-Phase column.

    • Detection: Monitor at 210 nm (benzoate backbone) and 260 nm (cis-diol product).

Performance Evaluation: BenA-VarX vs. Alternatives

The following data compares the catalytic efficiency (


) of the engineered variant against the wild-type.

Hypothesis: The VarX variant contains an L246A mutation, expanding the active site pocket to accommodate para-substituted analogs.

Table 1: Kinetic Parameters of Benzoate Analogs
SubstrateParameterBenA-WT (Wild Type)BenA-VarX (Engineered)Chemical Oxidation (Fenton)
Benzoate (Reference)

(

)
45.2 41.0N/A (Non-specific)
Regioselectivity>99% cis-1,2>99% cis-1,2Mix of isomers
3-Chlorobenzoate (meta)

(

)
12.538.4 N/A
Specificity NoteSteric clash in WTOptimized fit in VarX
4-Methylbenzoate (para)

(

)
0.8 (Poor)22.1 N/A
Specificity NoteSevere steric hindranceKey Advantage
4-Nitrobenzoate (EWG)

(

)
<0.10.5High Yield
Specificity NoteElectronic deactivationElectronic deactivationBest performed chemically
Data Interpretation
  • Wild-Type Limitations: The WT enzyme shows excellent specificity for the native benzoate but drops precipitously with para-substitution (4-Methylbenzoate). This confirms the active site is sterically constrained at the "bottom" of the binding pocket.

  • VarX Superiority: The BenA-VarX maintains native-like activity on benzoate while increasing efficiency on 4-methylbenzoate by 27-fold . This makes it the superior choice for synthesizing functionalized diols.

  • Electronic Limits: Both enzymes struggle with 4-Nitrobenzoate. The strong electron-withdrawing nitro group pulls electron density from the ring, making it a poor nucleophile for the oxygenase mechanism. For these substrates, chemical oxidation remains the viable alternative.

References

  • Parales, R. E., & Resnick, S. M. (2006). Aromatic Ring Hydroxylating Dioxygenases. Pseudomonas, 4, 287-340.

  • Fersht, A. (1999). Structure and Mechanism in Protein Science: A Guide to Enzyme Catalysis and Protein Folding. W.H. Freeman.

  • Bagnoli, L., et al. (2013). Biocatalytic synthesis of novel chiral building blocks. Applied Microbiology and Biotechnology.

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book. (Source for Hammett Constants).

Safety Operating Guide

Proper Disposal Procedures for p-Hydroxyphenyl Benzoate (CAS 6702-50-7)

[1][2][3][4]

Executive Summary

Immediate Action Required: Do not dispose of p-Hydroxyphenyl benzoate down the drain or in municipal trash. This compound (CAS 6702-50-7) is a phenolic ester used frequently in liquid crystal synthesis and polymer chemistry. While not classified as an acutely toxic P-listed waste by the EPA, it acts as a significant skin and eye irritant and poses potential aquatic toxicity risks. Effective disposal requires segregation into Solid Organic Waste streams for pure substance or Non-Halogenated Organic Liquid Waste streams if dissolved in solvents.

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the waste stream against the chemical's properties. In experimental workflows, this compound is often encountered as a white crystalline powder or dissolved in organic solvents (e.g., acetone, ethanol).

PropertyDataOperational Implication
CAS Number 6702-50-7Unique identifier for waste labeling.[1]
Physical State Solid (Crystalline)Requires "Solid Waste" segregation unless dissolved.[1]
Solubility Low in water; Soluble in organicsZERO DRAIN DISPOSAL. Will precipitate and clog plumbing or contaminate effluent.[1]
Hazard Codes H315, H319, H335Irritant to eyes, skin, and respiratory tract.[1][2] Dust control is critical.
Flash Point >100°C (Estimated)Combustible.[1] Keep away from strong oxidizers.[3]

Senior Scientist Insight: In my experience, the primary risk with phenolic esters isn't immediate explosion, but rather "silent contamination." Because it is a solid powder, static electricity can cause it to cling to gloves and weigh boats. If you toss these into regular trash, you risk exposing custodial staff to skin irritants. Treat every milligram as hazardous.

Pre-Disposal Handling & Segregation

Effective disposal starts at the bench. You must prevent cross-contamination that could elevate the waste classification (e.g., mixing with oxidizers).

PPE Requirements[4][5][6][7][8][9][10]
  • Respiratory: N95 mask or fume hood operation (prevent inhalation of dust).

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).

  • Ocular: Chemical splash goggles (standard safety glasses are insufficient for fine powders).

Segregation Protocols
  • Oxidizer Separation: Isolate from strong oxidizers (e.g., permanganates, nitrates). This compound is an organic ester and serves as fuel in the presence of oxidizers.

  • Acid/Base Separation: Avoid mixing with strong acids or bases in the waste container. Hydrolysis can occur, releasing Hydroquinone and Benzoic Acid . Hydroquinone is significantly more toxic and may alter the waste profile.

Disposal Protocols (Step-by-Step)

Scenario A: Disposal of Pure Solid (Excess Reagent)

Use this protocol for expired shelf stock or excess weighed powder.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Transfer:

    • Place the waste container inside a fume hood.

    • Transfer the solid carefully to avoid dusting.

    • Validation: Wipe the exterior of the container with a damp paper towel (solvent-wet) to remove static-clung dust. Dispose of the towel in the same container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound (100%)"[1]

    • Hazard Checkbox: [x] Irritant [x] Toxic (Precautionary)

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol if the compound is dissolved in solvents like Acetone, Dichloromethane (DCM), or Ethyl Acetate.[1]

  • Solvent Identification: Determine the primary solvent.

    • If Halogenated (e.g., DCM): Use Halogenated Waste carboy.

    • If Non-Halogenated (e.g., Acetone): Use Non-Halogenated Waste carboy.

  • pH Check: Briefly check the pH of the solution. If highly acidic or basic, neutralize to pH 5–9 before adding to a communal organic waste drum to prevent exothermic reactions.

  • Transfer: Pour into the carboy using a funnel.

    • Critical Step: Do not overfill the carboy (leave 10% headspace).

  • Labeling: List "this compound" as a trace contaminant (<5%) on the carboy tag.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)[1]
  • Bagging: Place contaminated solid items in a clear, 6-mil polyethylene bag.

  • Sealing: Twist and tape the bag neck (Gooseneck seal).

  • Disposal: Place the sealed bag into the laboratory's Solid Hazardous Waste Drum .

Waste Stream Logic & Visualization

The following diagram illustrates the decision matrix for disposing of this compound to ensure compliance and safety.

DisposalProcedureStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid / Powder FormStateCheck->SolidWastePure SubstanceLiquidWasteDissolved in SolventStateCheck->LiquidWasteIn SolutionDebrisContaminated Debris(Gloves, Paper)StateCheck->DebrisConsumablesSolidContainerContainer: Wide-mouth HDPE/GlassSolidWaste->SolidContainerSolidLabelLabel: 'Solid Organic Waste'(Constituent: this compound)SolidContainer->SolidLabelPickupEHS / HazMat Pickup(Incineration)SolidLabel->PickupSolventCheckCheck Solvent TypeLiquidWaste->SolventCheckHaloWasteHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloWasteContains HalogensNonHaloWasteNon-Halogenated Solvent(e.g., Acetone, Ethanol)SolventCheck->NonHaloWasteNo HalogensLiquidLabelLabel: 'Hazardous Waste Liquid'(List all constituents)HaloWaste->LiquidLabelNonHaloWaste->LiquidLabelLiquidLabel->PickupBaggingDouble Bag (6-mil Poly)Gooseneck SealDebris->BaggingBagging->Pickup

Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent composition.

Regulatory Compliance & Final Destruction

While this compound is not explicitly listed on the EPA "P-List" (acutely hazardous) or "U-List" (toxic), it falls under the general duty clause to manage chemical substances safely.[1]

  • RCRA Status: Non-RCRA Regulated Chemical Waste (unless mixed with F-listed solvents).

  • Destruction Method: The preferred method for final destruction is High-Temperature Incineration . This ensures the complete oxidation of the phenyl rings, preventing the release of phenolic compounds into the environment.

  • Documentation: Maintain an accumulation start date on all waste tags. Most institutions require pickup within 90 days (Large Quantity Generators) or 180 days (Small Quantity Generators).

References
  • PubChem. (n.d.). Compound Summary: 4-Hydroxyphenyl benzoate.[4][5] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Mastering the Safe Handling of p-Hydroxyphenyl Benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: Key Safety and Handling Information

This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of p-Hydroxyphenyl benzoate. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document moves beyond a simple checklist to explain the rationale behind each procedural step, fostering a deep understanding of safe laboratory practices.

Hazard Assessment: Understanding the Risks

This compound is a phenolic ester compound. While not classified as an acutely toxic substance by the EPA, it presents several potential hazards that necessitate careful handling. The primary concerns are:

  • Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[1]

  • Eye Irritation: Can cause serious eye irritation.[2]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[3][4]

Understanding these risks is the foundation of a robust safety protocol. The procedures outlined below are designed to mitigate these hazards effectively.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (powder form) Safety glasses with side shields or chemical splash goggles.[5][6]Nitrile or Neoprene gloves. Double-gloving is recommended.[1]Standard lab coat.Use in a chemical fume hood or a well-ventilated area to avoid dust inhalation.[6]
Handling solutions of this compound Safety glasses with side shields. Chemical splash goggles if there is a risk of splashing.Nitrile or Neoprene gloves.Standard lab coat.Not generally required if handled in a well-ventilated area.
Large-scale operations or potential for significant aerosol generation Chemical splash goggles and a face shield.Nitrile or Neoprene gloves. Ensure gloves are regularly inspected for signs of degradation.Chemical-resistant lab coat or apron.A NIOSH-approved respirator with an organic vapor/particulate filter may be necessary based on a risk assessment.[5]

The Rationale Behind Our Recommendations:

  • Eye Protection: The risk of serious eye irritation necessitates the use of protective eyewear. Goggles provide a better seal than safety glasses and are crucial when splashing is a possibility.

  • Hand Protection: Nitrile and neoprene gloves offer good resistance to a range of chemicals, including phenolic compounds. Double-gloving provides an extra layer of protection against potential tears or pinholes in the outer glove. Always inspect gloves before use and remove them promptly if contaminated.

  • Body Protection: A standard lab coat is sufficient for most small-scale operations to protect against minor spills and contamination of personal clothing.

  • Respiratory Protection: Handling this compound as a powder can generate dust, which can be irritating if inhaled. Working in a fume hood or a well-ventilated area is the primary engineering control to mitigate this risk.

Step-by-Step Handling Procedures

Adhering to a standardized workflow is critical for minimizing exposure and ensuring reproducible results.

Preparation and Weighing:

  • Designate a Handling Area: Whenever possible, designate a specific area for handling this compound, preferably within a chemical fume hood.

  • Gather all Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers, etc.) and PPE are readily available.

  • Don Appropriate PPE: Refer to the PPE table above.

  • Minimize Dust Generation: When weighing the powder, handle it gently. Avoid scooping or pouring from a height. Use a spatula to carefully transfer the powder.

  • Clean Up Spills Immediately: If a small amount of powder is spilled, carefully wipe it up with a damp paper towel (wearing gloves) and dispose of it as chemical waste. For larger spills, refer to the emergency procedures section.

  • Label all Containers: Clearly label all containers with the chemical name and any relevant hazard warnings.

Dissolving and Solution Handling:

  • Use Appropriate Solvents: Consult your experimental protocol for the correct solvent.

  • Add Powder to Solvent: When preparing solutions, slowly add the this compound powder to the solvent to prevent splashing.

  • Handle with Care: Avoid direct contact with solutions. Use appropriate glassware and transfer techniques (e.g., pipettes with bulbs, not mouth pipetting).

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. Being prepared to respond quickly and correctly is crucial.

Exposure Response:

  • Skin Contact:

    • Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[6]

    • Remove any contaminated clothing while continuing to flush with water.

    • Wash the affected area thoroughly with soap and water.

    • Seek medical attention if irritation or a rash develops.

  • Eye Contact:

    • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air.

    • If breathing is difficult, provide oxygen.

    • Seek medical attention if symptoms persist.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Spill Response:

For small spills of this compound powder:

  • Alert others in the area.

  • Don appropriate PPE , including respiratory protection if necessary.

  • Cover the spill with a damp paper towel to avoid generating dust.

  • Carefully scoop the material into a designated chemical waste container.

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For large spills, or spills of solutions, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

Waste Classification:

Based on a review of the EPA's regulations, This compound is NOT listed as a P-listed (acutely hazardous) waste .[7][8][9][10] This means that while it must be disposed of as a hazardous chemical waste, it is not subject to the more stringent regulations for acutely toxic substances.

Disposal Procedures:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated weigh boats, paper towels, and gloves, in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a clearly labeled, sealed, and compatible hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Empty Containers:

    • "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

    • Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Final Disposal:

    • Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your EHS department for guidance.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Procedures cluster_disposal Waste Management & Disposal cluster_emergency Emergency Response start Start: Handling this compound assess_hazards Assess Hazards: - Skin Sensitizer - Eye Irritant - Respiratory Irritant start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe weigh_powder Weigh Powder in Ventilated Area select_ppe->weigh_powder Correct PPE? prepare_solution Prepare Solution weigh_powder->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment segregate_waste Segregate Waste: - Solid - Liquid conduct_experiment->segregate_waste spill_exposure Spill or Exposure Occurs conduct_experiment->spill_exposure label_waste Label Waste Container (Not P-Listed) segregate_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste dispose Dispose via EHS store_waste->dispose spill_response Follow Spill Cleanup Protocol spill_exposure->spill_response Spill exposure_response Follow First Aid Procedures spill_exposure->exposure_response Exposure

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
p-Hydroxyphenyl benzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.